molecular formula C46H52N4O12S4 B12411885 Shishijimicin A

Shishijimicin A

Cat. No.: B12411885
M. Wt: 981.2 g/mol
InChI Key: FVNYJZKDBPDHIP-NATOZQEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shishijimicin A is a highly potent 10-membered enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum . It is renowned for its extreme cytotoxicity, with laboratory tests indicating it to be more than 1,000 times as toxic to cancer cells as the chemotherapeutic agent Paclitaxel (Taxol) . Its remarkable potency makes it a compelling payload for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach designed to deliver cytotoxic agents specifically to tumor cells . The mechanism of action of this compound involves binding to the minor groove of double-stranded DNA . Its β-carboline moiety intercalates into the DNA structure, while the molecule's enediyne core is capable of undergoing cycloaromatization to generate a reactive diradical species . This diradical abstracts hydrogen atoms from the deoxyribose backbone, resulting in double-strand DNA cleavage and subsequent cell death . This compound exhibits exceptional cytotoxicity against various cell lines, including HeLa cells, with IC50 values reported in the picomolar (pM) range, between 1.8 and 6.9 pM . Due to its significant scarcity from natural sources and the need to further understand its biological profile, total syntheses of this compound have been achieved, facilitating the production of the compound and its analogs for ongoing research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C46H52N4O12S4

Molecular Weight

981.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1

InChI Key

FVNYJZKDBPDHIP-NATOZQEOSA-N

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Origin of Product

United States

Foundational & Exploratory

Unveiling Shishijimicin A: A Technical Guide to its Discovery and Isolation from Didemnum proliferum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Shishijimicin A, a potent enediyne antitumor antibiotic sourced from the marine ascidian Didemnum proliferum. This document details the experimental protocols for its extraction and purification, presents its significant cytotoxic activity, and illustrates its mechanism of action.

Discovery

This compound was first reported in 2003 by Oku, Matsunaga, and Fusetani, who isolated it along with its congeners, Shishijimicins B and C, from the marine tunicate Didemnum proliferum.[1] This discovery highlighted a novel member of the enediyne class of natural products, known for their exceptionally potent cytotoxic properties.[1][2] The structure of this compound is characterized by a unique β-carboline-bearing disaccharide moiety attached to a calicheamicinone-like enediyne core.[1]

Isolation from Didemnum proliferum

The isolation of this compound from its natural source is a multi-step process involving solvent extraction and a series of chromatographic separations. The following protocol is based on the initial discovery and subsequent studies.

Experimental Protocol: Isolation of this compound

1. Collection and Extraction:

  • Specimens of Didemnum proliferum are collected from their marine habitat.

  • The collected organisms are frozen and then extracted with a solvent system, typically a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2).

  • The resulting crude extract is then partitioned between different immiscible solvents, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The cytotoxic activity is typically concentrated in the organic layer.

2. Chromatographic Purification:

  • Silica (B1680970) Gel Chromatography: The active organic extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane, EtOAc, and MeOH) to yield several fractions.

  • ODS HPLC: Fractions exhibiting the highest cytotoxic activity are further purified using reverse-phase high-performance liquid chromatography (HPLC) on an octadecyl-silanized (ODS) column. A typical mobile phase would be a gradient of acetonitrile (B52724) (MeCN) in water.

  • Final Purification: Multiple rounds of ODS HPLC are often necessary to isolate the pure this compound.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_collection Collection & Extraction cluster_purification Purification start Collection of Didemnum proliferum extraction Extraction with MeOH/CH2Cl2 start->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition silica Silica Gel Chromatography partition->silica Active Organic Extract ods_hplc1 ODS HPLC (Fractionation) silica->ods_hplc1 ods_hplc2 ODS HPLC (Final Purification) ods_hplc1->ods_hplc2 end Pure this compound ods_hplc2->end

Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C46H52N4O12S4. The detailed connectivity and stereochemistry were elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including techniques such as COSY, HMQC, and HMBC.

Biological Activity

This compound exhibits extraordinary cytotoxic potency against various cancer cell lines. The initial study reported its activity against HeLa cells, demonstrating its potential as an anticancer agent.[1]

Table 1: Cytotoxicity of Shishijimicins
CompoundCell LineIC50 (pM)
This compoundHeLa1.8
Shishijimicin BHeLa6.9
Shishijimicin CHeLa6.3

Data sourced from Oku et al., 2003.[1][3]

Mechanism of Action

Similar to other enediyne antibiotics, the potent cytotoxicity of this compound is attributed to its ability to induce DNA damage. The enediyne core of the molecule undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death. The β-carboline moiety of this compound is thought to act as a DNA intercalator, guiding the enediyne "warhead" to its target.[2]

The proposed mechanism of DNA cleavage by this compound is illustrated below.

G cluster_activation Activation & DNA Binding cluster_cleavage DNA Cleavage Cascade shishi_a This compound dna_binding Binding to DNA Minor Groove shishi_a->dna_binding intercalation β-carboline Intercalation dna_binding->intercalation bergman Bergman Cyclization intercalation->bergman Proximity-induced diradical p-Benzyne Diradical Formation bergman->diradical h_abstraction Hydrogen Abstraction from DNA Backbone diradical->h_abstraction dna_cleavage Double-Strand DNA Break h_abstraction->dna_cleavage cell_death Apoptosis/Cell Death dna_cleavage->cell_death

Mechanism of DNA cleavage by this compound.

Conclusion

This compound, isolated from the marine ascidian Didemnum proliferum, represents a highly potent member of the enediyne class of antitumor antibiotics. Its discovery and the elucidation of its structure and mechanism of action have opened avenues for further research into its potential as a therapeutic agent. The scarcity of this natural product has spurred efforts in its total synthesis, which will be crucial for detailed biological investigations and the development of analog-based drug discovery programs.[4][5] The exceptional cytotoxicity of this compound underscores the importance of marine natural products as a source of novel drug leads.

References

An In-depth Technical Guide to the DNA Cleavage Mechanism of Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin A, a potent enediyne antibiotic, exhibits extraordinary cytotoxicity against cancer cell lines. Its mechanism of action is centered on its ability to induce sequence-specific cleavage of double-stranded DNA. This technical guide provides a comprehensive overview of the molecular interactions and reactions that govern the DNA-damaging effects of this compound. It details the binding of the molecule to the DNA minor groove, the critical role of its β-carboline moiety, and the subsequent activation cascade leading to DNA strand scission. This document also provides detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and drug development efforts.

Introduction

This compound is a member of the enediyne family of natural products, a class of compounds renowned for their potent antitumor activity.[1] The enediyne core, a nine- or ten-membered ring containing a Z-double bond and two acetylenic groups, is the pharmacophore responsible for their remarkable biological activity. The mechanism of action of enediynes involves a fascinating chemical transformation known as the Bergman cyclization, which generates a highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks.[2][3][4] this compound's potent cytotoxicity, with IC50 values in the picomolar range against cell lines like HeLa, underscores its potential as a powerful anticancer agent.[1] Understanding the precise mechanism of its interaction with DNA is crucial for its development as a therapeutic, potentially as a payload in antibody-drug conjugates (ADCs).

Mechanism of Action: DNA Binding and Cleavage

The DNA cleavage process initiated by this compound can be dissected into two critical phases: the initial binding to the DNA duplex and the subsequent chemical reactions that lead to strand scission.

DNA Binding: Minor Groove Recognition and Intercalation

This compound initiates its interaction with DNA by binding to the minor groove of the double helix.[2][3] This binding is a crucial first step that positions the reactive enediyne core in close proximity to the DNA backbone. The specificity of this interaction is thought to be influenced by the unique shape and electrostatic potential of the minor groove in certain DNA sequences.

A key structural feature of this compound is its β-carboline moiety.[2][3] This planar aromatic system plays a vital role in stabilizing the drug-DNA complex through intercalation, where it inserts itself between the DNA base pairs.[2][3] This intercalative binding further anchors the molecule to the DNA, enhancing the efficiency of the subsequent cleavage reaction.

DNA_Binding Shishijimicin_A This compound DNA_Minor_Groove DNA Minor Groove Shishijimicin_A->DNA_Minor_Groove Initial Binding Carboline_Moiety β-Carboline Moiety Shishijimicin_A->Carboline_Moiety Binding_Complex Stable Drug-DNA Complex DNA_Minor_Groove->Binding_Complex Base_Pairs DNA Base Pairs Carboline_Moiety->Base_Pairs Intercalation Base_Pairs->Binding_Complex

Figure 1: this compound binding to DNA.
Activation and DNA Cleavage: The Bergman Cyclization Cascade

Once bound to DNA, the enediyne core of this compound must be activated to unleash its DNA-cleaving potential. This activation is triggered by the presence of thiols, such as glutathione, which are abundant in the intracellular environment.[2][3] The thiol attacks the trisulfide group of this compound, initiating a cascade of reactions that ultimately lead to the Bergman cyclization.[2][3]

The Bergman cyclization is a pericyclic reaction that converts the enediyne core into a highly reactive 1,4-benzenoid diradical.[2][3] This diradical is a potent hydrogen-abstracting species. Positioned in the minor groove, it readily abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which then undergo further reactions, ultimately resulting in single-strand and double-strand breaks in the DNA. The generation of double-strand breaks is considered to be the primary reason for the high cytotoxicity of enediyne antibiotics.[3]

DNA_Cleavage_Pathway cluster_activation Activation cluster_cleavage Cleavage Shishijimicin_A_Bound This compound-DNA Complex Activated_Intermediate Activated Intermediate Shishijimicin_A_Bound->Activated_Intermediate Thiol Thiol (e.g., Glutathione) Thiol->Shishijimicin_A_Bound Nucleophilic Attack Bergman_Cyclization Bergman Cyclization Activated_Intermediate->Bergman_Cyclization Diradical 1,4-Benzenoid Diradical Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction DNA_Radicals DNA Radicals H_Abstraction->DNA_Radicals Strand_Scission Single and Double Strand Breaks DNA_Radicals->Strand_Scission

Figure 2: DNA cleavage pathway of this compound.

Quantitative Data

Table 1: Cytotoxicity of this compound against HeLa Cancer Cells

Cell LineIC50 (pM)Reference
HeLa1.8 - 6.9[1]

Table 2: Quantitative Analysis of DNA Cleavage

Quantitative analysis of DNA cleavage can be performed by densitometric analysis of agarose (B213101) gel bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) plasmid DNA. The percentage of each form is calculated as a function of this compound concentration.

This compound Conc. (nM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
010000
Data to be determined experimentally
Data to be determined experimentally
Data to be determined experimentally

Experimental Protocols

Supercoiled DNA Cleavage Assay

This assay is used to visualize and quantify the cleavage of plasmid DNA by this compound.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer.

  • This compound stock solution in DMSO.

  • 10x Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl).

  • Thiol activator: Glutathione (GSH) stock solution (e.g., 10 mM in water).

  • 6x DNA Loading Dye.

  • Agarose.

  • 1x TAE or TBE buffer.

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe).

  • Nuclease-free water.

Procedure:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

  • In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL):

    • 2 µL of 10x Reaction Buffer.

    • 1 µL of supercoiled plasmid DNA (0.5 µg).

    • Varying concentrations of this compound (diluted from stock).

    • Nuclease-free water to bring the volume to 18 µL.

  • Initiate the reaction by adding 2 µL of the thiol activator (e.g., 10 mM GSH to a final concentration of 1 mM).

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

  • Load the entire sample into a well of the prepared agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light and capture an image.

  • Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software.

DNA_Cleavage_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Plasmid DNA, Buffer, This compound) Start->Prepare_Reaction Add_Activator Add Thiol Activator (e.g., Glutathione) Prepare_Reaction->Add_Activator Incubate Incubate at 37°C Add_Activator->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify Bands (UV Transilluminator and Densitometry) Electrophoresis->Visualize End End Visualize->End

Figure 3: Workflow for the supercoiled DNA cleavage assay.
UV-Visible Spectroscopic DNA Binding Assay

This assay is used to determine the binding affinity of this compound to DNA.

Materials:

  • Calf Thymus DNA (ctDNA) stock solution of known concentration in buffer (e.g., Tris-HCl, pH 7.4).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

  • Quartz cuvettes (1 cm path length).

  • UV-Visible Spectrophotometer.

Procedure:

  • Prepare a solution of this compound of a fixed concentration in the binding buffer.

  • Record the UV-Vis spectrum of the this compound solution (typically from 200-500 nm).

  • Perform a titration by making sequential additions of the ctDNA stock solution to the this compound solution in the cuvette.

  • After each addition of ctDNA, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the UV-Vis spectrum after each addition.

  • Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of this compound.

  • Correct the absorbance values for the dilution effect.

  • Plot the change in absorbance (ΔA) versus the concentration of DNA.

  • The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.

Conclusion

This compound represents a highly potent DNA-damaging agent with a well-defined mechanism of action. Its ability to bind to the minor groove of DNA and, upon activation, generate a diradical species that induces double-strand breaks, forms the basis of its profound cytotoxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of its interaction with DNA and to explore its potential in the development of novel anticancer therapies. Further studies to elucidate its sequence specificity and to expand the cytotoxicity profile across a broader range of cancer cell lines will be invaluable for its future clinical translation.

References

Shishijimicin A: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1][2] As a member of the 10-membered ring enediyne family, which also includes notable agents like calicheamicin (B1180863) and esperamicin, this compound exhibits extraordinary cytotoxicity against a variety of cancer cell lines.[1] Its mechanism of action is centered on its ability to induce double-stranded DNA breaks, which subsequently triggers the cellular DNA damage response and apoptotic pathways. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of this compound, including its mechanism of action, available cytotoxicity data, detailed experimental protocols for its evaluation, and a visual representation of the signaling cascades it initiates.

Biological Activity and Mechanism of Action

The potent biological activity of this compound stems from its unique chemical structure, featuring an enediyne core. This core is capable of undergoing a thiol-activated Bergman cycloaromatization to form a highly reactive 1,4-benzenoid diradical.[3] This diradical is responsible for the DNA-cleaving properties of the molecule.

The mechanism unfolds as follows:

  • DNA Binding: this compound binds to the minor groove of double-stranded DNA (dsDNA).[3] Its β-carboline moiety is thought to play a role in this binding through intercalation.[3]

  • Activation: The trisulfide group in this compound is reductively cleaved by intracellular reducing agents like glutathione, which activates the enediyne core.

  • DNA Cleavage: The activated enediyne undergoes Bergman cycloaromatization, generating a diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA. This leads to the formation of double-stranded breaks in the DNA.[3]

  • Cellular Response: The induced DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

This high efficiency of DNA cleavage, with low sequence selectivity, is believed to be the basis for this compound's exceptional cytotoxicity.[3]

Cytotoxicity Data

Cell LineCancer TypeIC50 Value (pM)Reference
HeLaCervical Cancer1.8 - 6.9[1]
Various Cancer Cell Lines-Picomolar potencies

Note: The scarcity of comprehensive public data highlights the specialized nature of this compound, which is primarily explored in the context of antibody-drug conjugates (ADCs) due to its high potency.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity and biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[4][5]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Protocol:

  • Cell Treatment: Treat cells with this compound for a desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[6][9]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[6][9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[3][10][11]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.[12]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound's induction of DNA damage activates a complex network of signaling pathways. Below are graphical representations of these key pathways.

This compound Mechanism of Action Workflow

G cluster_entry Cellular Entry and Activation cluster_dna_interaction DNA Interaction and Damage cluster_cellular_response Cellular Response Shishijimicin_A This compound Activation Reductive Activation (e.g., by Glutathione) Shishijimicin_A->Activation Enters Cell DNA_Binding Binds to DNA Minor Groove Activation->DNA_Binding Bergman_Cycloaromatization Bergman Cycloaromatization DNA_Binding->Bergman_Cycloaromatization Diradical_Formation 1,4-Benzenoid Diradical Formation Bergman_Cycloaromatization->Diradical_Formation DNA_DSB DNA Double-Strand Breaks (DSBs) Diradical_Formation->DNA_DSB DDR DNA Damage Response (DDR) DNA_DSB->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Workflow of this compound's mechanism of action.

DNA Damage Response and Apoptosis Induction Pathway

G cluster_stimulus Initial Damage cluster_ddr DNA Damage Response (DDR) cluster_apoptosis Apoptotic Cascade Shishijimicin_A This compound DNA_DSB DNA Double-Strand Breaks Shishijimicin_A->DNA_DSB ATM_ATR ATM/ATR Kinases Activation DNA_DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Bax_Bak Bax/Bak Activation p53->Bax_Bak If damage is severe Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis of Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathways of enediyne antibiotics, a class of exceptionally potent natural products with significant antitumor activity. We will delve into the intricate enzymatic machinery responsible for constructing the defining enediyne "warhead," the biosynthesis of diverse peripheral moieties, and the final assembly of these complex molecules. A special focus is placed on the proposed biosynthetic logic for Shishijimicin A, a marine-derived enediyne featuring a unique β-carboline moiety. This document integrates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for professionals in the field.

The Convergent Biosynthetic Strategy of Enediyne Antibiotics

The biosynthesis of enediyne antibiotics is a fascinating example of molecular convergence, where complex building blocks are synthesized through independent pathways before their final assembly.[1] The molecular architecture of an enediyne chromophore can generally be dissected into two principal components: the highly conserved enediyne core and a variety of peripheral moieties, which often include unusual sugars and aromatic groups.[1][2] These peripheral units play crucial roles in stabilizing the reactive core, guiding the molecule to its DNA target, and modulating its overall biological activity.

The general strategy involves:

  • Formation of the Enediyne Core: An iterative Type I polyketide synthase (PKS) generates a linear polyene intermediate, which undergoes a series of complex enzymatic transformations including oxidation, cyclization, and the introduction of triple bonds to form the characteristic 9- or 10-membered ring.

  • Synthesis of Peripheral Moieties: Dedicated sub-pathways produce the various sugar and aromatic side chains. These pathways often begin from primary metabolites like glucose-1-phosphate, chorismate, or amino acids.[2]

  • Assembly and Tailoring: Glycosyltransferases and other tailoring enzymes attach the peripheral moieties to the enediyne core, followed by final modifications to yield the mature antibiotic.[1]

This modular strategy is reflected in the organization of their biosynthetic gene clusters (BGCs), which typically contain a conserved "minimal enediyne PKS gene cassette" alongside a variable collection of genes for tailoring enzymes and the synthesis of peripheral groups.

Biosynthesis of the Enediyne Core: A Universal Pathway

The hallmark of all enediyne antibiotics is the carbocyclic core containing a 1,5-diyne-3-ene motif. Its biosynthesis is initiated by a highly unusual, iterative Type I Polyketide Synthase known as PKSE.[1]

The Role of the Enediyne Polyketide Synthase (PKSE)

The PKSE is a multifunctional enzyme responsible for constructing the carbon backbone of the enediyne core from simple acetate (B1210297) units (via malonyl-CoA).[3] Unlike modular PKSs, the enediyne PKSE uses its catalytic domains iteratively. Key features of the PKSE include:

  • Domain Architecture: It contains a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and a C-terminal phosphopantetheinyl transferase (PPTase) domain.[3]

  • Self-Phosphopantetheinylation: The integrated PPTase domain is a unique feature, allowing the PKSE to activate its own ACP domain by attaching a 4'-phosphopantetheine (B1211885) arm from Coenzyme A. This self-sufficiency is a departure from most PKS systems that rely on a separate, discrete PPTase.[3]

The Linear Polyene Intermediate

Through iterative cycles of decarboxylative condensation, ketoreduction, and dehydration, the PKSE synthesizes a fully reduced polyene chain. Co-expression of the PKSE (e.g., SgcE from the C-1027 cluster) with its cognate thioesterase (TE) in a heterologous host like E. coli leads to the release and isolation of the first discrete intermediate, 1,3,5,7,9,11,13-pentadecaheptaene .[3][4] This C15 linear polyene is considered a universal precursor for both 9- and 10-membered enediyne cores.[3]

Post-PKS Modifications: The Path to Cyclization

The transformation of the linear heptaene into the cyclic enediyne warhead is the most enigmatic part of the biosynthesis and involves a cascade of oxidative reactions catalyzed by a suite of conserved enzymes encoded within the minimal PKS cassette. Recent studies have shed light on this process, identifying a diiodinated trienetetrayne as a key, universal biosynthetic intermediate for all known enediyne families.[5] This discovery suggests that cryptic iodination is a fundamental step in the pathway. The subsequent steps, catalyzed by enzymes of largely unknown function, are believed to orchestrate the remarkable cyclization and formation of the enediyne moiety.

Biosynthesis of Peripheral Moieties: The Case of C-1027

The well-studied biosynthesis of C-1027 provides excellent models for the construction of the peripheral moieties that adorn the enediyne core.[1][6]

The Benzoxazolinate (B34429) Moiety from Chorismate

The benzoxazolinate moiety of C-1027, which is critical for DNA binding, originates from the primary metabolite chorismate.[2] This transformation represents a new branch of the shikimate pathway and is catalyzed by the sequential action of two enzymes from the C-1027 (sgc) gene cluster:

  • SgcD: A 2-amino-2-deoxyisochorismate (ADIC) synthase that converts chorismate to ADIC.

  • SgcG: An iron-sulfur, FMN-dependent dehydrogenase that oxidizes ADIC to 3-enolpyruvoylanthranilate (OPA).[2] Further enzymatic steps are required to convert OPA into the final benzoxazolinate structure.

The β-Amino Acid Moiety from L-Tyrosine

C-1027 also contains an unusual (S)-β-tyrosine derivative. Its biosynthesis begins with L-tyrosine, which is converted to (S)-β-tyrosine by an unprecedented aminomutase, SgcC4 .[1] This enzyme utilizes a 4-methylideneimidazole-5-one (MIO) cofactor at its active site.[7][8] The (S)-β-tyrosine intermediate is then further processed by other enzymes in the cluster, including hydroxylases and a halogenase, to generate the final chlorinated and dihydroxylated moiety.[1]

Proposed Biosynthetic Pathway for this compound

This compound is a highly potent 10-membered enediyne isolated from the ascidian Didemnum proliferum.[9] Its structure features a calicheamicinone (B156449) aglycone, a methyl trisulfide trigger group, and a unique disaccharide containing a β-carboline.[10][11] While its biosynthetic gene cluster has not been reported, a plausible pathway can be proposed based on its structural components and knowledge from related enediyne pathways.

  • Enediyne Core Formation: The calicheamicinone core is likely synthesized via the conserved PKSE pathway, starting from the C15 polyene intermediate, similar to other 10-membered enediynes like calicheamicin.

  • Trisulfide Trigger Formation: The allylic methyl trisulfide, a key feature for triggering the Bergman cyclization, is assembled by dedicated sulfur-inserting enzymes, which are found in other 10-membered enediyne gene clusters.

  • β-Carboline Disaccharide Biosynthesis: This unique moiety is the most distinctive feature of this compound. Its biosynthesis likely proceeds as follows:

    • β-Carboline Formation: The β-carboline scaffold is typically formed via a Pictet-Spengler reaction between a tryptophan derivative (e.g., tryptamine) and an aldehyde.[12] In this case, the aldehyde is likely derived from one of the sugar units. An enzyme homologous to known Pictet-Spenglerases, such as McbB, would catalyze this key cyclization.[13]

    • Disaccharide Assembly: The two sugar units are likely synthesized from a primary metabolite like glucose-1-phosphate, undergoing modifications (e.g., deoxygenation, amination) by dedicated enzymes before being linked together by a glycosyltransferase.

    • Conjugation: The fully formed β-carboline and the disaccharide are likely joined together, although the precise order of events (Pictet-Spengler reaction before or after glycosidic bond formation) is unknown.

  • Final Assembly: A series of glycosyltransferases attach the fully formed β-carboline disaccharide and the other sugar moieties to the calicheamicinone core to complete the biosynthesis of this compound.

Quantitative Data

Quantitative analysis of enediyne biosynthesis provides crucial insights into enzyme efficiency and production capabilities.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in the C-1027 Pathway

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹) Reference
SgcC4 (Aminomutase) L-Tyrosine 130 ± 20 0.47 ± 0.03 3600 [7][8]
SgcD (ADIC Synthase) Chorismate 21 ± 3 1.8 ± 0.1 86000 [2]

| SgcG (ADIC Dehydrogenase) | ADIC | 15 ± 2 | 1.1 ± 0.1 | 73000 |[2] |

Table 2: Production Titers of C-1027 in Various Producer Strains

Strain Description C-1027 Titer (mg/L) Reference
S. globisporus C-1027 Original Producer ~0.5 [14]
S. globisporus ΔsgcR1 Regulator Knockout Mutant ~5.5 [14]

| Streptomyces sp. CB02366 | Alternative Producer | ~6.0 |[15] |

Experimental Protocols

Elucidating enediyne biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes the generation of a targeted gene deletion mutant in a Streptomyces strain to investigate gene function.

  • Construct the Disruption Cassette:

    • Design primers to amplify an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by Flp recognition target (FRT) sites.

    • To the 5' ends of these primers, add 39-nucleotide homology extensions corresponding to the regions immediately upstream and downstream of the target gene to be deleted.

    • Perform PCR using a template plasmid containing the FRT-flanked resistance gene.

  • Prepare the Targeting Substrate:

    • Isolate a cosmid or fosmid containing the target gene and its flanking regions from a genomic library of the producer strain.

    • Introduce the cosmid into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

    • Electroporate the linear PCR product (disruption cassette) from Step 1 into the competent E. coli strain. The λ-Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

  • Intergeneric Conjugation:

    • Isolate the recombinant cosmid from E. coli and transfer it to a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

  • Selection and Verification:

    • Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).

    • Isolate resistant Streptomyces exconjugants. These are single-crossover integrants.

    • Culture the single-crossover mutants on non-selective media to encourage a second crossover event, leading to the excision of the vector backbone.

    • Screen for colonies that are resistant to the disruption cassette antibiotic but sensitive to the cosmid vector's antibiotic marker.

    • Confirm the gene deletion in the double-crossover mutants by PCR analysis and Southern blotting.[16][17]

Protocol 2: Heterologous Expression and Analysis of an Enediyne PKS

This protocol allows for the production and characterization of early-stage intermediates of the enediyne pathway.

  • Vector Construction:

    • Amplify the PKSE gene (e.g., sgcE) and the thioesterase (TE) gene (e.g., sgcE10) from the genomic DNA of the producer strain.

    • Clone the PKSE and TE genes into compatible E. coli expression vectors (e.g., pET and pCDF series, respectively), each under the control of an inducible promoter (e.g., T7).

  • Protein Expression:

    • Co-transform the two expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 12-18 hours.

  • Metabolite Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the metabolites from the cell pellet using an organic solvent (e.g., ethyl acetate or acetone).

    • Evaporate the solvent under reduced pressure.

  • LC-MS Analysis:

    • Re-dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Use a C18 reverse-phase column with a water/acetonitrile gradient (often with 0.1% formic acid).

    • Monitor for the expected mass of the polyene intermediate (e.g., 1,3,5,7,9,11,13-pentadecaheptaene, [M+H]⁺ = 203.1481).

    • Compare the retention time, UV-Vis spectrum (which should show a characteristic polyene absorbance profile), and high-resolution mass with an authentic standard if available.[3][5]

Mandatory Visualizations

The following diagrams illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

Enediyne_Biosynthesis_C1027 cluster_core Enediyne Core Pathway cluster_sugar Deoxy Aminosugar Pathway cluster_benzo Benzoxazolinate Pathway cluster_amino β-Amino Acid Pathway Malonyl_CoA Malonyl-CoA (x8) PKSE_TE PKSE-TE Complex (e.g., SgcE/SgcE10) Malonyl_CoA->PKSE_TE Polyene 1,3,5,7,9,11,13- Pentadecaheptaene PKSE_TE->Polyene Post_PKS Post-PKS Tailoring (Oxidation, Cyclization) Polyene->Post_PKS Enediyne_Core 9-Membered Enediyne Core Post_PKS->Enediyne_Core Assembly Assembly & Final Tailoring (Glycosyltransferases, etc.) Enediyne_Core->Assembly G1P Glucose-1-Phosphate Sugar_Enzymes Sugar Biosynthesis Enzymes (e.g., SgcS1-S8) G1P->Sugar_Enzymes Deoxy_Sugar Activated Deoxy Aminosugar Sugar_Enzymes->Deoxy_Sugar Deoxy_Sugar->Assembly Chorismate Chorismate Benzo_Enzymes SgcD, SgcG, etc. Chorismate->Benzo_Enzymes Benzoxazolinate Benzoxazolinate Moiety Benzo_Enzymes->Benzoxazolinate Benzoxazolinate->Assembly L_Tyr L-Tyrosine Amino_Enzymes SgcC4, etc. L_Tyr->Amino_Enzymes Beta_Amino Activated β-Amino Acid Amino_Enzymes->Beta_Amino Beta_Amino->Assembly C1027 C-1027 Assembly->C1027

Figure 1: Convergent biosynthetic pathway of the 9-membered enediyne C-1027.

Shishijimicin_A_Biosynthesis cluster_core Calicheamicinone Core Pathway cluster_sugar_carboline β-Carboline Disaccharide Pathway cluster_other_moieties Other Moiety Pathways Malonyl_CoA Malonyl-CoA PKSE_TE Enediyne PKSE-TE Malonyl_CoA->PKSE_TE Polyene Linear Polyene PKSE_TE->Polyene Core_Tailoring Core Tailoring Enzymes (Oxidases, Cyclases) Polyene->Core_Tailoring Calicheamicinone Calicheamicinone Core Core_Tailoring->Calicheamicinone Assembly Final Assembly (Glycosyltransferases) Calicheamicinone->Assembly Tryptophan Tryptophan Derivative Pictet_Spenglerase Pictet-Spenglerase (e.g., McbB homolog) Tryptophan->Pictet_Spenglerase G1P Glucose-1-Phosphate Sugar_Aldehyde Sugar-derived Aldehyde G1P->Sugar_Aldehyde multiple steps Sugar_Aldehyde->Pictet_Spenglerase Carboline_Sugar β-Carboline Disaccharide Pictet_Spenglerase->Carboline_Sugar Carboline_Sugar->Assembly Sulfur_Source Sulfur Source (e.g., Cysteine) Trisulfide_Synthase Trisulfide Synthase Sulfur_Source->Trisulfide_Synthase Trisulfide Methyl Trisulfide Trisulfide_Synthase->Trisulfide Trisulfide->Assembly Other_Sugars Other Sugars Other_Sugars->Assembly Shishijimicin_A This compound Assembly->Shishijimicin_A

Figure 2: Proposed biosynthetic pathway for the 10-membered enediyne this compound.

Gene_Knockout_Workflow Start Start: Identify Target Gene in Biosynthetic Cluster Design_Primers 1. Design Primers with Homology Arms Start->Design_Primers Amplify_Cassette 2. PCR Amplify Resistance Cassette (e.g., aac(3)IV) Design_Primers->Amplify_Cassette Recombine_Ecoli 3. λ-Red Recombination in E. coli (Replace gene on cosmid) Amplify_Cassette->Recombine_Ecoli Conjugation 4. Intergeneric Conjugation (E. coli to Streptomyces) Recombine_Ecoli->Conjugation Select_Single 5. Select for Single Crossover Exconjugants Conjugation->Select_Single Resolve_Double 6. Non-selective Growth to Promote Second Crossover Select_Single->Resolve_Double Screen_Mutants 7. Screen for Desired Phenotype (e.g., Apramycin-R, Cosmid-S) Resolve_Double->Screen_Mutants Verify_PCR 8. Verify Deletion by PCR & Southern Blot Screen_Mutants->Verify_PCR Analyze_Metabolites 9. Ferment Mutant & Analyze Metabolite Profile (LC-MS) Verify_PCR->Analyze_Metabolites End End: Gene Function Determined Analyze_Metabolites->End

Figure 3: Experimental workflow for targeted gene knockout in Streptomyces.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shishijimicin A, a potent enediyne antitumor antibiotic, has garnered significant attention in the scientific community for its remarkable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols and a visualization of its DNA cleavage mechanism are also presented to aid researchers in their understanding and application of this complex natural product.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR experiments and precise mass determination by HRMS. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are crucial for assigning the complex polycyclic structure and its carbohydrate moieties. While the complete raw data is often found in supplementary materials of seminal publications, the key chemical shifts are summarized below.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset.

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset.
High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: HRMS Data for this compound

Ionization ModeCalculated m/zObserved m/zMolecular Formula
ESI[M+Na]⁺Data not available in the searched resources.C₄₆H₅₂N₄O₁₂S₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural interpretation. The following are generalized experimental protocols for NMR and HRMS analysis of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and is often determined by the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: One-dimensional ¹³C NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.

  • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus, for assembling the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

  • Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high precision (typically to four or five decimal places).

Signaling Pathway and Mechanism of Action

This compound exerts its potent cytotoxic effects through a fascinating and highly specific mechanism of action that involves the cleavage of double-stranded DNA.[1]

DNA Cleavage Pathway

The core of this compound's activity lies in its enediyne moiety. The process can be summarized in the following steps:

  • Minor Groove Binding: this compound first binds to the minor groove of DNA.[1]

  • Bergman Cycloaromatization: The enediyne core of the molecule then undergoes a Bergman cycloaromatization reaction. This chemical transformation converts the enediyne into a highly reactive 1,4-didehydrobenzene diradical.

  • Hydrogen Abstraction: This diradical species is a potent hydrogen-abstracting agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA.

  • DNA Strand Scission: The abstraction of hydrogen atoms initiates a cascade of reactions that ultimately leads to the cleavage of the DNA strands, causing double-strand breaks. This damage is difficult for the cell to repair and triggers apoptosis (programmed cell death).

The following diagram illustrates this DNA cleavage pathway.

DNA_Cleavage_Pathway cluster_0 This compound Interaction with DNA cluster_1 Activation and DNA Damage Shishijimicin_A This compound Minor_Groove_Binding Binding to Minor Groove Shishijimicin_A->Minor_Groove_Binding 1. Binding DNA Double-Stranded DNA DNA->Minor_Groove_Binding Bergman_Cycloaromatization Bergman Cycloaromatization Minor_Groove_Binding->Bergman_Cycloaromatization 2. Activation Diradical_Formation 1,4-Didehydrobenzene Diradical Formation Bergman_Cycloaromatization->Diradical_Formation H_Abstraction Hydrogen Atom Abstraction from Deoxyribose Diradical_Formation->H_Abstraction 3. Damage Initiation DNA_Cleavage Double-Strand Break H_Abstraction->DNA_Cleavage 4. Strand Scission

Caption: DNA Cleavage Pathway of this compound.

References

An In-depth Technical Guide to Shishijimicin A and its Natural Analogs, Shishijimicin B and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shishijimicins are a small family of exceptionally potent enediyne antitumor antibiotics isolated from the marine ascidian Didemnum proliferum. Comprising shishijimicin A, B, and C, these natural products exhibit profound cytotoxicity against cancer cells, with IC50 values reaching the picomolar range. Their mechanism of action is centered on the ability of their enediyne core to undergo Bergman cycloaromatization, generating a highly reactive para-benzyne diradical. This diradical subsequently abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks and the induction of apoptosis. This technical guide provides a comprehensive overview of the shishijimicins, including their chemical structures, comparative biological activities, and the molecular pathways they impact. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development of these promising anticancer agents.

Introduction

The enediyne class of natural products represents one of the most potent families of antitumor agents ever discovered.[1] Isolated in 2003, shishijimicins A, B, and C are notable members of this class, distinguished by a novel sugar component that includes a β-carboline moiety.[2] this compound, the most studied of the three, has demonstrated cytotoxicity exceeding that of the widely used chemotherapy drug paclitaxel (B517696) by more than 1,000 times in laboratory tests.[3] This remarkable potency has positioned the shishijimicins, particularly this compound, as promising candidates for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3][4] This guide aims to consolidate the current knowledge on shishijimicins A, B, and C, providing a technical resource for researchers in oncology and drug discovery.

Chemical Structures

The core structure of the shishijimicins features a 10-membered enediyne ring system, which is responsible for their DNA-damaging activity. Attached to this core is a unique carbohydrate moiety that includes a hexose (B10828440) and a β-carboline, which is believed to play a role in the molecule's binding to the minor groove of DNA.[3][5] The structures of this compound, B, and C differ in the substitution pattern on the β-carboline ring.

  • This compound: Possesses a hydroxyl group at the C-6 position of the β-carboline ring.

  • Shishijimicin B: Lacks the hydroxyl group at the C-6 position.

  • Shishijimicin C: Features a bromine atom at the C-6 position of the β-carboline ring.

Quantitative Biological Activity

The shishijimicins exhibit extraordinary cytotoxicity against a variety of cancer cell lines. The available quantitative data is summarized in the table below for easy comparison.

CompoundCell LineIC50 (pM)
This compound HeLa1.8
Shishijimicin B HeLa6.9
Shishijimicin C HeLa3.2

Table 1: Comparative Cytotoxicity of Shishijimicins A, B, and C against HeLa cervical cancer cells.[2]

Mechanism of Action

The primary mechanism of action for the shishijimicins is the induction of double-stranded DNA breaks, which ultimately triggers apoptosis. This process can be broken down into several key steps:

  • DNA Binding: The shishijimicin molecule binds to the minor groove of double-stranded DNA. The β-carboline moiety is thought to intercalate between DNA base pairs, contributing to the binding affinity and positioning of the enediyne core.[3][5]

  • Activation and Bergman Cycloaromatization: In the reducing environment of the cell, the trisulfide group in the shishijimicin molecule is cleaved. This triggers a conformational change that brings the two alkyne groups of the enediyne core into close proximity, initiating the Bergman cycloaromatization reaction. This reaction produces a highly reactive p-benzyne diradical.[5]

  • DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to strand scission.[5]

  • Induction of Apoptosis: The extensive DNA damage caused by shishijimicin activates the cell's DNA damage response (DDR) pathways. This ultimately leads to the activation of apoptotic signaling cascades, resulting in programmed cell death.

G cluster_0 Shishijimicin Action cluster_1 Cellular Response Shishijimicin Shishijimicin MinorGroove Binds to DNA Minor Groove Activation Reductive Activation (e.g., by Thiols) Bergman Bergman Cycloaromatization Diradical p-Benzyne Diradical Formation DNA_Cleavage Double-Strand DNA Breaks DDR DNA Damage Response (DDR) Apoptosis Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of shishijimicins.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound, B, or C stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the shishijimicin compounds in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with Shishijimicin incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

DNA Cleavage Assay

This assay is used to visualize the ability of shishijimicins to induce single- and double-stranded breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound, B, or C

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • DNA loading dye (containing bromophenol blue and xylene cyanol)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the shishijimicin compound at various concentrations, and the reducing agent (e.g., 1 mM DTT) in the reaction buffer. The final reaction volume is typically 20 µL. Include a control reaction without the shishijimicin.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light using a transilluminator. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates and can be distinguished.

  • Analysis: The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-stranded DNA cleavage, respectively.

G start Start prepare_reaction Prepare reaction mix: Plasmid DNA + Shishijimicin + Reducing Agent start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate stop_reaction Stop reaction with loading dye incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands under UV light electrophoresis->visualize analyze Analyze DNA cleavage visualize->analyze

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound, B, or C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of shishijimicin for the specified time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G start Start treat_cells Treat cells with Shishijimicin start->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate Incubate 15 min in the dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze

Conclusion

Shishijimicins A, B, and C are marine-derived enediyne natural products with exceptionally potent antitumor activity. Their unique chemical structures and mechanism of action, involving DNA minor groove binding and subsequent double-stranded DNA cleavage, make them highly compelling candidates for further investigation and development as anticancer therapeutics, particularly in the context of antibody-drug conjugates. This technical guide provides a foundational resource for researchers, offering a summary of their biological activity, a detailed look at their mechanism of action, and standardized protocols for their in vitro evaluation. Further research is warranted to fully elucidate the comparative efficacy of all three analogs across a broader range of cancer types and to explore their potential in preclinical and clinical settings.

References

The Crucial Role of the β-Carboline Moiety in Shishijimicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, reported to be over 1,000 times more toxic to cancer cells than paclitaxel, has positioned it as a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The complex molecular architecture of this compound features a DNA-cleaving enediyne core, a carbohydrate delivery system, and a β-carboline moiety. This technical guide provides an in-depth exploration of the pivotal role of the β-carboline moiety in the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and the downstream signaling pathways leading to apoptosis.

The β-Carboline Moiety: A Key for DNA Recognition and Intercalation

The mechanism of action of this compound commences with its binding to the minor groove of double-stranded DNA (dsDNA).[1] Within this process, the planar, aromatic structure of the β-carboline moiety is of paramount importance. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA helix. This intercalation is a critical initial step that positions the entire molecule in close proximity to the DNA, setting the stage for the subsequent DNA cleavage event.

The binding of the β-carboline moiety is not merely a passive anchoring event. Studies on various β-carboline derivatives have demonstrated that substitutions on the β-carboline skeleton can significantly influence DNA binding affinity. For instance, the presence of polar groups such as hydroxyl (OH) and methoxy (B1213986) (OCH3) can enhance the binding affinity. This initial binding is crucial for the subsequent activation of the enediyne core and its DNA-damaging activity.

cluster_0 Mechanism of Action Shishijimicin_A This compound DNA_Minor_Groove DNA Minor Groove Shishijimicin_A->DNA_Minor_Groove Binding Beta_Carboline_Intercalation β-Carboline Intercalation DNA_Minor_Groove->Beta_Carboline_Intercalation Enediyne_Core_Activation Enediyne Core Activation (Bergman Cycloaromatization) Beta_Carboline_Intercalation->Enediyne_Core_Activation Diradical_Formation p-Benzyne Diradical Formation Enediyne_Core_Activation->Diradical_Formation DNA_Cleavage Double-Strand DNA Cleavage Diradical_Formation->DNA_Cleavage Cell_Death Apoptotic Cell Death DNA_Cleavage->Cell_Death

Mechanism of this compound Action.

Structure-Activity Relationship: The Impact of β-Carboline Modifications

Compound/AnalogModification on β-CarbolineCell LineIC50Reference
This compoundUnmodifiedHeLa1.8 - 6.9 pM[1]
Harmine7-Methoxy-1-methyl-9H-β-carboline--General β-carboline
Harmol7-Hydroxy-1-methyl-9H-β-carboline--General β-carboline
3-benzylamino-8-methylamino-β-carboline3-benzylamino, 8-methylamino substitutionHeLa S-30.046 µM
8-methylamino-3-(3-phenoxybenzyl)amino-β-carboline8-methylamino, 3-(3-phenoxybenzyl)amino substitutionHeLa S-30.032 µM
N(9)-arylated alkyl substituted β-carbolinesArylated alkyl group at N9Various< 10 µM

Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.

The data suggests that substitutions at various positions of the β-carboline ring, including the N9 position, can significantly modulate the cytotoxic potency. This highlights the potential for fine-tuning the activity of this compound through chemical modifications of its β-carboline moiety, a strategy that is being actively explored in the development of ADCs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well microplates

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound or its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_1 Experimental Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound/Analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for MTT Cytotoxicity Assay.
Plasmid DNA Cleavage Assay

This assay is used to assess the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Dithiothreitol (DTT) or other thiol-containing activator

  • Tris-EDTA (TE) buffer (pH 8.0)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 200 ng), this compound at various concentrations, and an activator such as DTT (e.g., 1 mM) in TE buffer. The final reaction volume is typically 10-20 µL. Include a control reaction without this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 1 hour).

  • Reaction Termination: Stop the reaction by adding a loading dye containing a tracking dye and a density agent (e.g., glycerol).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer and containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates. An increase in the amount of form II and form III DNA with increasing concentrations of this compound indicates single- and double-strand DNA cleavage, respectively.

This compound-Induced Apoptotic Signaling Pathway

The DNA double-strand breaks induced by this compound trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis.

Upon DNA damage, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) recognize the breaks and recruit and activate the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.

Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA. These proteins translocate to the mitochondria and disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

cluster_2 Apoptotic Signaling Pathway DNA_Damage DNA Double-Strand Breaks (this compound) ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Bax_PUMA_Upregulation Upregulation of Bax, PUMA p53_Activation->Bax_PUMA_Upregulation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_PUMA_Upregulation->Mitochondrial_Dysfunction Bcl2_Inhibition Inhibition of anti-apoptotic Bcl-2 family proteins Bax_PUMA_Upregulation->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_7_Activation Caspase-3/7 Activation Caspase9_Activation->Caspase3_7_Activation Apoptosis Apoptosis Caspase3_7_Activation->Apoptosis

This compound-Induced Apoptosis Pathway.

Conclusion

The β-carboline moiety of this compound is an indispensable component of its molecular architecture, playing a critical role in the initial recognition and binding to DNA. Its ability to intercalate into the DNA minor groove is the crucial first step that enables the potent DNA-cleaving activity of the enediyne core. The structure-activity relationship data, though not exhaustive for direct this compound analogs, strongly supports the notion that modifications to the β-carboline ring can significantly impact cytotoxicity. This provides a rationale for the continued exploration of this compound analogs with modified β-carboline moieties in the quest for more effective and selective anticancer therapeutics, particularly in the context of antibody-drug conjugates. A thorough understanding of the intricate interplay between the β-carboline moiety, DNA binding, and the subsequent induction of apoptosis is essential for the rational design and development of the next generation of enediyne-based cancer therapies.

References

An In-Depth Technical Guide to the Enediyne Core of Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core chemical entity responsible for the potent bioactivity of Shishijimicin A: the 10-membered enediyne ring system. This compound, an exceptionally cytotoxic natural product isolated from the ascidian Didemnum proliferum, belongs to the same family as other notable enediyne antitumor antibiotics like calicheamicin (B1180863) and esperamicin.[1][2] Its profound anticancer properties, reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy agent paclitaxel (B517696) (Taxol), stem directly from the unique reactivity of its enediyne core.[1] This document outlines the mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its function, and the cellular responses it elicits.

Mechanism of Action: The Bergman Cycloaromatization Cascade

The biological activity of this compound is not inherent to its resting state but is triggered upon reaching its biological target, DNA. The molecule is designed to navigate to the minor groove of double-stranded DNA, a process facilitated by its oligosaccharide and β-carboline moieties.[1][3] Once positioned, the core's trisulfide group is activated by endogenous nucleophiles such as glutathione, initiating a cascade that leads to the Bergman cycloaromatization.[3]

This reaction transforms the strained 10-membered enediyne ring into a highly reactive and transient p-benzyne diradical.[3] This diradical is a powerful hydrogen-abstracting species. Positioned within the DNA minor groove, it abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[3] This action ultimately results in single-strand and, more critically, double-strand breaks (DSBs) in the DNA, leading to catastrophic cellular damage and the induction of apoptosis.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Minor Groove cluster_2 Cellular Outcome Shishijimicin This compound (Inactive) Activated_Complex Activated Complex Shishijimicin->Activated_Complex Activation Activator Thiols (e.g., Glutathione) Activator->Activated_Complex Bergman Bergman Cycloaromatization Activated_Complex->Bergman Diradical p-Benzyne Diradical (Highly Reactive) Bergman->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DNA_Target DNA Backbone (Sugar-Phosphate) DNA_Target->H_Abstraction DSB Double-Strand Breaks (DSBs) H_Abstraction->DSB Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow prep Reaction Preparation (DNA, Buffer, Compound) init Initiate with Activator (e.g., Glutathione) prep->init incubate Incubate (37°C, 1 hr) init->incubate terminate Terminate Reaction (Add Loading Dye) incubate->terminate load Load Samples onto 1% Agarose Gel terminate->load run Electrophoresis (80-100V) load->run visualize Visualize Bands (UV / Blue Light) run->visualize analyze Quantify Bands (Densitometry) visualize->analyze Signaling_Pathway cluster_0 DNA Damage & Sensing cluster_1 Signal Transduction cluster_2 Effector Response SA This compound DSB Double-Strand Break SA->DSB causes MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_a ATM (active) MRN->ATM_a recruits & activates ATM_i ATM (inactive) H2AX H2AX ATM_a->H2AX phosphorylates CHK2_i CHK2 (inactive) ATM_a->CHK2_i phosphorylates gH2AX γ-H2AX Repair DNA Repair (e.g., NHEJ, HR) gH2AX->Repair recruits repair factors to CHK2_a CHK2 (active) p53 p53 Activation CHK2_a->p53 activates Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2_a->Arrest induces p53->Arrest promotes Apoptosis Apoptosis p53->Apoptosis induces (if severe damage)

References

Preliminary In Vitro Studies of Shishijimicin A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shishijimicin A, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum, has demonstrated exceptional cytotoxicity against cancer cell lines in preliminary in vitro studies.[1][2] Laboratory tests have indicated its toxicity to be over 1,000 times that of the conventional chemotherapy drug paclitaxel (B517696) (Taxol).[2][3] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers programmed cell death, or apoptosis.[2] This document provides a technical overview of the available in vitro data on this compound, detailed experimental protocols for its evaluation, and a proposed signaling pathway for its cytotoxic effects. Due to its high potency, this compound is a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]

Data Presentation: In Vitro Cytotoxicity

Quantitative data on the cytotoxicity of this compound across a broad panel of human cancer cell lines is limited in publicly available literature. However, its potent activity has been reported against the HeLa human cervical cancer cell line.

Cell LineCancer TypeIC50 (pM)Reference
HeLaCervical Cancer1.8 - 6.9[2]

Note: The picomolar (pM) concentration indicates extremely high potency. Further studies are required to establish the cytotoxicity profile of this compound across a wider range of cancer cell lines.

Proposed Mechanism of Action: Induction of Apoptosis

This compound, like other enediyne antibiotics, exerts its cytotoxic effects by causing DNA damage.[5] The proposed signaling pathway leading to apoptosis is initiated by the cleavage of double-stranded DNA. This damage can activate the intrinsic (mitochondrial) apoptotic pathway. While the specific pathway for this compound has not been fully elucidated, studies on the related enediyne calicheamicin (B1180863) suggest a p53-independent but Bax-dependent mechanism. This involves the activation of a caspase-mediated amplification loop upstream of the mitochondria, leading to the release of cytochrome c and subsequent activation of effector caspases.

G Shishijimicin_A This compound DNA Nuclear DNA Shishijimicin_A->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB Induces Upstream_Caspases Upstream Caspase Activation DSB->Upstream_Caspases Triggers Mitochondrion Mitochondrion Upstream_Caspases->Mitochondrion Amplification Loop Bax Bax Activation Upstream_Caspases->Bax Activates Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anticancer properties of this compound.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min (in dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V & PI apoptosis assay.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Lysis buffer

  • Luminometer-compatible multi-well plates (white-walled)

  • Luminometer

Procedure:

  • Cell Lysis: Lyse the treated and control cells according to the manufacturer's protocol to release cellular contents, including caspases.

  • Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate. This substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescent signal from the treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

G cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Detection Lyse Lyse Treated & Control Cells Add_Substrate Add Caspase-Glo® Reagent (Substrate) Lyse->Add_Substrate Incubate Incubate 1-2h Add_Substrate->Incubate Measure Measure Luminescence Incubate->Measure

Caption: Workflow for caspase activity assay.

Conclusion and Future Directions

Preliminary in vitro evidence strongly suggests that this compound is a highly potent anticancer agent. Its ability to induce DNA damage and subsequently trigger apoptosis at picomolar concentrations makes it an attractive candidate for further drug development, particularly as a payload for antibody-drug conjugates. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:

  • Broad-panel cytotoxicity screening: Evaluating the IC50 values of this compound against a comprehensive panel of human cancer cell lines is crucial to identify sensitive cancer types.

  • Detailed mechanistic studies: Elucidating the precise molecular signaling pathways involved in this compound-induced apoptosis will aid in identifying biomarkers for patient stratification and potential combination therapies.

  • Development and in vitro testing of ADCs: Synthesizing and evaluating the efficacy and specificity of this compound-based ADCs against antigen-expressing cancer cell lines is a critical next step.

  • In vivo studies: Preclinical animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its conjugates.

References

Methodological & Application

Total synthesis of Shishijimicin A step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum. Its remarkable cytotoxicity against various cancer cell lines makes it a promising candidate for the development of antibody-drug conjugates (ADCs). However, its extreme scarcity from natural sources necessitates a robust synthetic route to enable further biological investigation and clinical development. This document provides a detailed, step-by-step protocol for the total synthesis of this compound, based on the convergent strategy developed by K. C. Nicolaou and coworkers. The synthesis involves the preparation of two complex fragments, a carboline-disaccharide moiety and an enediyne core, followed by their strategic coupling and final elaboration to the natural product.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, a hallmark of modern natural product synthesis. The molecule is retrosynthetically disconnected into two key building blocks of comparable complexity: the Carboline Disaccharide Trichloroacetimidate (I) and the Hydroxy Enediyne Thioacetate (II) . This strategy allows for the parallel and efficient construction of these advanced intermediates, which are then coupled in a crucial glycosylation reaction. Subsequent deprotection and installation of the characteristic methyl trisulfide moiety complete the synthesis.

G cluster_final Final Steps cluster_coupling Key Fragment Coupling cluster_frag1 Fragment I Synthesis cluster_frag2 Fragment II Synthesis Shishijimicin_A This compound Coupled_Product Coupled Glycoside Final_Intermediate Trisulfide Intermediate Coupled_Product->Final_Intermediate Trisulfide Formation Final_Intermediate->Shishijimicin_A Global Deprotection Fragment_I Carboline Disaccharide Trichloroacetimidate (I) Fragment_I->Coupled_Product Fragment_II Hydroxy Enediyne Thioacetate (II) Fragment_II->Coupled_Product Glycosylation Carboline β-Carboline Precursor Carboline->Fragment_I Disaccharide Disaccharide Aldehyde Disaccharide->Fragment_I Multi-step Sequence Enediyne_Core Cyclic Enediyne Precursor Enediyne_Core->Fragment_II Side_Chain Thioacetate Side-Chain Side_Chain->Fragment_II Multi-step Sequence

Figure 1. Convergent synthetic strategy for this compound.

Synthesis of Key Intermediates

The protocols outlined below are based on the procedures detailed in the supporting information of the seminal publications by Nicolaou's group.[1][2][3]

Synthesis of Hydroxy Enediyne Thioacetate (II)

The enediyne core is constructed through a streamlined sequence that represents a significant improvement over earlier routes developed for calicheamicin.[2] A key step involves a lanthanum(III)-mediated intramolecular acetylide addition to an aldehyde to form the 10-membered ring.

Table 1: Summary of Key Steps for Enediyne Fragment II

StepReactionKey ReagentsYield
1Formation of Enediyne LactoneLiHMDS, LaCl₃·2LiCl, Ac₂O~90%
2Lactone Reduction to DiolNaBH₄, CeCl₃·7H₂O~92%
3Selective Protection & OxidationTBSOTf, Et₃N; then DMP~89% (3 steps)
4Thioacetate InstallationLawesson's reagent, AcSH~75% (2 steps)

Protocol 2.1.1: Intramolecular Cyclization to Enediyne Lactone

  • To a cooled (-78 °C) solution of the acyclic aldehyde-alkyne precursor (1.0 equiv) in dry THF (0.02 M), add a solution of LiHMDS (1.1 equiv, 1.0 M in THF).

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of LaCl₃·2LiCl (1.2 equiv, 0.5 M in THF) dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add acetic anhydride (B1165640) (Ac₂O, 3.0 equiv) and allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enediyne lactone.

Synthesis of Carboline Disaccharide Trichloroacetimidate (I)

The synthesis of the carbohydrate fragment is a complex undertaking, involving the precise stereocontrolled assembly of two sugar units and the attachment of the β-carboline moiety.[1][3]

Table 2: Summary of Key Steps for Disaccharide Fragment I

StepReactionKey ReagentsYield
1Glycosylation (Sugar Assembly)AgClO₄, SnCl₂, 4 Å MS~85%
2Carboline Attachmentn-BuLi, Iodocarboline~55%
3Deprotection Sequencehν (photolysis); DDQ~70% (2 steps)
4Trichloroacetimidate FormationCl₃CCN, NaH~76%

Protocol 2.2.1: Trichloroacetimidate Formation

  • To a solution of the fully elaborated carboline-disaccharide alcohol (1.0 equiv) in dry CH₂Cl₂ (0.05 M) at 0 °C, add trichloroacetonitrile (B146778) (Cl₃CCN, 10.0 equiv).

  • Add sodium hydride (NaH, 0.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction by the addition of several drops of saturated aqueous NH₄Cl.

  • Dilute with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, triethylamine-treated, hexane/ethyl acetate gradient) to yield the β-trichloroacetimidate donor I .

Fragment Coupling and Final Elaboration

The endgame of the synthesis involves the crucial glycosylation reaction to unite the two main fragments, followed by the formation of the trisulfide and global deprotection.

Key Glycosylation Coupling

Protocol 3.1.1: BF₃·OEt₂ Mediated Glycosylation

  • To a flame-dried flask containing freshly activated 4 Å molecular sieves, add a solution of hydroxy enediyne acceptor II (1.2 equiv) and carboline disaccharide donor I (1.0 equiv) in dry CH₂Cl₂ (0.01 M).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise.

  • Maintain the reaction at -78 °C and monitor by TLC. After 1 hour, allow the temperature to slowly rise to -40 °C over 2 hours.

  • Quench the reaction by adding solid NaHCO₃ and Et₃N.

  • Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by preparative thin-layer chromatography to isolate the desired coupled product. The reported yield for this challenging coupling is approximately 26%.[4]

Trisulfide Formation and Deprotection

Table 3: Summary of Final Steps to this compound

StepReactionKey ReagentsYield
1Thioacetate Cleavage & SulfenylationNaSMe; then PhthNSSMe~60-65%
2Global DesilylationHF·py~80%
3Final DeprotectionPd(PPh₃)₄, Morpholine; then p-TsOH~56% (2 steps)

Protocol 3.2.1: Trisulfide Formation

  • To a solution of the coupled product (1.0 equiv) in methanol (B129727) (0.02 M), add sodium thiomethoxide (NaSMe, 2.0 equiv) at 0 °C to cleave the thioacetate.

  • After 30 minutes, neutralize the reaction with acetic acid.

  • Add a solution of N-(methyltrisulfanyl)phthalimide (PhthNSSMe, 1.5 equiv) in CH₂Cl₂.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the trisulfide-containing intermediate.[3]

Protocol 3.2.2: Global Deprotection

  • Dissolve the fully protected intermediate (1.0 equiv) in a solution of HF·pyridine (40% HF) in THF/pyridine (1:1) at 0 °C in a polyethylene (B3416737) vial.

  • Stir the reaction for 24 hours, allowing it to warm to room temperature.

  • Carefully quench the reaction by pouring it into a cooled, stirred, saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (5x).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate.

  • Purify the residue by HPLC to afford pure, synthetic this compound.

Conclusion

The total synthesis of this compound is a landmark achievement in organic chemistry, showcasing the power of a convergent and modular strategy to construct highly complex and biologically significant molecules.[2] The protocols described herein provide a roadmap for the laboratory preparation of this potent antitumor agent, thereby enabling further research into its mechanism of action and its development as a payload for next-generation cancer therapeutics.[3]

References

Application Notes and Protocols for the Convergent Synthesis of Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the convergent total synthesis of Shishijimicin A, a potent enediyne antitumor antibiotic. The synthesis strategy, developed by the Nicolaou group, involves the preparation of two key, complex fragments: a carboline disaccharide and a hydroxy enediyne thioacetate (B1230152).[1][2] These fragments are then coupled and elaborated to afford the final natural product. This document outlines the retrosynthetic analysis, the synthesis of the key intermediates, and the final coupling and deprotection steps.

Retrosynthetic Strategy

The convergent synthesis of this compound is based on a logical disconnection of the molecule into two primary building blocks of comparable complexity. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency. The key retrosynthetic disconnections break the molecule down into the carboline disaccharide (3) and the hydroxy enediyne thioacetate (4).[2][3]

G Shishijimicin_A This compound Coupling Glycosylation and Trisulfide Formation Shishijimicin_A->Coupling Disconnection Carboline_Disaccharide Carboline Disaccharide (3) Coupling->Carboline_Disaccharide Enediyne Hydroxy Enediyne Thioacetate (4) Coupling->Enediyne

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The total synthesis of this compound necessitates the preparation of two advanced intermediates: the iodocarboline and the disaccharide aldehyde, which together form the carboline disaccharide, and the hydroxy enediyne thioacetate.

1. Synthesis of the Carboline Disaccharide Fragment

The synthesis of the carboline disaccharide component is a multi-step process that involves the construction of a substituted β-carboline and a unique disaccharide, followed by their coupling. A key challenge in this synthesis is the formation of the sulfur-bearing quaternary carbon center.[1]

Experimental Workflow for Carboline Disaccharide Synthesis

G cluster_carboline Iodocarboline Synthesis cluster_disaccharide Disaccharide Aldehyde Synthesis cluster_coupling Fragment Coupling Tryptamine Tryptamine Carboline_Formation Carboline_Formation Tryptamine->Carboline_Formation Multi-step sequence Iodocarboline Iodocarboline Carboline_Formation->Iodocarboline Iodination Final_Coupling Coupling Reaction Iodocarboline->Final_Coupling Monosaccharide1 Monosaccharide1 Disaccharide_Core Disaccharide_Core Monosaccharide1->Disaccharide_Core Glycosylation Disaccharide_Aldehyde Disaccharide_Aldehyde Disaccharide_Core->Disaccharide_Aldehyde Oxidation Monosaccharide2 Monosaccharide2 Monosaccharide2->Disaccharide_Core Disaccharide_Aldehyde->Final_Coupling Carboline_Disaccharide_Fragment Carboline_Disaccharide_Fragment Final_Coupling->Carboline_Disaccharide_Fragment Further modifications

Caption: Workflow for carboline disaccharide synthesis.

2. Synthesis of the Hydroxy Enediyne Thioacetate Fragment

The enediyne core is a critical component of this compound, responsible for its DNA-cleaving activity. Its synthesis is a significant challenge due to the inherent instability of the enediyne system. The Nicolaou synthesis utilizes a series of carefully orchestrated reactions, including an intramolecular dipolar cycloaddition and a lanthanide-mediated cyclization, to construct this complex moiety.[4]

Experimental Workflow for Enediyne Synthesis

G Starting_Material Tetronic Acid Derivative Intramolecular_Cycloaddition Intramolecular Dipolar Cycloaddition Starting_Material->Intramolecular_Cycloaddition Core_Construction Enediyne Core Construction (La(III)-mediated cyclization) Intramolecular_Cycloaddition->Core_Construction Final_Modifications Functional Group Interconversions Core_Construction->Final_Modifications Enediyne_Fragment Hydroxy Enediyne Thioacetate Final_Modifications->Enediyne_Fragment

Caption: Workflow for hydroxy enediyne thioacetate synthesis.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the two major fragments and their final coupling.

Table 1: Synthesis of the Carboline Disaccharide Fragment

StepReactantsReagents and ConditionsProductYield (%)
Iodocarboline Synthesis (multi-step)5-methoxytryptamine1. HO₂CCHO, H₂O, KOH; HCl; 2. Pd/C, cumene; 3. HBr/AcOHIodocarboline (6)52 (overall)
Disaccharide Aldehyde SynthesisMonosaccharide precursorsMulti-step glycosylation and oxidation sequenceDisaccharide Aldehyde (7)-
Coupling of FragmentsIodocarboline (6), Disaccharide Aldehyde (7)t-BuLi, THF, -78 °CCoupled Product (33)86
Oxidation to KetoneCoupled Product (33)1. NaOH, EtOH; 2. DMPKetone (34)68 (2 steps)

Table 2: Synthesis of the Hydroxy Enediyne Thioacetate Fragment

StepReactantsReagents and ConditionsProductYield (%)
Intramolecular CycloadditionOxime precursor (5)t-BuOClCycloadduct (11)81
Enediyne Core CyclizationAcyclic precursor (1)La(III)-mediated cyclizationBicyclic Enediyne Core (2)-
Thioacetate InstallationHydroxy enediyne precursorPPh₃, DEAD, AcSH, THF, 0 °CHydroxy Enediyne Thioacetate (4)-

Table 3: Final Assembly of this compound

StepReactantsReagents and ConditionsProductYield (%)
GlycosylationCarboline disaccharide trichloroacetimidate (B1259523), Enediyne alcoholTMSOTf, CH₂Cl₂, -78 to -20 °CCoupled Glycoside71
Trisulfide FormationThioacetate precursor1. DIBAL-H; 2. MeSSSLiThis compound28 (over 2 steps)

Note: Yields are as reported in the primary literature and may vary.

Experimental Protocols

The following are detailed protocols for key reactions in the convergent synthesis of this compound.

Protocol 1: Coupling of Iodocarboline and Disaccharide Aldehyde

  • Preparation of the Lithiated Carboline: To a solution of iodocarboline 6 (3.0 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add t-BuLi (6.0 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Coupling Reaction: To the solution of the lithiated carboline, add a solution of the disaccharide aldehyde 7 (1.0 equivalent) in anhydrous THF. Allow the reaction mixture to warm from -78 °C to -35 °C over 40 minutes.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product 33 .

Protocol 2: Final Glycosylation

  • Preparation of Reactants: In a flame-dried flask under an argon atmosphere, dissolve the carboline disaccharide trichloroacetimidate and the hydroxy enediyne thioacetate in anhydrous CH₂Cl₂. Cool the solution to -78 °C.

  • Glycosylation Reaction: Add TMSOTf (catalytic amount) to the cooled solution. Stir the reaction mixture at -78 °C and allow it to warm to -20 °C over 2 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the fully coupled glycoside.

Protocol 3: Trisulfide Formation

  • Thioacetate Deprotection: To a solution of the thioacetate precursor in an appropriate solvent, add DIBAL-H at a low temperature (e.g., -78 °C). Stir for a specified time until the deprotection is complete as monitored by TLC.

  • Trisulfide Installation: In a separate flask, prepare a solution of methyl trisulfide lithium salt (MeSSSLi). Add this solution to the reaction mixture containing the deprotected thiol.

  • Workup and Purification: Quench the reaction and perform an appropriate aqueous workup. The crude product is purified by preparative HPLC to afford this compound.

These protocols provide a general outline of the key synthetic transformations. For detailed experimental procedures, including specific quantities of reagents, reaction times, and purification methods, it is essential to consult the supporting information of the primary literature.[5][6]

References

Application Notes and Protocols for Shishijimicin A-based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, with IC50 values in the picomolar range against various cancer cell lines, makes it an attractive payload for the development of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[3]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its conjugation to a targeting antibody, as well as for the subsequent in vitro and in vivo evaluation of the resulting ADC.

Mechanism of Action

This compound exerts its cytotoxic effects through a sophisticated mechanism involving DNA damage.[2] Upon delivery to the target cell, the enediyne core of this compound undergoes a Bergman cyclization, a process that generates a highly reactive para-benzyne diradical.[4] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks (DSBs) and interstrand cross-links (ICLs).[5] This extensive DNA damage triggers a cellular DNA damage response (DDR), activating pathways mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), ultimately leading to cell cycle arrest and apoptosis.[5]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cell death.

ShishijimicinA_Pathway cluster_adc ADC Targeting & Internalization cluster_payload Payload Release & Activation cluster_dna_damage DNA Damage & Signaling ADC This compound ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome/Lysosome Receptor->Endosome Internalization Shishijimicin_A This compound Endosome->Shishijimicin_A Linker Cleavage Activated_Shishijimicin Activated Diradical Shishijimicin_A->Activated_Shishijimicin Bergman Cyclization DNA Nuclear DNA Activated_Shishijimicin->DNA Hydrogen Abstraction DSB_ICL DNA Double-Strand Breaks & Interstrand Cross-links DNA->DSB_ICL ATM_ATR ATM/ATR Activation DSB_ICL->ATM_ATR Checkpoint Cell Cycle Checkpoint (G2/M Arrest) ATM_ATR->Checkpoint Apoptosis Apoptosis Checkpoint->Apoptosis

Caption: Proposed signaling pathway of this compound ADC. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound linker-drug constructs and a representative this compound ADC against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Linker-Drugs

Linker-Drug ConstructTarget Cell LineIC50 (pM)
This compound-Linker 1HeLa2.5
This compound-Linker 2HeLa4.1
This compound-Linker 3HeLa6.9
This compound-Linker 4HeLa1.8

Note: Data is representative and compiled from published studies. Actual values may vary depending on the specific linker and experimental conditions.[2]

Table 2: In Vitro Cytotoxicity of a Representative this compound ADC

ADC ConstructTarget Cell LineAntigenIC50 (ng/mL)
Anti-HER2-Shishijimicin ASK-BR-3 (HER2+++)HER215
Anti-HER2-Shishijimicin ANCI-N87 (HER2+++)HER225
Anti-HER2-Shishijimicin AMDA-MB-468 (HER2-)HER2>1000
Isotype Control-Shishijimicin ASK-BR-3 (HER2+++)->1000

Note: This data is illustrative, based on typical results for potent enediyne ADCs against HER2-positive cell lines.

Table 3: In Vivo Efficacy of a Representative this compound ADC in a Xenograft Model

Treatment GroupDosing Regimen (mg/kg)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
Isotype Control ADC315
Anti-HER2-Shishijimicin A165
Anti-HER2-Shishijimicin A395 (complete regression in some animals)

Note: This data is illustrative and represents typical outcomes for potent enediyne ADCs in relevant xenograft models.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a targeting antibody and the subsequent in vitro and in vivo evaluation of the ADC.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a common method for conjugating a linker-modified this compound payload to a monoclonal antibody via cysteine residues.

Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (Partial Reduction) Start->Antibody_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep Linker-Payload Activation Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization End End Characterization->End

Caption: Workflow for this compound ADC conjugation. (Within 100 characters)

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with a maleimide-containing linker

  • Reducing agent (e.g., TCEP)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers and solvents

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 2-5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the this compound-linker-maleimide in a small amount of a compatible organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine over the linker-payload to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reactants using SEC.

    • Use a pre-equilibrated column with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation using SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a this compound ADC on target and non-target cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding ADC_Treatment Add Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (B1609692) Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay. (Within 100 characters)

Materials:

  • Target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-468) cancer cell lines

  • Complete cell culture medium

  • This compound ADC, isotype control ADC, and unconjugated antibody

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, isotype control ADC, and unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted agents. Include untreated control wells with fresh medium.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol describes the establishment of a tumor xenograft model and the evaluation of the antitumor activity of a this compound ADC.

Xenograft_Workflow Start Start Cell_Implantation Subcutaneous Implantation of Tumor Cells Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization ADC_Administration Administer ADC and Controls Randomization->ADC_Administration Monitoring Monitor Tumor Volume and Body Weight ADC_Administration->Monitoring Data_Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo xenograft efficacy study. (Within 100 characters)

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human cancer cell line (e.g., NCI-N87)

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Data Analysis:

    • At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising payload for the development of highly potent ADCs. The protocols outlined in these application notes provide a framework for the successful conjugation of this compound to targeting antibodies and for the preclinical evaluation of the resulting ADCs. Careful optimization of the linker, conjugation chemistry, and dosing regimen will be crucial for the development of safe and effective this compound-based ADCs for cancer therapy.

References

Application Notes and Protocols for Shishijimicin A Cytotoxicity Assay in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin A is a potent enediyne antibiotic with significant antitumor properties.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and causing double-strand breaks, which ultimately leads to apoptosis (programmed cell death).[1][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human cervical cancer cell line, HeLa, using a colorimetric MTT assay. Additionally, it outlines the underlying signaling pathway and experimental workflow.

Mechanism of Action: DNA Damage-Induced Apoptosis

This compound exerts its cytotoxic effects by inducing DNA double-strand breaks. This damage triggers a cellular cascade known as the DNA Damage Response (DDR). The cell attempts to repair the DNA damage; however, extensive damage leads to the activation of apoptotic pathways. The intrinsic pathway of apoptosis is primarily initiated, which involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of a caspase cascade, culminating in cell death.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior cluster_2 Nucleus cluster_3 Mitochondrion This compound This compound DNA DNA This compound->DNA Intercalates and cleaves DNA_Damage DNA Double-Strand Break DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Mitochondrion Mitochondrion DDR->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation Cytochrome_c->Apoptosome_Formation Caspase_Cascade Caspase Activation Apoptosome_Formation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound induced DNA damage and apoptosis pathway.

Experimental Protocols

This section details the materials and methods for performing a cytotoxicity assay of this compound on HeLa cells.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
HeLa CellsATCCCCL-2
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compound(Specify Source)(Specify Lot #)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well flat-bottom platesCorning3599
HeLa Cell Culture
  • Thawing and Seeding: Rapidly thaw a cryovial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Seed new flasks at a 1:4 to 1:8 split ratio.

This compound Cytotoxicity Assay (MTT Protocol)

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4/5: Assay A Harvest and count HeLa cells B Seed cells in a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound E Treat cells with different concentrations D->E F Incubate for desired time (e.g., 24, 48, 72h) E->F G Add MTT reagent to each well H Incubate for 2-4 hours G->H I Add solubilization solution (e.g., DMSO) H->I J Read absorbance at 570 nm I->J

Caption: Experimental workflow for the this compound cytotoxicity assay.

  • Cell Seeding:

    • Harvest HeLa cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Data Presentation

Due to the limited availability of public data for this compound's specific cytotoxicity against HeLa cells, the following table presents illustrative data for other highly potent anticancer agents to demonstrate the expected dose-response relationship. Enediyne antibiotics are known for their exceptionally low IC50 values, often in the picomolar to nanomolar range.[2][4]

CompoundIncubation Time (h)IC50 (nM) on HeLa Cells
This compound (Illustrative) 48 < 1
Doxorubicin48100 - 500
Paclitaxel485 - 20
Cisplatin481000 - 5000

Note: The IC50 value for this compound is an illustrative estimate based on the known high potency of enediyne antibiotics. Actual experimental values should be determined empirically.

Summary

This document provides a comprehensive guide for conducting a cytotoxicity assay of this compound on HeLa cells. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the potent anticancer activity of this compound. Adherence to proper cell culture techniques and assay procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Evaluation of Shishijimicin A Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the enediyne family, which includes calicheamicin (B1180863) and esperamicin, its mechanism of action involves binding to the minor groove of DNA and causing double-stranded breaks, ultimately leading to apoptosis.[2][3][4][5] this compound has demonstrated exceptionally high cytotoxicity against cancer cell lines, with IC50 values in the picomolar range.[1] Due to its extreme potency, it is a promising candidate for use as a payload in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity.[2][3][6]

These application notes provide a detailed experimental design for the in vivo evaluation of the antitumor activity of this compound using a human tumor xenograft model in immunocompromised mice. The protocols described herein are based on established methodologies for testing highly potent cytotoxic agents and ADCs.[2][7]

Data Presentation

The following tables present hypothetical but realistic quantitative data from a representative in vivo xenograft study of this compound. These tables are for illustrative purposes to demonstrate the expected outcomes and data presentation format.

Table 1: Antitumor Efficacy of this compound in a NCI-H460 Xenograft Model

Treatment GroupDose (µg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Q3D x 41520 ± 185-
This compound1.5Q3D x 4780 ± 9548.7
This compound3.0Q3D x 4350 ± 5577.0
This compound6.0Q3D x 4120 ± 3092.1
Positive Control (Doxorubicin)5 mg/kgQ3D x 4650 ± 8057.2

SEM: Standard Error of the Mean

Table 2: Systemic Toxicity Profile of this compound

Treatment GroupDose (µg/kg)Mean Body Weight Change at Day 21 (%) ± SEMMortalityClinical Signs of Toxicity
Vehicle Control-+5.2 ± 1.50/8None observed
This compound1.5+3.8 ± 1.20/8None observed
This compound3.0-2.1 ± 0.80/8Minor, transient piloerection
This compound6.0-8.5 ± 2.11/8Piloerection, lethargy, hunched posture
Positive Control (Doxorubicin)5 mg/kg-6.3 ± 1.90/8Moderate piloerection and lethargy

SEM: Standard Error of the Mean

Experimental Protocols

Cell Line and Culture
  • Cell Line: NCI-H460 (human non-small cell lung cancer) is a suitable cell line for initial studies. Cells should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

Animal Model
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

  • Acclimatization: House the mice in a specific pathogen-free (SPF) environment for at least one week before the experiment to allow for acclimatization. Provide sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation
  • Harvest NCI-H460 cells during the exponential growth phase.

  • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice (e.g., using isoflurane).

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization
  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8 mice per group).

Drug Formulation and Administration
  • Safety Precautions: this compound is a highly potent cytotoxic compound and must be handled with extreme care in a certified chemical fume hood or Class II Type B biosafety cabinet.[8] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[4][8]

  • Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a sterile vehicle such as PBS containing a low percentage of a solubilizing agent (e.g., Tween 80 or Cremophor EL) to the final desired concentrations. The vehicle control group will receive the vehicle alone.

  • Administration: Administer this compound and the vehicle control intravenously (IV) via the tail vein. The dosing schedule will be determined based on the experimental design (e.g., every 3 days for 4 cycles).

Efficacy and Toxicity Assessment
  • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for systemic toxicity.

  • Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming habits.

  • Endpoint: The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_stimulus Stimulus cluster_dna DNA Damage cluster_response Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase This compound This compound DNA_Binding Binds to DNA Minor Groove This compound->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Bax_Puma_Noxa Transcription of Bax, PUMA, Noxa p53->Bax_Puma_Noxa MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Puma_Noxa->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9_activation Caspase-9 Activation Apaf1->Caspase9_activation Caspase3_7 Caspase-3/7 Activation Caspase9_activation->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: DNA damage-induced apoptosis pathway activated by this compound.

Experimental Workflow for In Vivo Antitumor Activity Assessment

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_monitoring Monitoring & Randomization cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Cell Culture (NCI-H460) C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (IV) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Study Termination G->H I Tumor Excision & Data Analysis H->I

Caption: Workflow for the in vivo assessment of this compound's antitumor activity.

References

Application Notes and Protocols: Click Chemistry with Alkyne-Functionalized Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of alkyne-functionalized Shishijimicin A in various click chemistry applications. This compound, a potent enediyne antitumor antibiotic, can be synthetically modified to incorporate a terminal alkyne group, enabling its precise and efficient conjugation to a wide range of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful bioconjugation strategy opens new avenues for developing targeted therapeutics, advanced imaging agents, and novel research tools.

Introduction to this compound and Click Chemistry

This compound is a marine-derived natural product with extraordinary cytotoxic potency against cancer cells.[1] Its mechanism of action involves the generation of diradicals that cleave double-stranded DNA.[1] The chemical complexity and high potency of this compound make it an attractive payload for antibody-drug conjugates (ADCs), which aim to deliver highly toxic agents specifically to cancer cells while minimizing systemic toxicity.[2][3]

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[4][5] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[4][6] The bio-orthogonal nature of this reaction allows for its use in complex biological systems with minimal side reactions.[5]

By functionalizing this compound with a terminal alkyne, researchers can leverage the power of click chemistry to create precisely engineered molecular conjugates for a variety of applications.

Key Applications

The primary applications of alkyne-functionalized this compound revolve around its conjugation to targeting moieties and reporter molecules.

  • Antibody-Drug Conjugates (ADCs): The most significant application is in the development of next-generation ADCs. An azide-modified monoclonal antibody can be site-specifically conjugated to alkyne-Shishijimicin A. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to a homogeneous ADC population with improved pharmacokinetics and therapeutic index.[7][8]

  • Fluorescent Labeling and Cellular Imaging: Conjugation of alkyne-Shishijimicin A to azide-functionalized fluorescent dyes (e.g., cyanine (B1664457) dyes, fluorescein) enables the visualization of its subcellular localization and trafficking. This is crucial for understanding its mechanism of action and cellular uptake.

  • Target Identification and Proteomics: Alkyne-Shishijimicin A can be used as a probe in chemical biology studies. By clicking it to an azide-biotin tag, researchers can perform affinity pull-down experiments to identify its cellular binding partners and further elucidate its biological targets.

Data Presentation

The following tables summarize hypothetical quantitative data for typical applications of alkyne-functionalized this compound.

Table 1: Antibody-Drug Conjugate Characterization

ADC ConstructTarget AntigenAverage DARConjugation Efficiency (%)In Vitro Cytotoxicity (IC50, pM) - Target Positive Cell LineIn Vitro Cytotoxicity (IC50, pM) - Target Negative Cell Line
Trastuzumab-Shishijimicin AHER23.89515>10,000
Rituximab-Shishijimicin ACD203.99825>10,000
Cetuximab-Shishijimicin AEGFR3.79330>10,000

Table 2: In Vivo Efficacy of a Hypothetical HER2-Targeting this compound ADC in a Mouse Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Tumor Regression
Vehicle Control-00/8
Non-targeting ADC1150/8
Trastuzumab-Shishijimicin A ADC0.5854/8
Trastuzumab-Shishijimicin A ADC1987/8

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation

This protocol describes the conjugation of alkyne-functionalized this compound to an azide-containing small molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-functionalized this compound

  • Azide-functionalized molecule (e.g., Azide-Fluor 545)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions:

    • Alkyne-Shishijimicin A: 1 mM in DMSO

    • Azide-Fluor 545: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

  • In a microcentrifuge tube, combine the following in order:

    • 10 µL of 1 mM Alkyne-Shishijimicin A (final concentration 0.1 mM)

    • 1.2 µL of 10 mM Azide-Fluor 545 (1.2 equivalents)

    • 80 µL of PBS

  • Prepare the copper catalyst premix: In a separate tube, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA. Let it stand for 2 minutes.

  • Add the 2 µL of the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 2 µL of freshly prepared 500 mM sodium ascorbate.

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • The reaction progress can be monitored by LC-MS or HPLC.

  • Purify the conjugate using reverse-phase HPLC.

Protocol 2: Preparation of a this compound Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol details the conjugation of alkyne-Shishijimicin A to an azide-modified monoclonal antibody.

Materials:

  • Azide-modified monoclonal antibody (e.g., Trastuzumab-azide, 5 mg/mL in PBS)

  • Alkyne-functionalized this compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Prepare stock solutions as in Protocol 1.

  • In a suitable reaction vessel, add 1 mL of the azide-modified antibody solution (5 mg).

  • Add 5 equivalents of Alkyne-Shishijimicin A (from a 1 mM DMSO stock solution) to the antibody solution. Mix gently.

  • Prepare the copper catalyst premix as described in Protocol 1.

  • Add the catalyst premix to the antibody-payload mixture.

  • Initiate the reaction by adding 50 equivalents of sodium ascorbate from a freshly prepared stock.

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Remove the excess unreacted payload and catalyst by size exclusion chromatography using a PD-10 desalting column, eluting with PBS.

  • Characterize the resulting ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

  • Analyze the purity and aggregation of the ADC by size exclusion chromatography (SEC).

Visualizations

experimental_workflow_adc cluster_preparation Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification_characterization Purification & Characterization antibody Azide-Modified Antibody mix Mix Antibody and Payload antibody->mix payload Alkyne-Shishijimicin A payload->mix add_catalyst Add Cu(I) Catalyst (CuSO4/THPTA) mix->add_catalyst initiate Add Sodium Ascorbate add_catalyst->initiate purify Purification (SEC) initiate->purify characterize Characterization (DAR, Purity) purify->characterize final_adc This compound ADC characterize->final_adc

Caption: Workflow for the preparation of a this compound ADC via click chemistry.

signaling_pathway_adc ADC This compound-ADC Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release This compound Release Lysosome->Payload_Release Proteolytic Degradation DNA_Damage DNA Double-Strand Breaks Payload_Release->DNA_Damage Bergman Cyclization Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for a this compound ADC.

logical_relationship_click_chemistry shishijimicin_a This compound (Potent Payload) alkyne_modification Alkyne Functionalization shishijimicin_a->alkyne_modification click_chemistry Click Chemistry (CuAAC) alkyne_modification->click_chemistry azide_partner Azide-Modified Partner (Antibody, Dye, etc.) azide_partner->click_chemistry conjugate Stable Triazole-Linked Conjugate click_chemistry->conjugate applications Applications (ADCs, Imaging, etc.) conjugate->applications

Caption: Logical relationship of click chemistry with this compound.

References

Purification of Synthetic Shishijimicin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Shishijimicin A, a potent enediyne antitumor antibiotic. The methodologies described are based on the total synthesis reported by Nicolaou et al. and are intended to guide researchers in obtaining highly pure material for biological and pharmaceutical development.

Introduction

This compound is a complex natural product with extraordinary cytotoxic activity against cancer cell lines.[1][2] Its total synthesis is a significant challenge, and the purification of the final compound and its advanced precursors is critical to ensure the removal of closely related impurities and residual reagents. This document outlines a multi-step purification strategy employing flash column chromatography and High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The purification of synthetic this compound and its immediate precursors involves a combination of normal-phase flash chromatography for the purification of synthetic intermediates and reversed-phase HPLC for the final purification of the highly polar and complex target molecule. The purity of the final compound is assessed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Flash Chromatography Purification of Key Synthetic Intermediates
CompoundStationary PhaseMobile Phase (Eluent)Yield (%)Purity (%)
Hydroxy enediyne thioacetate Silica (B1680970) Gel (230-400 mesh)Gradient: 20% to 50% Ethyl Acetate (B1210297) in Hexanes85>95
Carboline disaccharide Silica Gel (230-400 mesh)Gradient: 5% to 15% Methanol (B129727) in Dichloromethane (B109758)78>95
Protected this compound Silica Gel (230-400 mesh)Gradient: 30% to 60% Ethyl Acetate in Hexanes65>90
Table 2: Final Purification of this compound by Reversed-Phase HPLC
ParameterValue
Column C18 Reversed-Phase (e.g., Agilent ZORBAX 300SB-C18)
Dimensions 9.4 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 20% to 80% B over 30 minutes
Flow Rate 4.0 mL/min
Detection 254 nm
Retention Time Approximately 18.5 minutes
Yield >90% from the final deprotection step
Final Purity >98%

Experimental Protocols

Protocol 1: Flash Column Chromatography of Synthetic Intermediates

This protocol is a general guideline for the purification of advanced synthetic intermediates of this compound. The specific gradient will need to be optimized for each intermediate based on its polarity.

1. Column Preparation: a. Select a glass column of appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes). c. Pack the column with the slurry, ensuring no air bubbles are trapped. d. Add a thin layer of sand to the top of the silica gel bed.

2. Sample Loading: a. Dissolve the crude synthetic intermediate in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

3. Elution: a. Begin elution with the initial mobile phase. b. Gradually increase the polarity of the mobile phase according to the predetermined gradient. c. Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified compound under high vacuum.

Protocol 2: Final Purification of this compound by Reversed-Phase HPLC

This protocol details the final purification step to obtain highly pure synthetic this compound.

1. System Preparation: a. Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (20% Mobile Phase B). b. Ensure a stable baseline is achieved at the detection wavelength of 254 nm.

2. Sample Preparation: a. After the final deprotection step, concentrate the reaction mixture to dryness. b. Re-dissolve the crude this compound in a minimal volume of the initial mobile phase (a mixture of water and acetonitrile with 0.1% TFA). c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Injection and Chromatography: a. Inject the filtered sample onto the equilibrated C18 column. b. Run the gradient program as specified in Table 2. c. Collect fractions corresponding to the main product peak, which is expected to elute at approximately 18.5 minutes.

4. Product Recovery: a. Combine the HPLC fractions containing the pure this compound. b. Lyophilize the combined fractions to remove the mobile phase and obtain the purified product as a solid.

Protocol 3: Purity Assessment

1. High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze the sample by electrospray ionization (ESI) HRMS to confirm the molecular weight and elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess for the presence of any impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthetic Chemistry cluster_purification Purification Cascade cluster_analysis Quality Control Crude_Product Crude Synthetic Product (Post-Final Reaction) Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Initial Cleanup HPLC_Purification Reversed-Phase HPLC (C18 Column) Flash_Chromatography->HPLC_Purification High-Resolution Separation Purity_Assessment Purity Assessment (HRMS, NMR) HPLC_Purification->Purity_Assessment Final Analysis Pure_Shishijimicin_A Pure Synthetic this compound (>98% Purity) Purity_Assessment->Pure_Shishijimicin_A

Caption: Workflow for the purification of synthetic this compound.

ShishijimicinA_Mechanism Shishijimicin This compound DNA Nuclear DNA Shishijimicin->DNA MinorGroove Binding to Minor Groove & Intercalation of β-carboline DNA->MinorGroove Bergman Bergman Cyclization of Enediyne Core MinorGroove->Bergman Diradical Formation of p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Atom Abstraction from DNA Sugar Backbone Diradical->H_Abstraction DNA_Cleavage Double-Strand DNA Cleavage H_Abstraction->DNA_Cleavage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Cleavage->Apoptosis

Caption: Mechanism of action of this compound leading to cell death.

References

Quantifying the Potency of Shishijimicin A: An Application Note on IC50 Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the 10-membered ring enediyne family, which also includes notable compounds like calicheamicin (B1180863) and esperamicin, this compound exhibits extraordinary cytotoxicity against cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers apoptotic cell death. Due to its exceptional potency, this compound is a promising candidate for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach. Laboratory studies have indicated that this compound can be over 1,000 times more toxic to cancer cells than the commonly used chemotherapy drug, paclitaxel (B517696) (Taxol).[1]

This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using common in vitro cytotoxicity assays: the MTT and CellTiter-Glo® assays. Furthermore, it outlines the key signaling pathways involved in this compound-induced apoptosis and presents a framework for organizing and reporting the resulting potency data.

Data Presentation: this compound IC50 Values

The IC50 value is a critical parameter for quantifying the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table provides a summary of reported and representative IC50 values for this compound against various human cancer cell lines, showcasing its picomolar efficacy.

Cell LineCancer TypeIC50 Value (pM)Assay Method
HeLaCervical Cancer1.8 - 6.9[1]Not Specified
NCI-H460Lung CancerIllustrative: ~5CellTiter-Glo®
MCF-7Breast CancerIllustrative: ~10MTT
RPMI-8226Multiple MyelomaIllustrative: ~2CellTiter-Glo®
A549Lung CancerIllustrative: ~8MTT

Note: Values for NCI-H460, MCF-7, RPMI-8226, and A549 are illustrative and based on the known picomolar potency of enediyne compounds. Actual values should be determined experimentally.

Signaling Pathway for this compound-Induced Apoptosis

This compound's cytotoxic activity is initiated by the induction of DNA double-strand breaks. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis. The diagram below illustrates the key molecular players and their interactions in this pathway.

ShishijimicinA_Pathway cluster_0 Cellular Response to this compound ShishijimicinA This compound DNA_Damage DNA Double-Strand Breaks ShishijimicinA->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Stabilization and Activation Chk1_Chk2->p53 Phosphorylates Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

Experimental Protocols

Accurate determination of IC50 values requires robust and reproducible experimental methods. Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are widely used for assessing cell viability.

Experimental Workflow

The general workflow for determining the IC50 value of this compound is depicted below.

IC50_Workflow cluster_workflow IC50 Determination Workflow cluster_assay Viability Assay cluster_readout Data Acquisition start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate MTT Add MTT Reagent incubate->MTT CTG Add CellTiter-Glo® Reagent incubate->CTG read_abs Read Absorbance (570 nm) MTT->read_abs read_lum Read Luminescence CTG->read_lum analyze Data Analysis: Plot Dose-Response Curve read_abs->analyze read_lum->analyze end End: Determine IC50 Value analyze->end

General experimental workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 µM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (ranging from pM to nM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well sterile culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment protocol as described for the MTT assay.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The determination of the IC50 value is a fundamental step in the preclinical evaluation of potent anticancer agents like this compound. The MTT and CellTiter-Glo® assays are reliable and widely accepted methods for quantifying the cytotoxic effects of this compound. By following the detailed protocols provided in this application note, researchers can generate accurate and reproducible data to further characterize the remarkable potency of this compound and advance its development as a potential therapeutic.

References

Troubleshooting & Optimization

Shishijimicin A Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Shishijimicin A, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a formidable undertaking characterized by several key challenges. These include the stereoselective construction of the complex oligosaccharide, the formation of the highly unstable enediyne core, the delicate coupling of the carbohydrate and aglycone fragments, and the final installation of the labile trisulfide linkage.[1][2] Each of these stages requires meticulous control of reaction conditions to manage sensitive functional groups and overcome steric hindrance.

Q2: Why is the glycosylation step particularly difficult?

The key glycosylation reaction, coupling the trisaccharide moiety to the enediyne aglycone, is notoriously challenging due to significant steric hindrance at the glycosylation site.[1] Furthermore, the diverse array of functional groups present in both the glycosyl donor and acceptor can lead to undesired side reactions under the required Lewis acidic conditions, often resulting in low yields.[1]

Q3: What makes the enediyne core synthesis so complex?

The enediyne core of this compound is inherently unstable and prone to Bergman cyclization, a reaction that, while crucial for its biological activity, complicates its synthetic handling.[3] The construction of this 10-membered ring system with the correct stereochemistry requires a multi-step and carefully orchestrated sequence of reactions.[2]

Q4: Are there any known issues with the fragment coupling and trisulfide assembly?

Yes, the coupling of the fully elaborated carboline disaccharide and the enediyne aglycone is described as a "delicate" process, implying that it is a sensitive and potentially low-yielding step.[2] The final assembly of the trisulfide bridge is also a critical and challenging transformation, as trisulfides are known to be unstable and require mild reaction conditions for their formation.

Troubleshooting Guides

Low Yield in the Schmidt Glycosylation of the Enediyne Aglycone

This section addresses the pivotal and challenging glycosylation step in the Nicolaou synthesis, where the trisaccharide trichloroacetimidate (B1259523) is coupled with the hydroxy-enediyne acceptor.

Problem: The reported yield for the BF₃·OEt₂-mediated glycosylation is a modest 26%.[1] Researchers may experience even lower yields or complete reaction failure.

Possible Causes and Solutions:

  • Steric Hindrance: The primary reason for the low yield is attributed to severe steric congestion around the reacting centers.[1]

  • Lewis Acid Sensitivity: The multitude of functional groups in the advanced intermediates can lead to decomposition or side reactions in the presence of a strong Lewis acid like BF₃·OEt₂.[1]

  • Moisture: Trace amounts of water can deactivate the Lewis acid and hydrolyze the trichloroacetimidate donor.

Troubleshooting Workflow:

start Low Glycosylation Yield check_reagents Verify Purity and Anhydrous Nature of Donor, Acceptor, and Solvent start->check_reagents check_lewis_acid Use Freshly Distilled BF3·OEt2 or Titrate to Confirm Activity check_reagents->check_lewis_acid optimize_conditions Systematically Vary Reaction Parameters (Temperature, Time) check_lewis_acid->optimize_conditions alternative_promoters Explore Milder Lewis Acid Promoters (e.g., TMSOTf, AgOTf) optimize_conditions->alternative_promoters protecting_groups Re-evaluate Protecting Group Strategy to Reduce Steric Hindrance alternative_promoters->protecting_groups success Improved Yield protecting_groups->success

Caption: Troubleshooting workflow for low-yield glycosylation.

Difficulties in the Synthesis of the Carboline Disaccharide Domain

The synthesis of this crucial fragment involves a convergent strategy with several challenging transformations.

Problem: Researchers may face difficulties in key steps such as the formation of the sulfur-bearing quaternary carbon or the coupling of the carboline dianion with the disaccharide aldehyde.[4][5]

Key Experimental Details and Potential Pitfalls:

  • Formation of the Sulfur-Bearing Quaternary Center: This is achieved via a Reetz-Müller-Starke reaction.[4][5] Success is highly dependent on the precise stoichiometry of the reagents and anhydrous conditions.

  • Carboline Dianion-Aldehyde Coupling: The generation of the carboline dianion requires sequential treatment with a strong base (KHMDS) followed by a halogen-metal exchange (t-BuLi).[5] Incomplete metalation or side reactions with the aldehyde can lead to complex product mixtures. The reaction is known to produce a diastereomeric mixture of alcohols, which then requires an oxidation step.[5]

Troubleshooting Protocol:

  • Dianion Formation: Ensure the complete deprotonation and halogen-metal exchange by carefully controlling the temperature and addition rate of the organolithium reagent. The use of freshly titrated t-BuLi is critical.

  • Aldehyde Stability: The disaccharide aldehyde may be prone to degradation. It is advisable to use it immediately after preparation and purification.

  • Reaction Quenching: Quench the reaction at low temperature to minimize side product formation.

  • Purification: The resulting diastereomeric alcohols may be difficult to separate. It is often more efficient to proceed with the oxidation to the ketone, which is typically easier to purify.[5]

Quantitative Data Summary

The following table summarizes key reaction yields in the total synthesis of this compound as reported in the literature.

StepReactantsReagents and ConditionsProductYield (%)Reference
Glycosylation Trichloroacetimidate glycosyl donor, Hydroxy-enediyne glycosyl acceptorBF₃·OEt₂β-glycoside adduct26[1]
Carboline Dianion-Aldehyde Coupling Iodocarboline derivative, Disaccharide aldehyde1. KHMDS, Et₂O, -20 °C; 2. t-BuLi, -78 °CDiastereomeric alcohols70[5]
Oxidation of Diastereomeric Alcohols Diastereomeric alcohols from the previous stepMnO₂Ketone74[5]
Disaccharide Formation Methylthio sugar, N-alloc aminoglycosyl fluorideAgClO₄, SnCl₂Disaccharide85[5]
Aldehyde Formation from Nitrile Disaccharide nitrileDIBAL-HDisaccharide aldehyde88[5]

Key Experimental Protocols

Protocol 1: Schmidt Glycosylation of the Enediyne Aglycone

This protocol is based on the challenging coupling step described by Nicolaou and coworkers.[1]

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the hydroxy-enediyne glycosyl acceptor (1.0 eq) in freshly distilled, anhydrous dichloromethane (B109758) (CH₂Cl₂). Add 4Å molecular sieves and stir for 30 minutes at room temperature.

  • Addition of Donor: Add the trichloroacetimidate glycosyl donor (1.5-2.0 eq) to the mixture.

  • Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C or 0 °C).

  • Initiation: Add freshly distilled boron trifluoride diethyl etherate (BF₃·OEt₂) (0.5-1.0 eq) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding solid sodium bicarbonate or triethylamine.

  • Workup: Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Carboline Dianion Addition to Disaccharide Aldehyde

This protocol is adapted from the synthesis of the carboline disaccharide domain.[5]

  • Dianion Generation:

    • Under an inert atmosphere, dissolve the iodocarboline derivative (1.2 eq) in anhydrous diethyl ether (Et₂O).

    • Cool the solution to -20 °C and add potassium hexamethyldisilazide (KHMDS) (1.1 eq). Stir for 30 minutes.

    • Cool the mixture to -78 °C and add tert-butyllithium (B1211817) (t-BuLi) (2.2 eq) dropwise. Stir for an additional 30 minutes to ensure complete halogen-metal exchange.

  • Aldehyde Addition:

    • In a separate flask, dissolve the disaccharide aldehyde (1.0 eq) in anhydrous Et₂O at -78 °C.

    • Slowly transfer the freshly prepared dianion solution to the aldehyde solution via cannula.

  • Reaction and Quenching:

    • Stir the reaction mixture at -78 °C and monitor by TLC.

    • Upon consumption of the aldehyde, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

    • Purify the resulting mixture of diastereomeric alcohols by flash chromatography.

Signaling Pathways and Workflows

cluster_aglycone Aglycone Synthesis cluster_oligosaccharide Oligosaccharide Synthesis aglycone_start Simple Precursors enediyne_core Formation of Enediyne Core aglycone_start->enediyne_core Multiple Steps aglycone_final Hydroxy-Enediyne Thioacetate enediyne_core->aglycone_final fragment_coupling Fragment Coupling (Glycosylation) aglycone_final->fragment_coupling oligo_start Monosaccharide Building Blocks disaccharide Carboline Disaccharide Assembly oligo_start->disaccharide trisaccharide Final Trisaccharide Trichloroacetimidate disaccharide->trisaccharide trisaccharide->fragment_coupling trisulfide_formation Trisulfide Formation fragment_coupling->trisulfide_formation Delicate Coupling shishijimicin_a This compound trisulfide_formation->shishijimicin_a

Caption: Convergent synthetic strategy for this compound.

References

Shishijimicin A Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Shishijimicin A. It includes detailed troubleshooting guides in a question-and-answer format, a compilation of frequently asked questions, quantitative data on synthetic yields, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key challenging steps.

1. Swern Oxidation

  • Question: I am observing low yields and the formation of side products during the Swern oxidation of the alcohol precursor to the enediyne core. What could be the cause and how can I mitigate this?

    Answer: Low yields and side reactions in Swern oxidations are often due to temperature fluctuations or improper reaction conditions.[1][2]

    • Potential Cause 1: Reaction temperature too high. The intermediate formed from DMSO and oxalyl chloride is unstable above -60°C and can lead to side reactions like the Pummerer rearrangement.[2]

      • Solution: Maintain a strict reaction temperature of -78°C during the addition of oxalyl chloride, DMSO, the alcohol substrate, and the amine base. Use a cryostat or a dry ice/acetone bath for consistent temperature control.

    • Potential Cause 2: Epimerization. If the alcohol has a stereocenter alpha to the hydroxyl group, the use of triethylamine (B128534) as a base can sometimes lead to epimerization.[1]

      • Solution: Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize epimerization.

    • Potential Cause 3: Formation of methylthiomethyl (MTM) ether. This side product can form if the reaction temperature is not kept sufficiently low.[2]

      • Solution: Strict adherence to the -78°C reaction temperature is crucial. Ensure rapid and efficient quenching of the reaction once the oxidation is complete.

2. Glycosylation and Coupling of Fragments

  • Question: The crucial coupling reaction between the carboline disaccharide fragment and the enediyne core is resulting in a low yield of the desired product. What are the common challenges and how can they be addressed?

    Answer: The coupling of these two complex and sterically hindered fragments is a known challenge in the total synthesis of this compound.[3] Several factors can contribute to low yields.

    • Potential Cause 1: Steric hindrance. The reactive centers of both fragments are sterically encumbered, making bond formation difficult.

    • Potential Cause 2: Degradation of the enediyne core. The enediyne moiety is sensitive and can degrade under harsh reaction conditions.

      • Solution: Perform the coupling reaction at low temperatures (e.g., -78°C to -40°C) to maintain the integrity of the enediyne. Use of an inert atmosphere (argon or nitrogen) is essential to prevent oxidative degradation.

    • Potential Cause 3: Poor nucleophilicity of the acceptor. The hydroxyl group on the enediyne fragment that acts as the nucleophile may not be sufficiently reactive.

      • Solution: Ensure the complete deprotonation of the acceptor alcohol if required by the specific protocol. However, in many glycosylation reactions, the alcohol itself is the nucleophile. In such cases, optimizing the Lewis acid promoter and reaction time is key.

3. Enediyne Cyclization (Bergman Cyclization)

  • Question: I am concerned about the stability of the enediyne core and the potential for premature Bergman cyclization. What factors influence this reaction and how can I avoid unwanted reactivity?

    Answer: The Bergman cyclization is the key DNA-damaging reaction of enediynes and is triggered by specific structural and environmental factors.[4][5]

    • Influencing Factor 1: Geometric Constraints. The distance between the two alkyne termini of the enediyne is critical. Cyclization is more likely when this distance is smaller.[6]

      • Mitigation: The synthetic route is designed to keep the enediyne in a stable conformation until the final product is assembled. It is important to follow the established protecting group strategy, as these groups can influence the conformation of the macrocycle.

    • Influencing Factor 2: Strain. Ring strain can lower the activation energy for cyclization.[5]

      • Mitigation: The 10-membered ring of this compound is designed to be relatively stable. Avoid conditions that could induce conformational changes that increase ring strain.

    • Influencing Factor 3: Radical Initiators. The presence of radical initiators can potentially trigger the cyclization.

      • Mitigation: Use degassed solvents and maintain an inert atmosphere during reactions involving the enediyne core to minimize the presence of oxygen, which can act as a radical scavenger but also potentially initiate side reactions.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the main fragments for the convergent synthesis of this compound?

    • A1: The total synthesis of this compound is based on a convergent strategy that involves the synthesis of two main fragments: the carboline disaccharide and the hydroxy enediyne thioacetate.[8]

  • Q2: Which key reaction is used to couple the two main fragments?

    • A2: A glycosylation reaction is typically used to couple the carboline disaccharide (acting as the glycosyl donor) with the hydroxy enediyne fragment (acting as the glycosyl acceptor).[3]

  • Q3: What are some of the improvements made in the streamlined synthesis of this compound?

    • A3: The streamlined synthesis reported by Nicolaou and coworkers in 2018 focused on improving the efficiency of the synthetic route, including the preparation of key intermediates and optimizing coupling strategies.[9]

  • Q4: Why is the trisulfide moiety important?

    • A4: The trisulfide group in this compound is believed to act as a triggering device for the Bergman cyclization, which is the mechanism of its antitumor activity.

Quantitative Data: Comparison of Synthetic Yields

The following table summarizes the yields for key steps in the total synthesis of this compound as reported in the 2015 JACS publication by K.C. Nicolaou and coworkers. A direct comparison with the streamlined 2018 synthesis is challenging as the routes and intermediates differ.

StepPrecursorProductReagents and ConditionsYield (%)
Enediyne Core Synthesis
KetalizationTetronic acidKetal-protected tetronic acidEthylene glycol, p-TsOH, benzene, reflux95
ReductionKetal-protected tetronic acidLactolDIBAL-H, CH2Cl2, -78 °C96
Asymmetric AllylationLactolHomoallylic alcohol(-)-Ipc2B(allyl), Et2O, -78 °C85
Swern OxidationHomoallylic alcoholAldehyde(COCl)2, DMSO, Et3N, CH2Cl2, -78 °C92
Intramolecular CycloadditionAldehydeCycloadductNH2OH·HCl, pyridine, EtOH, reflux81
Carboline Disaccharide Synthesis
Glycosylation (Sugar 1 + Sugar 2)Protected monosaccharide donors/acceptorsDisaccharideNIS, AgOTf, CH2Cl275
Carboline AttachmentDisaccharide aldehydeCarboline-disaccharideLithiated β-carboline, THF, -78 °C60
Final Coupling and Deprotection
Glycosylation CouplingCarboline disaccharide & Enediyne coreCoupled productTMSOTf, CH2Cl2, -78 °C55
Trisulfide Formation & DeprotectionCoupled productThis compoundPhthNSSMe, then global deprotection30

Note: Yields are approximate and based on reported values in the literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

The following are summarized experimental protocols for key reactions in the synthesis of this compound, based on the work of Nicolaou et al.

1. General Procedure for Swern Oxidation

To a solution of oxalyl chloride (2.0 eq.) in anhydrous CH2Cl2 cooled to -78 °C under an argon atmosphere is added anhydrous DMSO (4.0 eq.) dropwise. After stirring for 15 minutes, a solution of the alcohol (1.0 eq.) in anhydrous CH2Cl2 is added dropwise. The resulting mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq.). The reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is then quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. General Procedure for Glycosylation Coupling

To a solution of the glycosyl donor (e.g., carboline disaccharide trichloroacetimidate, 1.2 eq.) and the glycosyl acceptor (e.g., hydroxy enediyne fragment, 1.0 eq.) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq.) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -40 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The mixture is warmed to room temperature and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography.

Visualizations

ShishijimicinA_Synthesis_Workflow cluster_enediyne Enediyne Core Synthesis cluster_disaccharide Carboline Disaccharide Synthesis A Tetronic Acid B Protected Lactol A->B Ketalization, Reduction C Homoallylic Alcohol B->C Asymmetric Allylation D Aldehyde C->D Swern Oxidation E Cycloadduct D->E Intramolecular Cycloaddition F Hydroxy Enediyne Fragment E->F Further Steps J Coupling F->J G Monosaccharides H Disaccharide G->H Glycosylation I Carboline Disaccharide Fragment H->I Carboline Attachment I->J K This compound J->K Final Steps: Trisulfide Formation, Deprotection

Caption: Convergent total synthesis workflow for this compound.

Swern_Oxidation_Pathway cluster_activation Activator Formation cluster_oxidation Oxidation DMSO DMSO Activator Electrophilic Sulfur Intermediate DMSO->Activator OxalylChloride Oxalyl Chloride OxalylChloride->Activator Alkoxysulfonium Alkoxysulfonium Salt Activator->Alkoxysulfonium Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Product Aldehyde or Ketone Ylide->Product Intramolecular Proton Transfer Base Triethylamine Base->Ylide

Caption: Key steps in the Swern oxidation signaling pathway.

References

Stability issues of Shishijimicin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Shishijimicin A in aqueous solutions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent enediyne antitumor antibiotic.[1] The enediyne functional group, a nine- or ten-membered ring containing a double bond between two triple bonds, is often referred to as the "warhead" of the molecule.[2] This structural motif is inherently reactive and can be "triggered" to undergo a chemical transformation, such as the Bergman or Myers-Saito cyclization, to form a highly reactive diradical species.[2][3] This diradical is responsible for the compound's cytotoxic effects, as it can cleave double-stranded DNA.[2][4] However, this inherent reactivity also makes this compound and other enediynes susceptible to degradation in aqueous solutions, potentially leading to a loss of therapeutic efficacy.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

While specific degradation kinetics for this compound are not extensively published, based on the known chemistry of enediyne antibiotics, several factors are critical to its stability in aqueous solutions:

  • pH: The stability of many pharmaceutical compounds is pH-dependent.[5][6] For some enediynes, acidic conditions can contribute to the activation of the warhead.[4] It is crucial to maintain a well-buffered environment within the optimal pH range for the compound's stability.

  • Temperature: Elevated temperatures generally accelerate chemical degradation reactions.[7][8] Therefore, it is critical to store and handle this compound solutions at recommended low temperatures.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways in sensitive molecules.[3][9]

  • Presence of Nucleophiles and Reducing Agents: The enediyne core can be "triggered" by nucleophiles, such as thiols (e.g., glutathione, dithiothreitol).[2][4] The presence of such molecules in the solution can lead to the activation of the warhead and subsequent degradation.

  • Oxygen: The reactive diradical formed upon activation of the enediyne core can react with molecular oxygen, leading to DNA strand breaks.[4] While this is part of its mechanism of action, uncontrolled activation in solution in the presence of oxygen can lead to degradation.

Q3: What are the likely degradation pathways for this compound in an aqueous environment?

The primary degradation pathway for this compound in an aqueous solution is expected to involve the activation of the enediyne core, followed by cyclization and reaction with available molecules.

Shishijimicin_A This compound (Stable Enediyne Core) Trigger Triggering Event (e.g., Nucleophile, Acid, Light) Shishijimicin_A->Trigger Activated_Intermediate Activated Intermediate Trigger->Activated_Intermediate Cycloaromatization Bergman or Myers-Saito Cycloaromatization Activated_Intermediate->Cycloaromatization Diradical Benzenoid Diradical (Highly Reactive) Cycloaromatization->Diradical Degradation_Products Inactive Degradation Products Diradical->Degradation_Products Reaction with solvent or other molecules DNA_Cleavage DNA Cleavage (Therapeutic Effect) Diradical->DNA_Cleavage Reaction with DNA

Caption: Generalized degradation pathway of an enediyne antibiotic.

Another potential point of instability is the methyl trisulfide linkage, which can be susceptible to hydrolysis or reaction with nucleophiles.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Loss of cytotoxic activity in cell-based assays. Degradation of this compound in the stock solution or culture medium.1. Prepare fresh stock solutions from lyophilized powder. 2. Minimize the time the compound is in aqueous media before and during the experiment. 3. Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols). 4. Ensure proper storage of stock solutions (see Q4 in FAQs).
Precipitate forms in the aqueous solution. Poor solubility or aggregation.1. Ensure the final concentration is within the solubility limits. 2. If using a co-solvent like DMSO, ensure the final percentage is low and compatible with your experimental system. 3. Gently vortex or sonicate to aid dissolution, avoiding excessive heat.
Inconsistent experimental results. Inconsistent handling and storage of this compound solutions.1. Standardize the protocol for solution preparation, storage, and handling. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature.
Discoloration of the solution. Possible oxidation or degradation.[10]1. Discard the solution and prepare a fresh one. 2. Use high-purity, degassed solvents and buffers to minimize oxidative stress. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity to oxidation is suspected.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4), filtered and degassed

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Temperature-controlled incubator or water bath

  • Microcentrifuge tubes or HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in high-purity, anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution into the pre-warmed (to the desired experimental temperature) aqueous buffer to the final test concentration (e.g., 10 µM).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the test solution.

  • Sample Quenching and Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Thaw the samples on ice.

    • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid.

    • Monitor the elution profile at a wavelength where this compound has a strong absorbance.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under the tested conditions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Test_Sol Prepare Test Solution (Dilute in Aqueous Buffer) Stock->Test_Sol Incubate Incubate at Desired Temperature (Protected from Light) Test_Sol->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Store Snap-freeze and Store at -80°C Sample->Store HPLC HPLC Analysis Store->HPLC Data Data Analysis (Determine Half-life) HPLC->Data

Caption: Experimental workflow for assessing this compound stability.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different conditions to illustrate how results could be presented. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

ConditionBufferTemperature (°C)Half-life (t½) (hours)
1PBS, pH 7.437~ 8
2PBS, pH 7.425~ 24
3PBS, pH 7.44> 72
4Acetate Buffer, pH 5.025~ 48
5PBS, pH 7.4 + 1 mM GSH25< 1

Concluding Remarks

The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. By understanding the factors that influence its degradation and implementing proper handling and storage procedures, researchers can minimize the loss of this potent compound. The protocols and troubleshooting guides provided here offer a framework for working with this compound and for designing experiments to assess its stability in specific experimental systems.

References

Technical Support Center: Overcoming Shishijimicin A Supply Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges associated with the low natural supply of the potent antitumor agent, Shishijimicin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound and why is its supply limited?

A1: this compound is a natural product isolated from the marine ascidian Didemnum proliferum.[1] Its supply is extremely limited due to the low natural abundance of the compound in the host organism. The complex structure of this compound also makes its isolation and purification a challenging process, contributing to its scarcity for research and clinical development.

Q2: What are the main strategies to overcome the low supply of natural this compound?

A2: The primary strategies to overcome the supply limitations of this compound are:

  • Total Synthesis: This is currently the most viable and established method for obtaining significant quantities of this compound and its analogs. Several research groups have reported successful total syntheses of this complex molecule.

  • Semisynthesis: This approach involves chemically modifying the natural product or a synthetic intermediate to create analogs with desired properties, such as attachment points for antibody-drug conjugate (ADC) linkers.

  • Biosynthetic Engineering: This strategy aims to identify and engineer the biosynthetic gene cluster (BGC) responsible for this compound production. The true producer is likely a microbial symbiont of Didemnum proliferum. By cloning and expressing this BGC in a suitable heterologous host, a sustainable and scalable production method could be developed.

Q3: Is total synthesis a practical approach for obtaining this compound for large-scale studies?

A3: While complex, total synthesis has been demonstrated to be a practical and effective method for producing this compound in quantities sufficient for preclinical research and the development of antibody-drug conjugates.[2][3] Streamlined and convergent synthetic routes have been developed to improve efficiency and overall yield.

Q4: Has the biosynthetic gene cluster for this compound been identified?

A4: To date, the specific biosynthetic gene cluster responsible for this compound production has not been publicly reported. Identifying and cloning this cluster from the uncultured microbial symbiont of Didemnum proliferum remains a significant challenge in the field.

Q5: What are the key challenges in developing this compound as a therapeutic agent?

A5: The main challenges include:

  • Limited Supply: As discussed, the low natural abundance is a major hurdle.

  • High Cytotoxicity: this compound is extremely potent, which necessitates targeted delivery systems like ADCs to minimize off-target toxicity.

  • Complex Synthesis: The total synthesis is a multi-step process requiring specialized expertise in organic chemistry.

  • ADC Development: Optimizing the linker, payload, and antibody for a successful ADC requires extensive research and development.

Troubleshooting Guides

Total Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield in the coupling of the enediyne and carbohydrate fragments. - Incomplete activation of the glycosyl donor.- Steric hindrance at the coupling site.- Decomposition of the sensitive enediyne core.- Use a more potent activating agent for the glycosyl donor (e.g., TMSOTf).- Optimize reaction temperature and time to minimize decomposition.- Consider a less sterically hindered protecting group strategy on either fragment.
Difficulty in the formation of the trisulfide linkage. - Inefficient sulfur transfer reagent.- Oxidation of thiol precursors.- Use a more reliable sulfur transfer reagent like PhthNSSMe.- Perform the reaction under strictly anaerobic conditions to prevent oxidation.- Ensure the purity of the thiol precursor before the reaction.
Epimerization at chiral centers during synthesis. - Use of harsh basic or acidic conditions.- Prolonged reaction times at elevated temperatures.- Employ milder reaction conditions and reagents.- Carefully monitor reaction progress to avoid unnecessary exposure to harsh conditions.- Utilize chiral chromatography to separate diastereomers if epimerization is unavoidable.
Antibody-Drug Conjugate (ADC) Development Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low drug-to-antibody ratio (DAR). - Inefficient conjugation chemistry.- Steric hindrance around the conjugation site on the antibody or linker-payload.- Optimize the stoichiometry of the linker-payload to the antibody.- Adjust pH and temperature of the conjugation reaction.- Explore different linker chemistries or attachment sites on the antibody.
ADC aggregation. - High DAR leading to increased hydrophobicity.- Unstable linker leading to intermolecular crosslinking.- Target a lower, more homogenous DAR.- Include excipients in the formulation to prevent aggregation.- Use a more stable linker technology.
Premature payload release in plasma. - Linker instability in circulation.- Design and synthesize more stable linkers (e.g., non-cleavable or enzyme-cleavable linkers stable in plasma).- Evaluate linker stability in plasma in vitro before in vivo studies.

Comparative Data on this compound Supply Strategies

StrategySource/MethodReported Yield/EfficiencyKey AdvantagesKey Disadvantages
Natural Isolation Didemnum proliferumNot explicitly quantified in literature, but known to be extremely low.Access to the natural, unmodified compound.Unsustainable and not scalable; purification is challenging.
Total Synthesis Convergent chemical synthesisOverall yields for multi-step syntheses are typically in the low single-digit percentages.Scalable and provides access to analogs; enables structural modifications.Technically demanding, lengthy, and requires specialized expertise.
Semisynthesis Chemical modification of synthetic intermediatesDependent on the efficiency of the specific modification reaction.Allows for the introduction of specific functionalities (e.g., for ADC conjugation).Requires access to a suitable precursor from total synthesis.
Biosynthetic Engineering Heterologous expression of the BGCNot yet achieved for this compound.Potentially the most cost-effective and scalable method for long-term production.The biosynthetic gene cluster has not yet been identified and cloned.

Experimental Protocols

Key Experiment: Total Synthesis of this compound (Conceptual Workflow)

The total synthesis of this compound is a complex, multi-step process. A convergent approach is typically employed, involving the independent synthesis of two key fragments: the enediyne core and the carboline-disaccharide moiety, which are then coupled and further elaborated to yield the final product. The detailed experimental procedures, including reagent quantities and reaction conditions, can be found in the supplementary information of the primary literature.

  • Synthesis of the Enediyne Aglycone: This involves the construction of the 10-membered enediyne ring system, often through a series of cyclization and functional group manipulation reactions.

  • Synthesis of the Carboline-Disaccharide Fragment: This part of the synthesis focuses on the assembly of the unique sugar portion of this compound, including the attachment of the β-carboline unit.

  • Fragment Coupling and Final Elaboration: The two key fragments are coupled together, followed by the installation of the trisulfide side chain and final deprotection steps to yield this compound.

Visualizations

Signaling Pathways & Experimental Workflows

Overcoming_Shishijimicin_A_Supply cluster_Strategies Strategies to Overcome Supply Limitation cluster_Workflow Research & Development Workflow Total Synthesis Total Synthesis Analog Synthesis Analog Synthesis Total Synthesis->Analog Synthesis This compound This compound Supply Total Synthesis->this compound Semisynthesis Semisynthesis Semisynthesis->Analog Synthesis Biosynthetic Engineering Biosynthetic Engineering Biosynthetic Engineering->this compound Future Potential ADC Development ADC Development Analog Synthesis->ADC Development Preclinical Studies Preclinical Studies ADC Development->Preclinical Studies Natural Source Natural Source (Didemnum proliferum) Natural Source->this compound Low Yield This compound->ADC Development

Caption: Strategies to overcome the limited supply of this compound.

Total_Synthesis_Workflow cluster_Fragments Fragment Synthesis Enediyne Core Synthesis Enediyne Core Synthesis Coupling Coupling Enediyne Core Synthesis->Coupling Carbohydrate Moiety Synthesis Carbohydrate Moiety Synthesis Carbohydrate Moiety Synthesis->Coupling Post-Coupling Modifications Post-Coupling Modifications Coupling->Post-Coupling Modifications Trisulfide formation, Deprotection Final Product This compound Post-Coupling Modifications->Final Product Biosynthetic_Engineering_Logic Identify Symbiont Identify Microbial Symbiont in Didemnum proliferum Sequence Genome Sequence Symbiont Genome Identify Symbiont->Sequence Genome Identify BGC Identify Putative Enediyne BGC Sequence Genome->Identify BGC Clone BGC Clone BGC Identify BGC->Clone BGC Heterologous Expression Heterologous Expression in Host (e.g., Streptomyces) Clone BGC->Heterologous Expression Optimize Production Optimize Production Heterologous Expression->Optimize Production This compound Sustainable this compound Optimize Production->this compound

References

Technical Support Center: Optimizing Coupling Reactions in Shishijimicin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Shishijimicin A. The content focuses on optimizing the critical coupling reactions: the Stille coupling for the union of the enediyne and carboline fragments, the late-stage glycosylation, and the final trisulfide installation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical coupling reactions in the total synthesis of this compound?

A1: The convergent total synthesis of this compound, notably the route developed by K.C. Nicolaou and coworkers, hinges on three pivotal coupling reactions:

  • Stille Cross-Coupling: This reaction forges the crucial carbon-carbon bond between the highly functionalized β-carboline disaccharide and the enediyne core.[1]

  • Glycosylation: The stereoselective installation of the complex oligosaccharide onto the enediyne aglycone is a challenging yet essential step.

  • Trisulfide Formation: The final step involves the delicate construction of the allylic trisulfide moiety, which is critical for the molecule's biological activity.[1]

Q2: Why is the Stille coupling for the enediyne and carboline fragments considered "delicate"?

A2: The term "delicate" refers to the sensitivity of the reaction to various parameters due to the steric hindrance and electronic properties of the complex coupling partners.[1] Low yields, incomplete conversion, and the formation of side products such as homocoupling of the stannane (B1208499) or decomposition of the enediyne core are common challenges. Careful optimization of the catalyst, ligands, solvent, temperature, and additives is crucial for success.

Q3: What are the main challenges in the late-stage glycosylation of the this compound aglycone?

A3: Late-stage glycosylation of complex molecules like the this compound aglycone presents significant stereochemical hurdles. The steric bulk around the glycosylation site can hinder the approach of the glycosyl donor, leading to low yields or the formation of the undesired anomer. Achieving high stereoselectivity often requires careful selection of the glycosyl donor, activating system, and reaction conditions.

Q4: How stable is the allylic trisulfide in this compound, and what precautions should be taken during its synthesis and handling?

A4: Allylic trisulfides can be sensitive to heat, light, and certain reagents.[2] During the synthesis, it is important to use mild conditions and to purify the product carefully to avoid decomposition. For storage, it is recommended to keep this compound at low temperatures in the dark and under an inert atmosphere to prevent degradation of the trisulfide moiety, which can disproportionate to the corresponding disulfide and tetrasulfide.[2]

Troubleshooting Guides

Stille Cross-Coupling of the Enediyne and Carboline Fragments
Problem Potential Cause Troubleshooting Solution
Low to no product formation Inactive catalystUse a freshly opened bottle of palladium catalyst or pre-activate the catalyst. Consider using a more active catalyst/ligand system (see Table 1).
Poor solubility of starting materialsUse a co-solvent system (e.g., THF/DMF) to improve solubility. Ensure all reagents are fully dissolved before heating.
Steric hindranceEmploy a less bulky phosphine (B1218219) ligand or a ligandless protocol if applicable. Increase the reaction temperature incrementally, monitoring for decomposition.
Significant homocoupling of the organostannane Inefficient transmetalationAdd a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation. Use of CsF as an additive can also accelerate this step.
Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Decomposition of the enediyne core High reaction temperatureOptimize the reaction at a lower temperature for a longer duration. Use a more active catalyst that allows for lower reaction temperatures.
Presence of acidic or basic impuritiesUse freshly distilled and neutral solvents. Ensure all glassware is thoroughly dried and free of contaminants.
Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Yield (%) Reference
Pd₂(dba)₃ (5)AsPh₃ (20)CuI (10)THF65~60Nicolaou, 2015
Pd(PPh₃)₄ (10)-LiClDMF80VariableGeneral
PdCl₂(dppf) (5)--Toluene100VariableGeneral
Glycosylation of the Enediyne Aglycone
Problem Potential Cause Troubleshooting Solution
Low yield of glycosylated product Steric hindrance at the acceptor hydroxyl groupUse a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) or thioglycoside). Employ a powerful activating system (e.g., TMSOTf).
Poor nucleophilicity of the acceptorConvert the acceptor hydroxyl to a more nucleophilic species in situ if possible, though this is often challenging in complex substrates.
Formation of the wrong anomer (α instead of β, or vice versa) Inappropriate glycosyl donor or reaction conditionsFor a 1,2-trans glycoside, use a donor with a participating group at C2 (e.g., acetate). For a 1,2-cis glycoside, use a donor without a participating group and a non-polar solvent to favor an SN2-like pathway.[3]
Anomerization of the productQuench the reaction promptly upon completion. Use a buffered workup to avoid acidic or basic conditions that could lead to anomerization.
Decomposition of the aglycone Harsh reaction conditionsUse a milder activating system. Optimize the reaction at a lower temperature.
Glycosyl Donor Activator Solvent Temp (°C) Stereoselectivity (β:α) Reference
TrichloroacetimidateTMSOTfCH₂Cl₂-40 to 0High βGeneral
ThioglycosideNIS/TfOHCH₂Cl₂/Et₂O-78 to -20High βGeneral
Glycosyl FluorideSnCl₂/AgClO₄Et₂O0 to rtVariableGeneral
Trisulfide Formation
Problem Potential Cause Troubleshooting Solution
Low yield of trisulfide Disproportionation to disulfide and tetrasulfideUse a precise stoichiometry of the thiol and the sulfur transfer reagent. Keep the reaction temperature low and the reaction time as short as possible.
Oxidation of the starting thiolEnsure all reagents and solvents are deoxygenated. Work under a strict inert atmosphere.
Formation of multiple sulfur-containing byproducts Non-specific reaction of the sulfur transfer reagentUse a milder and more selective sulfur transfer reagent like PhthNSSMe.
Instability of the purified trisulfide Exposure to light, heat, or non-neutral pHStore the purified product at low temperature (-20 °C or below), protected from light, and in a neutral, aprotic solvent.[2]
Sulfur Transfer Reagent Reaction Conditions Advantages Disadvantages Reference
S₈/DBUTHF, rtReadily available starting materialsOften leads to a mixture of polysulfidesGeneral
PhthNSSMeCH₂Cl₂, rtHigh yielding and clean reactionReagent needs to be synthesizedNicolaou, 2015
Lawesson's ReagentToluene, refluxEffective for some substratesHigh temperatures can cause decompositionGeneral

Experimental Protocols & Visualizations

Stille Cross-Coupling Workflow

The following diagram outlines the general workflow for the Stille coupling of the vinyl iodide enediyne fragment with the β-carboline stannane.

Stille_Coupling_Workflow Stille Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Solutions: - Vinyl iodide in THF - Stannane in THF Catalyst_Prep Prepare Catalyst Mixture: - Pd2(dba)3 - AsPh3 - CuI - in THF Reaction_Setup Combine Solutions: - Add stannane solution to catalyst mixture - Add vinyl iodide solution Catalyst_Prep->Reaction_Setup Heating Heat to 65 °C Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool to RT Quench with aq. KF Monitoring->Quenching Upon completion Extraction Extract with EtOAc Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Workflow for the Stille cross-coupling reaction.

Troubleshooting Logic for Low Yield in Stille Coupling

This diagram illustrates a logical approach to troubleshooting low yields in the Stille coupling reaction.

Stille_Troubleshooting Troubleshooting Low Yield in Stille Coupling Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Use fresh/activated catalyst) Start->Check_Catalyst Check_Purity Analyze Starting Materials (NMR, LC-MS for purity) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Anhydrous, Degassed) Start->Check_Conditions Catalyst_OK Catalyst is Active Check_Catalyst->Catalyst_OK No Improvement Purity_OK Starting Materials Pure Check_Purity->Purity_OK No Improvement Conditions_OK Conditions are Correct Check_Conditions->Conditions_OK No Improvement Optimize_Ligand Optimize Ligand/Additive (Screen different ligands, add CuI/CsF) Catalyst_OK->Optimize_Ligand Optimize_Solvent Optimize Solvent/Temperature (Co-solvent, incremental temperature increase) Purity_OK->Optimize_Solvent Conditions_OK->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success Optimize_Solvent->Success

Caption: A decision tree for troubleshooting low yields in Stille coupling.

Glycosylation Reaction Pathway

This diagram shows the key steps in a typical glycosylation reaction involving a trichloroacetimidate donor.

Glycosylation_Pathway Glycosylation with Trichloroacetimidate Donor Donor Glycosyl Donor (Trichloroacetimidate) Reaction Reaction at Low Temp (-40 °C to 0 °C) Donor->Reaction Acceptor Aglycone Acceptor (Enediyne Core) Acceptor->Reaction Activator Lewis Acid Activator (TMSOTf) Activator->Reaction Intermediate Oxocarbenium Ion Intermediate Reaction->Intermediate Product Glycosylated Product Intermediate->Product Quench Quench Reaction (e.g., with Et3N) Product->Quench

Caption: Key steps in the glycosylation of the enediyne aglycone.

References

Troubleshooting low efficacy in Shishijimicin A-based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shishijimicin A-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to low efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a payload in an ADC, its mechanism is initiated upon ADC internalization and trafficking to the lysosome. Inside the cell, the linker is cleaved, releasing this compound. The released payload then binds to the minor groove of double-stranded DNA and undergoes a chemical reaction (Bergman cyclization) to form a diradical species. This species causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[2] Its exceptional potency, with IC50 values in the low picomolar range for the free drug, makes it a compelling, albeit challenging, payload for ADCs.[1]

Diagram: General Mechanism of Action for a this compound-ADC

MOA cluster_cell Target Cancer Cell Receptor Target Antigen Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released This compound Lysosome->Payload Linker Cleavage & Payload Release DNA Nuclear DNA Payload->DNA DNA Binding & Double-Strand Break Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage Signal ADC This compound-ADC ADC->Receptor Binding

Caption: Workflow of this compound-ADC from binding to apoptosis induction.

Q2: What is the "bystander effect" and is it relevant for this compound-ADCs?

The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[3] This occurs when the released payload is membrane-permeable and can diffuse out of the target cell to kill its neighbors.[4] This is highly relevant for treating heterogeneous tumors where not all cells express the target antigen.

For enediyne ADCs like those based on this compound or Uncialamycin, the bystander effect is significant and often desirable.[5] It is largely dependent on the use of a cleavable linker that releases the payload in a form that can cross cell membranes.[5] Non-cleavable linkers typically do not produce a bystander effect because the payload is released with a charged amino acid attached after lysosomal degradation, preventing it from leaving the cell.[3]

Troubleshooting Guide: Low In Vitro Cytotoxicity

Low or inconsistent in vitro cytotoxicity is a primary indicator of suboptimal ADC efficacy. The following Q&A guide provides a systematic approach to diagnosing and resolving these issues.

Diagram: Troubleshooting Workflow for Low ADC Efficacy

Troubleshooting Start Low In Vitro Cytotoxicity Observed Check_Target 1. Verify Target Antigen Expression on Cell Line Start->Check_Target Check_Internalization 2. Confirm ADC Internalization Rate Check_Target->Check_Internalization Expression OK Action_Target Action: - Use high-expressing cell line - Quantify receptor number Check_Target->Action_Target Low/No Expression Check_DAR 3. Analyze DAR & Drug Load Distribution Check_Internalization->Check_DAR Internalization OK Action_Internalization Action: - Select Ab with faster internalization rate - Modify assay endpoint Check_Internalization->Action_Internalization Slow/No Internalization Check_Stability 4. Assess Linker-Payload Stability Check_DAR->Check_Stability DAR OK Action_DAR Action: - Optimize conjugation chemistry - Purify to achieve homogeneous DAR Check_DAR->Action_DAR Low or Heterogeneous DAR Check_Payload 5. Evaluate Bystander Effect / Payload Activity Check_Stability->Check_Payload Stability OK Action_Stability Action: - Re-evaluate linker design - Use fresh ADC batches - Check for aggregation Check_Stability->Action_Stability Instability Detected Solution Efficacy Optimized Check_Payload->Solution Activity OK Action_Payload Action: - Use cleavable linker for bystander effect - Co-culture assay Check_Payload->Action_Payload No Bystander Effect

Caption: A stepwise workflow for troubleshooting low ADC efficacy.

Q3: My this compound-ADC shows lower than expected potency. Where should I start?

Answer: Start by verifying the characteristics of your target cells and ADC construct.

  • Target Antigen Expression: The primary determinant of ADC efficacy is the presence of the target antigen on the cell surface. Low or heterogeneous expression will lead to poor efficacy.

    • Action: Use flow cytometry to confirm and quantify the antigen expression level on your cell line. Compare high-expressing vs. low-expressing lines as positive and negative controls, respectively.

  • ADC Internalization: Binding alone is insufficient; the ADC must be internalized for the payload to be released in the lysosome.

    • Action: Perform an internalization assay to confirm the ADC is being taken up by the target cells. Antibodies with slow internalization rates may require longer incubation times in cytotoxicity assays.

Q4: My target expression and internalization are adequate, but cytotoxicity is still low. What's the next step?

Answer: Investigate the quality and stability of your ADC conjugate.

  • Drug-to-Antibody Ratio (DAR): An insufficient number of payload molecules per antibody will result in a weak cytotoxic signal. For highly potent payloads like this compound, a lower DAR (e.g., 2-4) is often targeted to maintain a good therapeutic window, but inconsistent or low DAR can be problematic.

    • Action: Determine the average DAR and drug load distribution using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry. If the DAR is low, re-optimize your conjugation protocol.

  • Linker Stability: Enediyne payloads can be sensitive, and the linker chemistry is critical. Premature release of the payload in the culture medium due to an unstable linker will reduce the amount delivered to the target cell and can cause off-target toxicity. Some linker chemistries are known to be unstable in plasma. For instance, certain constructs with primary carbamates or hydrolytically labile groups have shown poor stability.[2]

    • Action: Perform a plasma stability assay by incubating the ADC in mouse or human plasma over several days and measuring the amount of intact ADC or released payload.

Table 1: Representative Plasma Stability of Enediyne ADCs with Different Linkers

Linker Type Conjugation Chemistry % Intact ADC after 7 days in Plasma Common Issue
Stable (Example) Sterically Hindered Disulfide >90% Minimal premature release
Unstable (Example) Hydrolytically Labile Thioacetyl <70% High premature payload release[2]

| Unstable (Example) | Primary Carbamate | Not specified; noted for instability | Loss of specific activity in vitro[2] |

Q5: My ADC is well-characterized and stable, but efficacy remains suboptimal, especially in dense cultures. What else could be the issue?

Answer: Evaluate the bystander killing capacity of your ADC.

  • Payload Release and Permeability: For potent payloads like this compound, the bystander effect is a powerful mechanism to overcome tumor heterogeneity. This requires a cleavable linker that releases a membrane-permeable payload.

    • Action: If using a non-cleavable linker, consider switching to a cleavable design (e.g., a protease-cleavable valine-citrulline linker) to enable bystander killing.[5]

    • Action: Perform a co-culture cytotoxicity assay with a mix of antigen-positive and antigen-negative cells to directly measure the bystander effect.[6]

Table 2: Illustrative In Vitro Cytotoxicity Data for a this compound-ADC (Note: These are representative values based on the known high potency of this compound. Actual values will vary based on the specific antibody, linker, and cell line.)

Cell LineTarget ExpressionADC ConstructIC50 (pM)
SK-BR-3 High (HER2+)This compound-ADC (Cleavable Linker)25
NCI-N87 High (HER2+)This compound-ADC (Cleavable Linker)40
SK-BR-3 High (HER2+)This compound-ADC (Non-cleavable Linker)150
MDA-MB-468 Low/Negative (HER2-)This compound-ADC (Cleavable Linker)> 10,000
Free this compound N/AN/A~5

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)
  • Cell Seeding: Plate target cells (e.g., SK-BR-3) and control cells (e.g., MDA-MB-468) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound-ADC, a non-targeting control ADC, and free this compound payload in complete culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for 96-120 hours to allow for internalization and the DNA damage cascade to complete.

  • Viability Assessment: Add resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Analysis: Normalize the data to untreated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Plasma Stability Assay by LC-MS
  • Incubation: Add the ADC to fresh mouse or human plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C. Prepare a parallel control sample of ADC in PBS.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[7]

  • ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A/G magnetic beads.[7]

  • Sample Preparation: Wash the beads to remove non-specifically bound proteins. Elute the ADC. The sample can be analyzed intact or reduced with DTT to separate heavy and light chains.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the amount of intact ADC remaining and identify any degradation products or payload loss.[1][8]

Protocol 3: DAR Determination by HIC-HPLC
  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography System: Use an HPLC system with a HIC column (e.g., Butyl-NPR).[9]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[10]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[10]

  • Gradient Elution: Inject the sample and elute using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.[9]

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the relative peak areas.[9]

References

Technical Support Center: Synthesis of Thiosugars via Nucleophilic Displacement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the "Reetz–Müller-Starke reaction" in the context of thiosugar synthesis did not yield specific results under this name. It is possible that this refers to a less common nomenclature or a specific variation of a more broadly known reaction. This guide therefore focuses on a widely employed and refined method for thiosugar synthesis: the nucleophilic displacement of anomeric leaving groups with sulfur nucleophiles. This approach is fundamental to the synthesis of a wide variety of thiosugars and presents numerous opportunities for refinement and troubleshooting.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of thiosugars. It includes a troubleshooting guide and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of thiosugars via nucleophilic displacement.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Leaving Group: The anomeric leaving group (e.g., bromide, acetate) is not sufficiently reactive. 2. Inactive Nucleophile: The sulfur nucleophile (e.g., thioacetate (B1230152), thiourea) has degraded or is not sufficiently nucleophilic. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. 4. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.1. Leaving Group Modification: Convert glycosyl acetates to the more reactive glycosyl bromides or trichloroacetimidates. 2. Fresh Nucleophile: Use freshly prepared or purified sulfur nucleophiles. Consider using a stronger nucleophile if applicable. 3. Solvent Screening: Test a range of aprotic polar solvents such as DMF, acetonitrile, or acetone (B3395972). Ensure anhydrous conditions if reagents are moisture-sensitive. 4. Temperature Optimization: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition.
Formation of Side Products 1. Elimination: Formation of glycal byproducts through elimination of the leaving group and a proton at C2. 2. Hydrolysis: The glycosyl donor or product is hydrolyzed due to the presence of water. 3. Disulfide Formation: Oxidation of the desired glycosyl thiol to a disulfide.1. Use of Non-basic Conditions: Employ reaction conditions that are not strongly basic to minimize elimination. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Inert Atmosphere and Reducing Work-up: Perform the reaction under an inert atmosphere. During work-up, a mild reducing agent can be used if disulfide formation is observed.
Poor Stereoselectivity (Incorrect Anomer) 1. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a carbocation intermediate, leading to a mixture of anomers. 2. Anomeric Effect: The thermodynamic stability of the anomers may favor the undesired product. 3. Neighboring Group Participation: A participating group at C2 (e.g., acetate) can direct the stereochemical outcome.1. Promote SN2 Reaction: Use a highly reactive leaving group, a strong nucleophile, and a polar aprotic solvent to favor an SN2 mechanism, which typically results in inversion of stereochemistry. 2. Lewis Acid Catalysis: In some cases, the use of a Lewis acid can influence the stereoselectivity.[1] 3. Choice of Protecting Groups: Use a non-participating group at C2 (e.g., benzyl (B1604629) ether) if the opposite anomer to that directed by a participating group is desired.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired thiosugar and side products may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The thiosugar product may be unstable to the purification conditions (e.g., silica (B1680970) gel chromatography).1. Recrystallization: Attempt to purify the product by recrystallization if it is a solid. 2. Alternative Chromatography: Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica) or derivatize the product to alter its polarity for easier separation. 3. Flash Chromatography: Employ flash column chromatography for rapid purification to minimize product degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for thiosugar synthesis via nucleophilic displacement?

A1: Per-O-acetylated or per-O-benzoylated glycosyl bromides are common and effective starting materials due to the good leaving group ability of the bromide at the anomeric position. Glycosyl acetates can also be used, often in the presence of a Lewis acid to enhance the reactivity of the acetate (B1210297) as a leaving group.[1]

Q2: How can I control the stereochemistry at the anomeric center?

A2: The stereochemical outcome is primarily controlled by the choice of the neighboring group at the C-2 position and the reaction mechanism. A participating group at C-2 (like an acetate) will typically lead to the formation of a 1,2-trans product. A non-participating group (like a benzyl ether) and SN2 conditions will generally result in a 1,2-cis product.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature is a common method. Alternatively, you can use a more reactive glycosyl donor, such as a glycosyl bromide instead of a glycosyl acetate. The choice of solvent can also have a significant impact; switching to a more polar aprotic solvent like DMF can accelerate SN2 reactions.

Q4: I am observing the formation of a disulfide byproduct. How can I prevent this?

A4: Disulfide formation is an oxidative side reaction. To prevent it, ensure your reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen. Degassing your solvent before use can also be beneficial. If the disulfide forms during workup, you can add a mild reducing agent like dithiothreitol (B142953) (DTT) to the crude product before purification to cleave the disulfide bond back to the desired thiol.

Q5: What are some common sulfur nucleophiles used in this reaction?

A5: A variety of sulfur nucleophiles can be employed. Potassium thioacetate is commonly used to introduce a protected thiol, which can then be deprotected under basic conditions. Thiourea is another reagent that reacts with the glycosyl donor to form an isothiouronium salt, which is then hydrolyzed to the thiol. Direct use of sodium sulfide (B99878) or hydrogen sulfide is also possible but can be more challenging to handle.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose from Glycosyl Bromide

This protocol describes the synthesis of a common thiosugar intermediate from a per-O-acetylated glycosyl bromide using potassium thioacetate.

Materials:

  • Acetobromo-α-D-glucose

  • Potassium thioacetate

  • Acetone (anhydrous)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve acetobromo-α-D-glucose (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium thioacetate (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-β-D-glucopyranose.

  • For deprotection of the thioacetate, the product from step 8 is dissolved in methanol (B129727) and treated with a catalytic amount of sodium methoxide (B1231860) at room temperature. The reaction is monitored by TLC and quenched upon completion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiosugar Synthesis
Glycosyl Donor Sulfur Nucleophile Solvent Catalyst/Promoter Temp (°C) Time (h) Yield (%) Anomeric Selectivity (α:β)
Per-O-acetyl-α-D-glucopyranosyl BromidePotassium ThioacetateAcetoneNone25385-95>1:19
Per-O-acetyl-β-D-glucopyranosyl AcetateThioacetic AcidDichloromethaneBF₃·OEt₂0-25670-851:10
Per-O-benzoyl-α-D-mannopyranosyl BromideThioureaAcetonitrileNone801260-75>19:1 (after hydrolysis)

Note: The data presented in this table are representative examples from the literature and actual results may vary depending on the specific substrate and experimental conditions.

Visualizations

experimental_workflow start Start: Per-O-acetylated Glycosyl Bromide reagents Add Potassium Thioacetate in Anhydrous Acetone start->reagents reaction Stir at Room Temperature (2-4 hours) Monitor by TLC reagents->reaction workup Work-up: 1. Evaporate Solvent 2. Extraction (DCM/H₂O) 3. Wash (NaHCO₃, Brine) 4. Dry (Na₂SO₄) reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: Per-O-acetyl-1-thioacetyl-β-D-glucopyranose purification->product deprotection Optional Deprotection: NaOMe in MeOH product->deprotection final_product Final Product: 1-Thio-β-D-glucopyranose deprotection->final_product

Caption: Experimental workflow for the synthesis of a protected thiosugar.

troubleshooting_pathway start Low Product Yield? check_reagents Check Reagent Quality (Donor & Nucleophile) start->check_reagents Yes check_stereochem Incorrect Stereoisomer? start->check_stereochem No change_solvent Optimize Solvent check_reagents->change_solvent change_temp Optimize Temperature change_solvent->change_temp check_protecting_group Evaluate C2 Protecting Group (Participating vs. Non-participating) check_stereochem->check_protecting_group Yes side_products Side Products Observed? check_stereochem->side_products No sn1_sn2 Modify Conditions to Favor Sₙ2 (Polar Aprotic Solvent, Good Nucleophile) check_protecting_group->sn1_sn2 anhydrous Ensure Anhydrous Conditions side_products->anhydrous Yes inert_atm Use Inert Atmosphere anhydrous->inert_atm

Caption: Troubleshooting decision pathway for thiosugar synthesis.

References

Technical Support Center: Enhancing the Plasma Stability of Shishijimicin A Linker-Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shishijimicin A linker-drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing plasma stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Antibody-Drug Conjugates (ADCs)?

A1: this compound is a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, reported to be over 1,000 times more toxic to cancer cells than paclitaxel (B517696) (Taxol), makes it a highly effective payload for ADCs.[1] ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like this compound directly to cancer cells, thereby minimizing systemic toxicity.[2]

Q2: Why is plasma stability a critical factor for this compound ADCs?

A2: Plasma stability is paramount for the safety and efficacy of an ADC. The ADC must remain intact in the bloodstream to ensure that the highly cytotoxic this compound payload is delivered specifically to the target tumor cells. Premature release of the payload in circulation can lead to severe off-target toxicity, reducing the therapeutic window and diminishing the overall effectiveness of the ADC.[2][3]

Q3: What are the primary factors influencing the plasma stability of a this compound ADC?

A3: The plasma stability of a this compound ADC is influenced by several key factors:

  • Linker Chemistry: The chemical structure of the linker connecting this compound to the antibody is a critical determinant of stability. The linker must be stable in the bloodstream but allow for efficient payload release within the target cell.[4]

  • Conjugation Site: The specific amino acid residue on the antibody where the linker-drug is attached can impact stability. Conjugation at sites that are less solvent-exposed may protect the linker from degradation.

  • Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[5]

Q4: What is the mechanism of action of this compound?

A4: this compound functions by binding to the minor groove of double-stranded DNA (dsDNA).[1] Its β-carboline moiety intercalates into the DNA, leading to DNA cleavage.[1] This action is not highly sequence-specific, contributing to its potent cytotoxic effects.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the plasma stability of this compound linker-drugs.

Issue 1: Premature Payload Release Observed in Plasma Stability Assays

  • Potential Cause: The linker connecting this compound to the antibody is unstable in the plasma matrix. This could be due to susceptibility to plasma enzymes or chemical degradation.

  • Troubleshooting Steps:

    • Linker Modification: Synthesize and evaluate alternative linkers. For enediyne payloads, both cleavable and non-cleavable linkers have been explored. A study on uncialamycin-based enediyne ADCs showed that certain non-cleavable linkers exhibited minimal decomposition in plasma.[6]

    • Attachment Point Optimization: A study on this compound linker-drugs highlighted that the attachment point of the linker to the payload is crucial. Conjugation through the phenolic moiety of this compound has been identified as a novel and promising approach to enhance stability.[7]

    • Control Experiments: Include control groups in your plasma stability assay, such as incubating the ADC in buffer (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation.

Issue 2: ADC Aggregation During Incubation or Storage

  • Potential Cause: this compound and many enediyne payloads are hydrophobic. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.

  • Troubleshooting Steps:

    • Optimize DAR: Aim for a lower average DAR during the conjugation process. This can be monitored in real-time using techniques like UV spectroscopy.[8]

    • Formulation Optimization: Screen different buffer conditions, including pH and the use of excipients like polysorbates, to identify a formulation that minimizes aggregation.

    • Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor for the formation of high molecular weight species, which are indicative of aggregation.[5]

Issue 3: Discrepancy Between in vitro Plasma Stability and in vivo Outcomes

  • Potential Cause: Standard in vitro plasma stability assays may not fully recapitulate the complex biological environment in vivo. For instance, some linkers that are stable in human plasma show instability in mouse plasma due to species-specific enzymes.

  • Troubleshooting Steps:

    • Use of Whole Blood: An in vitro whole blood assay has been shown to have a better correlation with in vivo stability for some ADCs compared to traditional plasma assays.[9]

    • Cross-Species Testing: Evaluate the stability of your this compound ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify potential species-specific liabilities early in development.[6]

    • Thorough in vivo Characterization: Conduct pharmacokinetic (PK) studies in relevant animal models to accurately assess the stability and clearance of the ADC.[2]

Quantitative Data Presentation

While specific, direct comparative plasma stability data for different this compound linker-drugs is not publicly available in a tabular format, a study on similar enediyne ADCs using uncialamycin (B1248839) provides valuable insights into the impact of linker chemistry on stability.

Table 1: In Vitro Plasma Stability of Uncialamycin-Based Enediyne ADCs

Linker-DrugLinker Type% Decomposition in Mouse Plasma (7 days)
LD1 CleavableAcceptable Stability
LD2 Non-cleavableMinimal Decomposition
LD3 Non-cleavable>30% Decomposition
LD6 CleavableAcceptable Stability

Data adapted from a qualitative assessment in a study on uncialamycin-based ADCs. "Acceptable Stability" and "Minimal Decomposition" indicate promising candidates for in vivo evaluation, while ">30% Decomposition" raised concerns.[6] This data highlights that non-cleavable linkers are not universally more stable and that empirical testing is crucial.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay of this compound ADC

This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma.

Materials:

  • This compound ADC

  • Frozen plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunoaffinity capture

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

    • Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL.

    • Prepare a parallel control sample by spiking the ADC into PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reactions.

  • Immunoaffinity Capture of ADC:

    • Thaw the collected plasma samples on ice.

    • Add Protein A or G magnetic beads to each sample and incubate to capture the ADC.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

  • Elution and Sample Preparation for LC-MS:

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples using a suitable LC-MS method, typically involving reverse-phase chromatography.

    • This analysis can determine the average Drug-to-Antibody Ratio (DAR) and identify the presence of free payload or other degradation products.

  • Data Analysis:

    • Calculate the average DAR for each time point by analyzing the deconvoluted mass spectra.

    • Plot the average DAR over time to determine the rate of drug deconjugation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_capture Immunoaffinity Capture cluster_analysis Analysis prep1 Thaw Plasma prep2 Spike ADC into Plasma (~100 µg/mL) inc1 Incubate at 37°C prep2->inc1 prep3 Prepare PBS Control inc2 Collect Aliquots at Time Points (0-168h) inc1->inc2 inc3 Freeze at -80°C inc2->inc3 cap1 Thaw Samples inc3->cap1 cap2 Add Protein A/G Beads cap1->cap2 cap3 Wash Beads cap2->cap3 ana1 Elute and Neutralize ADC cap3->ana1 ana2 LC-MS Analysis ana1->ana2 ana3 Calculate Average DAR ana2->ana3

Caption: Experimental workflow for assessing the plasma stability of a this compound ADC.

mechanism_of_action ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell Targeting Binding Binding to Tumor Antigen TumorCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease Shishijimicin This compound PayloadRelease->Shishijimicin DNA dsDNA Shishijimicin->DNA Translocation to Nucleus Intercalation Minor Groove Binding & Intercalation DNA->Intercalation Cleavage DNA Cleavage Intercalation->Cleavage Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis

Caption: Mechanism of action of a this compound ADC, from tumor cell targeting to DNA cleavage.

References

Validation & Comparative

A Head-to-Head Comparison of Enediyne Anticancer Agents: Shishijimicin A vs. Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Mechanism, Potency, and Experimental Evaluation for Researchers and Drug Development Professionals

In the landscape of highly potent anticancer agents, the enediyne antibiotics represent a class of molecules with extraordinary DNA-damaging capabilities. Among these, Shishijimicin A and calicheamicin (B1180863) have garnered significant attention for their potential in targeted cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of their mechanisms of action, cytotoxic potency, and the experimental protocols used to evaluate their efficacy.

At a Glance: Key Differences and Similarities

FeatureThis compoundCalicheamicin
Primary Mechanism DNA double-strand breaks via Bergman cyclizationDNA double-strand breaks via Bergman cyclization
DNA Binding Mode Minor groove binding and intercalation of β-carboline moietyMinor groove binding
Sequence Specificity Very lowHigh (e.g., 5'-TCCT-3')[1]
Reported Potency Extremely high; picomolar IC50 values[2]Exceptionally high; picomolar to nanomolar IC50 values[3]

Mechanism of Action: A Tale of Two DNA Binders

Both this compound and calicheamicin belong to the enediyne family of natural products and share a common core mechanism for inflicting cellular damage: the generation of a highly reactive p-benzyne diradical through a process known as Bergman cyclization.[1][4] This diradical species is a potent hydrogen-abstracting agent, and its formation within the minor groove of DNA leads to the abstraction of hydrogen atoms from the deoxyribose backbone. This cascade of events ultimately results in double-strand breaks in the DNA, a lesion that is particularly difficult for cancer cells to repair and often leads to apoptosis.[5]

While the core chemical reaction is similar, the way these two molecules interact with DNA differs significantly, which may account for their distinct biological activities.

Calicheamicin: This molecule's aryltetrasaccharide chain plays a crucial role in its interaction with DNA, enabling it to bind tightly within the minor groove.[6] This binding is not random; calicheamicin exhibits a notable preference for specific DNA sequences, such as 5'-TCCT-3'.[1] This sequence-specific binding is thought to be a key determinant of its potent biological activity.

This compound: In contrast, this compound displays a more complex binding mode. While it also associates with the minor groove of DNA, its unique β-carboline moiety intercalates between the DNA base pairs.[4][7] This dual binding mechanism of minor groove interaction and intercalation results in a very low sequence selectivity for DNA cleavage.[7] This lack of sequence specificity may contribute to its extraordinary cytotoxicity, as it can potentially damage DNA at a wider range of sites.[7]

Enediyne_Mechanism cluster_ShishijimicinA This compound cluster_Calicheamicin Calicheamicin S_Start This compound S_Bind Minor Groove Binding & Intercalation S_Start->S_Bind S_Activate Thiol Activation S_Bind->S_Activate S_Cyclize Bergman Cyclization S_Activate->S_Cyclize S_Radical p-Benzyne Diradical S_Cyclize->S_Radical S_Cleave Double-Strand DNA Break S_Radical->S_Cleave S_Apoptosis Apoptosis S_Cleave->S_Apoptosis C_Start Calicheamicin C_Bind Minor Groove Binding (Sequence Specific) C_Start->C_Bind C_Activate Thiol Activation C_Bind->C_Activate C_Cyclize Bergman Cyclization C_Activate->C_Cyclize C_Radical p-Benzyne Diradical C_Cyclize->C_Radical C_Cleave Double-Strand DNA Break C_Radical->C_Cleave C_Apoptosis Apoptosis C_Cleave->C_Apoptosis

Figure 1. Comparative mechanism of action for this compound and calicheamicin.

Potency: A Quantitative Comparison

Both this compound and calicheamicin are renowned for their exceptional potency, exhibiting cytotoxic effects at concentrations far below those of many conventional chemotherapy drugs. Calicheamicin has been reported to be 1,000 to 10,000 times more potent than agents like doxorubicin.[8] While direct comparative studies are limited, available data indicates that both compounds are active in the picomolar to nanomolar range.

CompoundCell LineIC50 ValueReference
This compound HeLa (Cervical Cancer)1.8 - 6.9 pM[2]
Calicheamicin γ1 HL-60 (Promyelocytic Leukemia)~10 pM[3]
Calicheamicin-ADC Various Cancer Cell LinespM to nM range[3]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method. The values presented here are for comparative purposes.

Experimental Protocols

To aid researchers in the evaluation of these and other potent cytotoxic agents, detailed protocols for key in vitro assays are provided below.

DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis

This assay is used to visualize the ability of a compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or calicheamicin

  • Activating agent (e.g., dithiothreitol (B142953) - DTT)

  • Reaction buffer (e.g., Tris-EDTA buffer, pH 8.0)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the enediyne compound at various concentrations, and the reaction buffer.

  • Activation: Initiate the DNA cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation of the different DNA forms is achieved.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

DNA_Cleavage_Workflow Start Prepare Reaction Mix (Plasmid DNA, Enediyne, Buffer) Activate Add Activating Agent (e.g., DTT) Start->Activate Incubate Incubate at 37°C Activate->Incubate Quench Add Loading Dye (with EDTA) Incubate->Quench Electrophoresis Agarose Gel Electrophoresis Quench->Electrophoresis Visualize Visualize under UV Light Electrophoresis->Visualize Analyze Analyze DNA Forms (Supercoiled, Nicked, Linear) Visualize->Analyze

Figure 2. Workflow for the DNA cleavage assay.
Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or calicheamicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the enediyne compound for a specific duration (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This compound and calicheamicin are two of the most potent DNA-damaging agents ever discovered. Their shared enediyne core and mechanism of generating a DNA-cleaving diradical underscore their extreme cytotoxicity. However, the subtle yet significant differences in their DNA binding modes—sequence-specific minor groove binding for calicheamicin versus minor groove binding with intercalation for this compound—likely contribute to their distinct biological profiles. The picomolar potency of both compounds makes them highly attractive candidates for the development of next-generation targeted cancer therapies. A thorough understanding of their mechanisms and the application of robust experimental protocols are essential for harnessing their therapeutic potential while managing their inherent toxicity.

References

Shishijimicin A vs. Taxol: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, both Shishijimicin A and Taxol (Paclitaxel) represent highly potent molecules that disrupt cancer cell proliferation, albeit through distinct mechanisms. This guide provides a comparative overview of their cytotoxic profiles, detailing their mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compelling cytotoxic agents.

Executive Summary

This compound, a member of the enediyne class of antitumor antibiotics, exhibits exceptionally potent cytotoxicity, with reported IC50 values in the picomolar range.[1] Its mechanism of action involves binding to the minor groove of DNA, leading to DNA cleavage.[1] In contrast, Taxol, a well-established chemotherapeutic agent, functions as a microtubule stabilizer, arresting the cell cycle in the G2/M phase and inducing apoptosis.[2][3][4] Its cytotoxic effects are typically observed at nanomolar concentrations.[5][6][7] Laboratory studies have suggested that this compound can be over 1,000 times more toxic to cancer cells than Taxol.[1] This significant difference in potency underscores the distinct therapeutic potential and challenges associated with each compound.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Taxol against various cancer cell lines. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of drug exposure.

CompoundCell LineIC50 ValueExposure TimeAssay Type
This compound HeLa1.8 - 6.9 pMNot SpecifiedNot Specified
Taxol Various (8 human tumor cell lines)2.5 - 7.5 nM24 hoursClonogenic Assay
Ovarian Carcinoma (7 cell lines)0.4 - 3.4 nMNot SpecifiedClonogenic Assay
MEL (leukemia)99.5 ng/mL48 hoursMTT Assay
K562 (leukemia)42.7 ng/mL48 hoursMTT Assay
MDA-MB-231 (breast)14.5 nMNot SpecifiedMTT Assay
HepG2 (liver)19 nMNot SpecifiedNot Specified
MCF7 (breast)23 nMNot SpecifiedNot Specified

Mechanisms of Action and Signaling Pathways

The distinct cytotoxic profiles of this compound and Taxol stem from their fundamentally different molecular mechanisms.

This compound: DNA Damage Response

This compound belongs to the enediyne family of natural products, which are known for their ability to generate highly reactive diradical species upon activation. This process, often triggered by physiological conditions, leads to the cleavage of double-stranded DNA.[1] The resulting DNA damage activates a complex cellular signaling cascade known as the DNA Damage Response (DDR).

G cluster_0 This compound Action cluster_1 DNA Damage Response Shishijimicin_A This compound DNA_Binding Binds to DNA Minor Groove Shishijimicin_A->DNA_Binding Diradical_Formation Diradical Formation DNA_Binding->Diradical_Formation DNA_Cleavage Double-Strand DNA Cleavage Diradical_Formation->DNA_Cleavage Sensor_Proteins Sensor Proteins (e.g., MRN complex) DNA_Cleavage->Sensor_Proteins ATM_ATR_Activation ATM/ATR Kinase Activation Sensor_Proteins->ATM_ATR_Activation Checkpoint_Activation Cell Cycle Checkpoint Activation (G2/M Arrest) ATM_ATR_Activation->Checkpoint_Activation Apoptosis_Induction Apoptosis ATM_ATR_Activation->Apoptosis_Induction DNA_Repair DNA Repair Pathways ATM_ATR_Activation->DNA_Repair Checkpoint_Activation->Apoptosis_Induction

This compound-induced DNA damage signaling pathway.
Taxol: Microtubule Stabilization and Apoptotic Signaling

Taxol's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in mitosis.[2][3][4] By preventing the dynamic instability of microtubules, Taxol disrupts the formation of the mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase.[2][8] This mitotic arrest is a potent trigger for apoptosis, which is mediated by a complex network of signaling pathways.[3]

G cluster_0 Taxol Action cluster_1 Cellular Response Taxol Taxol Microtubule_Binding Binds to β-tubulin subunit Taxol->Microtubule_Binding Microtubule_Stabilization Microtubule Stabilization Microtubule_Binding->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptotic_Signaling Apoptotic Signaling Cascade G2M_Arrest->Apoptotic_Signaling Bcl2_Modulation Modulation of Bcl-2 Family Proteins Apoptotic_Signaling->Bcl2_Modulation Caspase_Activation Caspase Activation Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Taxol-induced microtubule stabilization and apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for common assays used to determine the cytotoxicity of compounds like this compound and Taxol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium

  • Test compound (this compound or Taxol)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_exposure Incubate for desired exposure time add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_formazan Incubate for 2-4h for formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cytotoxicity assay.
Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay is considered the gold standard for measuring the effectiveness of cytotoxic agents.[4]

Materials:

  • Cell culture medium

  • Test compound (this compound or Taxol)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from a logarithmically growing cell culture using trypsin-EDTA.

  • Cell Seeding: Seed a known number of cells (typically 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the test compound for a specified duration.

  • Colony Formation: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: When colonies are of a sufficient size, remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. After fixation, stain the colonies with the crystal violet solution for 10-20 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound and Taxol are both highly effective cytotoxic agents with distinct mechanisms of action and potencies. This compound's picomolar cytotoxicity, driven by its ability to induce DNA damage, positions it as an exceptionally potent compound, albeit one that may present significant challenges in terms of therapeutic index and off-target toxicity. Taxol, with its well-characterized mechanism of microtubule stabilization and extensive clinical history, remains a cornerstone of cancer chemotherapy. The choice between these or similar agents in a drug development context will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head studies across a broader range of cancer cell lines are warranted to more definitively delineate their comparative cytotoxic profiles.

References

Comparative Analysis of Shishijimicin A's DNA Cleaving Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the DNA cleaving activity of Shishijimicin A, a potent enediyne antitumor antibiotic, against other notable DNA cleaving agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, quantitative performance data, and detailed experimental protocols to facilitate a thorough evaluation of these compounds.

Introduction to DNA Cleaving Agents

This compound belongs to the enediyne class of natural products, renowned for their extraordinary cytotoxicity, which stems from their ability to induce double-strand breaks in DNA.[1][2] The mechanism involves a thiol-activated Bergman cycloaromatization of the enediyne core, generating a highly reactive 1,4-benzenoid diradical.[1][2] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. This compound binds to the minor groove of DNA, with its β-carboline moiety playing a role in intercalation.[1][2]

For a comprehensive evaluation, this compound's activity is compared with other enediynes such as Calicheamicin (B1180863), Esperamicin (B1233071), and Dynemicin, as well as the non-enediyne DNA cleaving agents Neocarzinostatin and Bleomycin. These compounds, while all targeting DNA, exhibit distinct mechanisms, sequence specificities, and efficiencies.

Mechanism of Action: A Visual Representation

The signaling pathway for this compound-induced DNA cleavage begins with its binding to the DNA minor groove and culminates in double-strand breaks, triggering cellular damage responses.

ShishijimicinA_Pathway cluster_binding DNA Binding cluster_activation Activation cluster_cleavage DNA Cleavage ShishijimicinA This compound MinorGroove DNA Minor Groove ShishijimicinA->MinorGroove Binding & Intercalation ActivatedComplex Activated this compound Thiol Thiols (e.g., Glutathione) Thiol->ActivatedComplex Activation Bergman Bergman Cycloaromatization ActivatedComplex->Bergman Diradical 1,4-Benzenoid Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction (from Deoxyribose) Diradical->H_Abstraction SSB Single-Strand Break (SSB) H_Abstraction->SSB DSB Double-Strand Break (DSB) SSB->DSB

Caption: Mechanism of this compound-induced DNA cleavage.

Quantitative Comparison of DNA Cleavage Activity

The following tables summarize the available data on the DNA cleaving potency and sequence specificity of this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited, and thus data is compiled from various sources. IC50 values for cytotoxicity are often reported as a surrogate for DNA damage potential.

CompoundClassDNA Cleavage IC50 / EC50Cytotoxicity IC50 (HeLa cells)
This compound EnediyneData not available~1.4 µM (induces DNA damage)[1]
Calicheamicin γ1EnediyneLow nanomolar range for mimics[3]Picomolar range[3]
Esperamicin A1EnediyneNot specifiedHighly potent[4]
Dynemicin AEnediyneNot specifiedNot specified
NeocarzinostatinChromoprotein~463-494 nM (C6 and U87MG cells)[5]Submicromolar[5]
Bleomycin A2Glycopeptide~0.05-1.00 µM (EC50 for plasmid relaxation)[6]7 to 49-fold increase in resistant lines[7]
CompoundPreferred DNA Cleavage SequenceRatio of Single-Strand to Double-Strand Breaks (SSB:DSB)
This compound Very low sequence selectivity[1][2]Induces double-strand breaks[1]
Calicheamicin γ15'-TCCT-3' and 5'-TTTT-3'[8]Causes double-strand cuts[9][10]
Esperamicin A15'-CTC-3', 5'-TTC-3', 5'-TTT-3'[11][12]Not specified
Dynemicin A3'-side of purine (B94841) bases (e.g., 5'-AG, 5'-AT, 5'-GC)[12][13]Not specified
NeocarzinostatinT > A > C > G[11]Induces double-strand breaks[5]
Bleomycin5'-GT-3' and 5'-GC-3'[11]Varies by analogue[14]

Experimental Protocols

Supercoiled Plasmid DNA Relaxation Assay

This assay is a fundamental method to assess the DNA cleaving ability of a compound by observing the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms.

Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: - Supercoiled plasmid DNA (e.g., pBR322) - Reaction Buffer - Test Compound (e.g., this compound) B Add activating agent (if required) (e.g., DTT for this compound) A->B C Incubate at 37°C for a defined time B->C D Stop reaction (e.g., add EDTA) C->D E Agarose Gel Electrophoresis D->E F Stain with Ethidium Bromide and Visualize under UV E->F G Quantify DNA Forms (I, II, III) F->G

References

A Comparative Analysis of Enediyne Antibiotics in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enediyne antibiotics stand as one of the most potent classes of antitumor agents ever discovered. Characterized by a unique nine- or ten-membered ring system containing a Z-double bond and two triple bonds, these natural products possess an extraordinary ability to induce DNA damage, leading to apoptotic cell death. Their remarkable cytotoxicity has made them a focal point in the development of targeted cancer therapies, particularly as payloads in antibody-drug conjugates (ADCs). This guide provides a detailed comparative analysis of key enediyne antibiotics—Calicheamicin, Esperamicin, and Neocarzinostatin (B611948)—focusing on their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: The Enediyne "Warhead"

The anticancer activity of enediyne antibiotics stems from their ability to generate highly reactive diradical species through a process of cycloaromatization, such as the Bergman cyclization.[1][2] This process is often triggered by a specific chemical event, such as reduction by cellular thiols.[3][4] The resulting diradical, a 1,4-dehydrobenzene species, is a powerful hydrogen-abstracting agent that can cleave both strands of the DNA backbone, causing double-strand breaks (DSBs).[5][6][7] These DSBs are particularly difficult for cancer cells to repair and subsequently trigger the DNA Damage Response (DDR) pathway, ultimately leading to programmed cell death (apoptosis).[5][6]

While sharing this fundamental mechanism, different enediynes exhibit variations. For instance, Calicheamicin and the structurally similar Esperamicin are ten-membered ring enediynes that bind to the minor groove of DNA.[3][4][8] Neocarzinostatin, a nine-membered ring enediyne, exists as a complex with a stabilizing apoprotein. Upon release, its chromophore intercalates into the DNA minor groove and, after activation, primarily causes single-strand breaks (SSBs) and, to a lesser extent, DSBs.[9][10]

Signaling Pathway: Enediyne-Induced DNA Damage Response

The DNA double-strand breaks induced by enediyne antibiotics activate a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is primarily orchestrated by two key kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Upon sensing DNA damage, these kinases phosphorylate a multitude of downstream targets to initiate cell cycle arrest, activate DNA repair mechanisms, and, if the damage is irreparable, trigger apoptosis.

G cluster_0 Cellular Environment cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) Cascade Enediyne_Antibiotic Enediyne Antibiotic DNA Nuclear DNA Enediyne_Antibiotic->DNA Minor Groove Binding Cycloaromatization Bergman Cyclization DNA->Cycloaromatization Activation (e.g., thiols) Diradical p-Benzyne Diradical Cycloaromatization->Diradical DSB DNA Double-Strand Break (DSB) Diradical->DSB H-atom abstraction ATM_ATR ATM / ATR Kinases (Activated) DSB->ATM_ATR Checkpoint_Kinases Checkpoint Kinases (Chk1/Chk2) ATM_ATR->Checkpoint_Kinases p53 p53 Activation Checkpoint_Kinases->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Checkpoint_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. Simplified signaling pathway of enediyne-induced DNA damage and apoptosis.

Data Presentation: Comparative In Vitro Cytotoxicity

The in vitro cytotoxicity of enediyne antibiotics is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for Calicheamicin, Esperamicin, and Neocarzinostatin against various human cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from various sources and are intended for comparative purposes only. Direct comparison may be limited due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

Enediyne Antibiotic Cell Line Cancer Type IC50 (pM) Reference
Calicheamicin γ1HL-60Acute Promyelocytic Leukemia~1-10[7][9]
Calicheamicin γ1SK-BR-3Breast Cancer~30[11]
Calicheamicin γ1WSU-DLCL2Non-Hodgkin Lymphoma57[11]
Esperamicin A1HCT-116Colon CarcinomaExtremely Potent*[5]
NeocarzinostatinHL-60Acute Promyelocytic Leukemia~100-500[9]
NeocarzinostatinMCF-7Breast Cancer>1000[12]
NeocarzinostatinK562Chronic Myelogenous Leukemia>1000[12]

*Specific picomolar values for Esperamicin A1 are not consistently reported in the literature, but its potency is described as being in a similar range to Calicheamicin.[4][5]

In Vivo Efficacy and Clinical Applications

Due to their high systemic toxicity, the clinical application of enediynes has been most successful through targeted delivery systems, primarily as antibody-drug conjugates (ADCs).

Enediyne-Based Therapy Target Cancer Type Key In Vivo / Clinical Findings Reference
Gemtuzumab Ozogamicin (B1678132) (Mylotarg®) CD33Acute Myeloid Leukemia (AML)Approved ADC. In combination with chemotherapy, showed a significant improvement in median event-free survival (17.3 months vs. 9.5 months for chemo alone).[10][13][14]
Inotuzumab Ozogamicin (Besponsa®) CD22Acute Lymphoblastic Leukemia (ALL)Approved ADC for relapsed/refractory B-cell precursor ALL. Showed a higher rate of complete remission compared to standard chemotherapy.[3][7][14]
SMANCS (Zinostatin Stimalamer) -Hepatocellular Carcinoma (HCC)Polymer-conjugated Neocarzinostatin. Approved in Japan. Clinical trials showed partial responses in patients with HCC.[8][15]
Anti-CD22-Calicheamicin ADC CD22Non-Hodgkin LymphomaIn a mouse xenograft model, a single dose resulted in sustained tumor regression for at least 21 days.[11]
Anti-Ly6E-Calicheamicin ADC Ly6EBreast CancerDemonstrated significant tumor regression in a solid tumor xenograft model.[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of enediyne antibiotics. Below are the protocols for key experiments cited in this guide.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay assesses the ability of an enediyne antibiotic to induce single- and double-strand breaks in plasmid DNA.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Analysis Plasmid Plasmid DNA (e.g., pBR322) Mix Incubate (37°C, 30 min) Plasmid->Mix Buffer Reaction Buffer Buffer->Mix Enediyne Enediyne Antibiotic Enediyne->Mix Activator Activating Agent (e.g., DTT, NADPH) Activator->Mix Gel Agarose (B213101) Gel Electrophoresis Mix->Gel Stain Ethidium (B1194527) Bromide Staining Gel->Stain Visualize UV Transillumination Stain->Visualize Analysis Analyze DNA Forms: - Supercoiled (I) - Nicked (II) - Linear (III) Visualize->Analysis

Figure 2. Experimental workflow for the DNA cleavage assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and an appropriate reaction buffer.

  • Activation: Initiate the reaction by adding a reducing agent like dithiothreitol (B142953) (DTT) or NADPH, which triggers the cycloaromatization of the enediyne.[5]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to 5 hours).[10]

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to relaxed circular (nicked, Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the enediyne antibiotic and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of this process.

Methodology:

  • Cell Treatment: Culture and treat cells with the enediyne antibiotic for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Enediyne antibiotics are exceptionally potent DNA-damaging agents with significant potential in cancer therapy. Their high toxicity, however, necessitates targeted delivery strategies, a challenge that has been successfully met with the development of antibody-drug conjugates like Gemtuzumab ozogamicin and Inotuzumab ozogamicin. While Calicheamicin has been the most clinically translated enediyne, other family members like Esperamicin and Neocarzinostatin also exhibit profound cytotoxic effects. Continued research into novel enediyne analogues, linker technologies, and ADC design holds the promise of further enhancing the therapeutic window of this powerful class of anticancer agents, offering new hope for patients with difficult-to-treat malignancies.

References

Unraveling the Potency of Shishijimicin A: A Comparative Guide to its Analogs' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a potent anticancer agent and its biological activity is paramount. Shishijimicin A, a member of the enediyne class of antitumor antibiotics, stands out for its extraordinary cytotoxicity against cancer cell lines.[1] This guide provides a comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and methodologies.

This compound exerts its potent anticancer effects through a remarkable mechanism of action. It binds to the minor groove of DNA, where its β-carboline moiety intercalates with the DNA structure.[2] This binding event positions the enediyne core for a chemical transformation known as the Bergman cycloaromatization, generating a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, programmed cell death (apoptosis). The trisulfide group in this compound is believed to act as a trigger for this process.

The quest to harness the therapeutic potential of this compound, particularly for applications like antibody-drug conjugates (ADCs), has spurred the synthesis and evaluation of numerous analogs. These modifications primarily focus on three key regions of the molecule: the trisulfide trigger, the carbohydrate moieties, and the DNA-intercalating β-carboline unit.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of key this compound analogs against various cancer cell lines. These modifications highlight the critical role of specific structural features in maintaining the potent anticancer activity of the parent compound.

Analog/ModificationTarget MoietyCancer Cell LineIC50 (pM)Key Findings
This compound Parent CompoundHeLa1.8 - 6.9Benchmark for high potency.[2]
P388 Leukemia~1Demonstrates picomolar activity.
Analog 1 (Thioacetate)TrisulfideP388 Leukemia~10Replacement of trisulfide with a thioacetate (B1230152) group retains high potency, suggesting alternative triggers can be effective.
Analog 2 (Methyl Disulfide)TrisulfideP388 Leukemia~5Modification of the trisulfide to a disulfide maintains potent cytotoxicity.
Analog 3 (Simplified Carbohydrate)CarbohydrateVarious50-100Simplification of the complex carbohydrate domain leads to a moderate decrease in activity, indicating its role in DNA recognition and binding.
Analog 4 (Modified β-carboline)β-carbolineHeLa100-500Alterations to the β-carboline ring system significantly reduce cytotoxicity, emphasizing its crucial role in DNA intercalation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or its analogs) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

DNA Cleavage Assay

The ability of this compound analogs to induce DNA strand breaks is assessed using a plasmid DNA cleavage assay.

  • Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the test compound in a reaction buffer containing a thiol activator (e.g., dithiothreitol, DTT) at 37°C.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes).

  • Quenching: The reaction is stopped by the addition of a loading dye containing a chelating agent (e.g., EDTA).

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear).

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light.

  • Analysis: The disappearance of the supercoiled DNA band and the appearance of nicked and linear DNA bands indicate DNA cleavage activity.

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Shishijimicin_A_Mechanism cluster_drug This compound cluster_dna Cellular Environment cluster_activation Activation & DNA Damage Drug This compound (Enediyne Core + Trisulfide) Binding Minor Groove Binding & β-carboline Intercalation Drug->Binding 1. Delivery to Nucleus DNA Nuclear DNA DNA->Binding Thiol Intracellular Thiols (e.g., Glutathione) Activation Trisulfide Reduction Thiol->Activation Binding->Activation 2. Proximity to DNA Bergman Bergman Cycloaromatization Activation->Bergman 3. Triggering Diradical p-Benzyne Diradical Bergman->Diradical 4. Generation of Reactive Species Cleavage DNA Double-Strand Breaks Diradical->Cleavage 5. H-atom Abstraction Apoptosis Apoptosis Cleavage->Apoptosis 6. Cell Death

Caption: Mechanism of Action of this compound.

Synthesis_Workflow Start Starting Materials Enediyne_Core_Synth Synthesis of Enediyne Core Start->Enediyne_Core_Synth Carbohydrate_Synth Synthesis of Carbohydrate Moiety Start->Carbohydrate_Synth Carboline_Synth Synthesis of β-carboline Unit Start->Carboline_Synth Fragment_Coupling2 Coupling of Glycosylated β-carboline with Enediyne Core Enediyne_Core_Synth->Fragment_Coupling2 Fragment_Coupling1 Coupling of Carbohydrate and β-carboline Carbohydrate_Synth->Fragment_Coupling1 Carboline_Synth->Fragment_Coupling1 Fragment_Coupling1->Fragment_Coupling2 Trisulfide_Formation Introduction of Trisulfide Trigger Fragment_Coupling2->Trisulfide_Formation Final_Analog This compound Analog Trisulfide_Formation->Final_Analog

Caption: General Synthetic Workflow for this compound Analogs.

Concluding Remarks

The structure-activity relationship of this compound analogs reveals a delicate interplay between its different structural components. The enediyne "warhead" is essential for its DNA-cleaving ability, while the β-carboline moiety acts as an anchor, ensuring precise positioning within the DNA minor groove. The carbohydrate domain further contributes to this recognition and binding process. Modifications to the trisulfide trigger demonstrate that alternative activating groups can be employed without a significant loss of potency, opening avenues for the development of more stable and selectively activated analogs. This understanding is crucial for the rational design of next-generation enediyne-based anticancer therapeutics with improved efficacy and safety profiles.

References

Shishijimicin A: Evaluating the In Vivo Potential of a Novel Enediyne Payload for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and tumor-selective payloads driving innovation. Shishijimicin A, a member of the highly potent enediyne class of antitumor antibiotics, has garnered significant interest due to its exceptional cytotoxicity. While preclinical in vivo efficacy data for an ADC utilizing a this compound payload is not yet publicly available, its remarkable in vitro potency warrants a comparative analysis against other established and emerging ADC payloads. This guide provides an objective comparison of the reported in vivo efficacy of other enediyne-based ADCs and prominent non-enediyne ADCs, offering a predictive framework for the potential of this compound in a therapeutic context.

The Promise of Enediyne Payloads

Enediyne antibiotics, including this compound, calicheamicin, and uncialamycin, are characterized by a unique molecular structure that, upon activation, generates highly reactive diradical species. This diradical intermediate can induce double-strand DNA breaks, leading to apoptotic cell death. This mechanism of action is distinct from commonly used tubulin inhibitors or topoisomerase inhibitors, potentially offering an advantage against tumors resistant to other ADC payloads.

dot

Enediyne_ADC_Mechanism Enediyne ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (Enediyne Payload) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization via Endocytosis Endosome Endosome/Lysosome Internalization->Endosome Payload_Release Payload Release (Linker Cleavage) Endosome->Payload_Release Enediyne_Payload Enediyne Payload Payload_Release->Enediyne_Payload DNA Nuclear DNA Enediyne_Payload->DNA Bergman Cyclization & Diradical Formation DSB Double-Strand DNA Break DNA->DSB Apoptosis Apoptosis DSB->Apoptosis InVivo_Workflow General In Vivo ADC Efficacy Workflow Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., IV, IP) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Efficacy Endpoint (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Shishijimicin A in Chemoresistant Cancers: A Comparative Analysis of Potency and Potential for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology, the enediyne antibiotic Shishijimicin A, has demonstrated extraordinary potency against cancer cells. However, its efficacy in the context of chemoresistance, a primary obstacle in cancer therapy, remains a critical area of investigation. This guide provides a comparative analysis of this compound against established chemotherapeutic agents, focusing on their performance in chemoresistant cell models and elucidating the underlying molecular mechanisms.

This compound, isolated from the marine ascidian Didemnum proliferum, is a member of the enediyne class of natural products, renowned for their potent DNA-damaging capabilities.[1] Laboratory studies have indicated that this compound's cytotoxicity can be over 1,000 times greater than that of the widely used chemotherapy drug, paclitaxel (B517696).[2] This remarkable potency stems from its unique mechanism of action, which involves the generation of diradicals that induce double-strand DNA breaks, leading to apoptotic cell death.[3]

While the sheer cytotoxicity of this compound is promising, its performance against cancer cells that have developed resistance to conventional chemotherapies is largely uncharted territory in publicly available research. To provide a framework for understanding the potential of this compound in this challenging therapeutic landscape, this guide compares its known characteristics with those of doxorubicin (B1662922) and paclitaxel, two cornerstone anticancer drugs with well-documented mechanisms of resistance.

Comparative Cytotoxicity in Chemoresistant Cell Lines

A crucial measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In the context of cancer, a lower IC50 value indicates a more potent cytotoxic agent.

The following tables summarize the IC50 values for doxorubicin and paclitaxel in various drug-sensitive and chemoresistant cancer cell lines. Notably, there is a significant lack of published data on the IC50 of this compound in any chemoresistant cell lines. The data for Shishijimicin C, a related compound, is included for context in sensitive cell lines.

Table 1: Comparative IC50 Values in Doxorubicin-Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Resistance
OVCAR-8 / NCI/ADR-RESDoxorubicin~0.1 µM>50 µM>500
K562 / K562/AdrDoxorubicin~0.03 µM~1 µM~33
NCI/ADR-RES This compound No Data Available No Data Available No Data Available
K562/Adr This compound No Data Available No Data Available No Data Available

Table 2: Comparative IC50 Values in Paclitaxel-Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Resistance
OVCAR-8 / NCI/ADR-RESPaclitaxel~0.01 µM~2.3 µM~230
A549 / A549-TPaclitaxel~0.005 µM~0.1 µM~20
NCI/ADR-RES This compound No Data Available No Data Available No Data Available
A549-T This compound No Data Available No Data Available No Data Available

Table 3: Cytotoxicity of Shishijimicin C in Sensitive Cell Lines

Cell LineCancer TypeShishijimicin C IC50
3Y1Rat Fibroblast4.8 pg/mL
HeLaHuman Cervical Cancer6.3 pg/mL
P388Mouse Leukemia1.7 pg/mL

Data for Shishijimicin C from Oku et al., J Am Chem Soc. 2003;125(8):2044-5.

Mechanisms of Action and Resistance

Understanding the molecular pathways through which these drugs exert their effects and how cancer cells evade them is fundamental to designing effective treatment strategies.

This compound: A DNA-Shredding Molecule

This compound's mechanism of action centers on its enediyne core, which undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.

ShishijimicinA_Mechanism ShishijimicinA This compound Activation Activation (e.g., reductive environment) ShishijimicinA->Activation Diradical p-Benzyne Diradical Activation->Diradical DNA Cellular DNA Diradical->DNA H-atom abstraction DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of this compound-induced DNA damage.

Common Mechanisms of Chemoresistance

Cancer cells can develop resistance to a wide array of chemotherapeutic drugs through various mechanisms. One of the most well-studied is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to efflux drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.

Pgp_Efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (e.g., Doxorubicin) Drug_in->Pgp Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Blocked Extracellular Extracellular Space ATP ATP ATP->Pgp

P-glycoprotein mediated drug efflux.

Other mechanisms of resistance include alterations in drug targets, enhanced DNA repair pathways, and defects in apoptotic signaling. Given that this compound is a potent DNA-damaging agent, its effectiveness in cells with enhanced DNA repair capabilities would be a critical area for future research.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of the test compounds (this compound, doxorubicin, paclitaxel) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the drugs for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Future Directions and Conclusion

The exceptional potency of this compound positions it as a highly promising candidate for cancer therapy. However, the absence of studies on its activity in chemoresistant cell lines represents a significant knowledge gap. Future research should prioritize evaluating this compound against a panel of well-characterized chemoresistant cancer cell lines, particularly those with defined resistance mechanisms such as P-gp overexpression and enhanced DNA repair capacity.

The following workflow outlines a potential experimental approach to investigate the cross-resistance profile of this compound.

Experimental_Workflow start Start cell_lines Select Sensitive and Resistant Cell Line Pairs (e.g., OVCAR-8 & NCI/ADR-RES) start->cell_lines cytotoxicity Perform Cytotoxicity Assays (e.g., MTT) with this compound, Doxorubicin, and Paclitaxel cell_lines->cytotoxicity ic50 Determine IC50 Values and Calculate Fold Resistance cytotoxicity->ic50 apoptosis Conduct Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis mechanism Investigate Mechanisms of Resistance (e.g., P-gp expression, DNA repair gene expression) apoptosis->mechanism end Conclusion on Cross-Resistance Profile mechanism->end

Workflow for assessing cross-resistance.

References

Validating the Target Specificity of Shishijimicin A-based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and improved therapeutic windows. Shishijimicin A, a potent enediyne antibiotic, has emerged as a compelling payload candidate due to its picomolar cytotoxicity. This guide provides a framework for validating the target specificity of this compound-based ADCs and offers a comparative perspective against established payloads like monomethyl auristatin E (MMAE) and mertansine (B1676302) (DM1).

Mechanism of Action: A Tale of Two Strategies

The cytotoxic mechanism of an ADC's payload is a critical determinant of its efficacy and bystander effect potential.

  • This compound: This enediyne antibiotic binds to the minor groove of DNA, where it undergoes Bergman cyclization to generate a diradical species. This diradical then causes double-strand breaks in the DNA, leading to cell death. This direct DNA-damaging mechanism is distinct from microtubule inhibitors.

  • MMAE and DM1: Both MMAE (an auristatin) and DM1 (a maytansinoid) are potent microtubule inhibitors.[1] They disrupt microtubule dynamics within the cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] While both are highly effective, their distinct binding sites on tubulin and differing cell permeability contribute to variations in their activity and bystander effects.

Comparative In Vitro Cytotoxicity

Table 1: Representative In Vitro Cytotoxicity of a hypothetical this compound-based ADC

Cell LineTarget AntigenADCIC50 (nM)
NCI-N87HER2anti-HER2-Shishijimicin A0.05
SK-BR-3HER2anti-HER2-Shishijimicin A0.03
MDA-MB-468EGFRanti-EGFR-Shishijimicin A0.1
A549EGFRanti-EGFR-Shishijimicin A0.5

Note: Data is hypothetical and for illustrative purposes.

Table 2: Representative In Vitro Cytotoxicity of MMAE-based ADCs

Cell LineTarget AntigenADCIC50 (nM)Citation
SK-BR-3HER2H32-VCMMAE0.03 - 0.07[2]
BT474HER2H32-VCMMAE0.02 - 0.1[2]
N87HER2H32-VCMMAE0.05 - 0.09[2]
Karpas 299CD30ADCETRIS (anti-CD30-vc-MMAE)0.04[3]
BxPC-3TFanti-human TF-MMAE0.97[4]
Capan-1TFanti-human TF-MMAE1.10[4]
SKBR3HER2anti-HER2-MMAE3.27[5]

Table 3: Representative In Vitro Cytotoxicity of DM1-based ADCs

Cell LineTarget AntigenADCIC50 (nM)Citation
SK-BR-3HER2H32-DM10.05 - 0.08[2]
BT474HER2H32-DM10.5 - 0.8[2]
N87HER2H32-DM10.2 - 0.4[2]
Karpas 299CD30anti-CD30-MCC-DM10.06[3]
BT-474HER2Trastuzumab-DM10.085 - 0.148 (µg/mL)[6]
SK-BR-3HER2Trastuzumab-DM10.007 - 0.018 (µg/mL)[6]

Experimental Protocols for Target Specificity Validation

Validating the target specificity of a novel ADC is paramount to ensure its therapeutic window. The following are detailed methodologies for key in vitro and in vivo experiments.

Target-Dependent Cytotoxicity Assay

This assay determines if the ADC's cytotoxic effect is dependent on the presence of the target antigen on the cell surface.

Protocol:

  • Cell Culture: Culture both antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cell lines in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the this compound-based ADC, a non-targeting isotype control ADC, and free this compound. Add the treatments to the cells and incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).[7]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[7]

  • Data Analysis: Calculate the IC50 values for each treatment group in both cell lines. A significantly lower IC50 for the targeted ADC in antigen-positive cells compared to antigen-negative cells and the isotype control ADC indicates target-specific cytotoxicity.

Bystander Cytotoxicity Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.

Protocol:

  • Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP-MCF7) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells (e.g., GFP-MCF7) in a 96-well plate at a defined ratio (e.g., 1:1).[7]

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound-based ADC.

  • Incubation: Incubate the plate for an extended period (e.g., 96-144 hours) to allow for payload release and diffusion.[7]

  • Viability Assessment: Use a high-content imaging system or a fluorescence plate reader to specifically quantify the viability of the fluorescent antigen-negative cells.

  • Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture. A potent killing effect on the antigen-negative cells in the presence of antigen-positive cells demonstrates a bystander effect.

ADC Internalization Assay

This assay confirms that the ADC is internalized by the target cell, a prerequisite for the payload to reach its intracellular target.

Protocol:

  • Cell Preparation: Culture the antigen-positive cell line.

  • ADC Labeling (Optional): For direct visualization, the ADC can be labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[8][9]

  • Treatment: Incubate the cells with the labeled or unlabeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be used to measure surface binding without internalization.[10]

  • Analysis by Flow Cytometry:

    • If using a pH-sensitive dye, analyze the cells by flow cytometry to quantify the increase in fluorescence, which corresponds to internalization.[8]

    • If using an unlabeled ADC, cells can be fixed, permeabilized, and stained with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody. The fluorescence intensity measured by flow cytometry indicates the amount of internalized ADC.[10]

  • Data Analysis: Quantify the mean fluorescence intensity at different time points to determine the rate and extent of internalization.

In Vivo Efficacy in Xenograft Models

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) that express the target antigen into the flank of the mice.[11][12]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound-based ADC).[11][13]

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.[14]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[12]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. A significant reduction in tumor growth in the this compound-based ADC group compared to the control groups demonstrates in vivo efficacy.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cytotoxicity Target-Dependent Cytotoxicity Assay bystander Bystander Cytotoxicity Assay cytotoxicity->bystander Confirm Potency internalization Internalization Assay bystander->internalization Assess Bystander Effect xenograft Xenograft Model Efficacy Study internalization->xenograft Proceed to In Vivo

Experimental workflow for ADC validation.

dna_damage_pathway shishijimicin_adc This compound-ADC dna Nuclear DNA shishijimicin_adc->dna Binds to minor groove dsb Double-Strand Break dna->dsb Causes cleavage atm ATM Kinase dsb->atm Activates atr ATR Kinase dsb->atr Activates chk2 CHK2 atm->chk2 Phosphorylates chk1 CHK1 atr->chk1 Phosphorylates cell_cycle_arrest Cell Cycle Arrest (G2/M) chk2->cell_cycle_arrest apoptosis Apoptosis chk2->apoptosis chk1->cell_cycle_arrest dna_repair DNA Repair (e.g., HR, NHEJ) chk1->dna_repair cell_cycle_arrest->apoptosis

References

A Comparative Analysis of Shishijimicin A and Esperamicin: Potent Enediyne Antitumor Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of highly potent antitumor agents, the enediyne antibiotics Shishijimicin A and esperamicin (B1233071) represent a class of natural products with remarkable cytotoxicity against cancer cells. Both belong to the 10-membered ring enediyne family and exert their anticancer effects through a sophisticated mechanism involving DNA damage.[1] This guide provides a comparative overview of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and shared characteristics.

Mechanism of Action: A Tale of Two DNA Cleavers

At the heart of the potent bioactivity of both this compound and esperamicin lies their ability to induce double-strand breaks in DNA.[2][3] This process is initiated by the activation of their enediyne core, a highly strained system of double and triple bonds.

Activation and Radical Generation: Both molecules require activation to unleash their DNA-cleaving capabilities. This activation is typically triggered by the presence of thiols, such as glutathione, which are abundant in the cellular environment.[3][4] The activation process involves a chemical transformation that leads to a Bergman cyclization, a rearrangement reaction that converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical.[2][3]

DNA Damage: This transient diradical species is the ultimate weapon, abstracting hydrogen atoms from the deoxyribose backbone of DNA. This action initiates a cascade of reactions that results in the cleavage of the DNA strands, leading to profound cellular damage and ultimately, apoptotic cell death.[2][3]

While the fundamental mechanism is shared, subtle differences in their chemical structures, particularly in their carbohydrate and aglycone moieties, are thought to influence their DNA recognition, binding affinity, and the efficiency of the DNA cleavage process.[2][4]

Comparative Performance Data

Direct head-to-head comparative studies detailing the cytotoxicity and DNA cleavage efficiency of this compound and esperamicin under identical experimental conditions are limited in the publicly available literature. However, data from independent studies provide insights into their exceptional potency.

Cytotoxicity
CompoundCell LineIC50Reference
This compound HeLa (Cervical Cancer)1.8 - 6.9 pM[1]
Esperamicin A1 HCT-116 (Colon Carcinoma)Not explicitly stated, but described as "extremely potent"[2]
B-16 (Murine Melanoma)Not explicitly stated, but described as "extremely potent"[2]
L-1210 (Murine Leukemia)Not explicitly stated, but described as "extremely potent"[2]

Note: The lack of standardized testing conditions across different studies makes direct comparison of IC50 values challenging. The data presented here is for illustrative purposes to highlight the high potency of these compounds.

DNA Cleavage

A study comparing the kinetics of DNA cleavage by esperamicin A1, esperamicin C, and calicheamicin (B1180863) (a related enediyne) on PM2 DNA revealed that esperamicin A1 primarily induces single-strand breaks, whereas esperamicin C and calicheamicin are more effective at causing double-strand breaks.[5] While a direct quantitative comparison with this compound is not available, studies have confirmed its ability to induce double-strand DNA cleavage with very low sequence selectivity, which may contribute to its extraordinary cytotoxicity.[1][3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or esperamicin. Control wells receive medium with the vehicle used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize the cleavage of plasmid DNA by enediyne compounds.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Activation: The enediyne compound (this compound or esperamicin) and an activating agent (e.g., dithiothreitol) are added to the reaction mixture. Control reactions are set up without the enediyne or without the activating agent.

  • Incubation: The reaction mixtures are incubated at 37°C for a specific time to allow for DNA cleavage.

  • Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA) to inactivate any potential metal-dependent nucleases.

  • Agarose (B213101) Gel Electrophoresis: The samples are loaded onto an agarose gel. An electric field is applied to separate the different forms of plasmid DNA based on their size and conformation.

  • Visualization: After electrophoresis, the gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

  • Analysis: The different forms of DNA can be distinguished:

    • Supercoiled (Form I): Uncut plasmid DNA, which migrates the fastest.

    • Nicked/Open-circular (Form II): Plasmid with a single-strand break, which migrates slower than the supercoiled form.

    • Linear (Form III): Plasmid with a double-strand break, which migrates the slowest. The extent of DNA cleavage is determined by the relative amounts of each form of DNA in the treated samples compared to the control.

Signaling Pathways and Visualizations

The profound DNA damage inflicted by this compound and esperamicin triggers cellular stress responses that converge on the activation of apoptotic signaling pathways. While specific studies detailing the complete signaling cascades for these two compounds are not extensively available, the general pathway initiated by DNA double-strand breaks is well-established and is expected to be the primary route for their cytotoxic effects.

DNA Damage-Induced Apoptosis

Upon DNA cleavage by the activated enediyne, cellular sensors initiate a signaling cascade that ultimately leads to programmed cell death. This process involves a complex interplay of proteins that regulate the mitochondrial (intrinsic) and death receptor (extrinsic) pathways of apoptosis.

DNA_Damage_Apoptosis cluster_stimulus Stimulus cluster_activation Activation cluster_damage Cellular Damage cluster_response Apoptotic Response Enediyne Enediyne Thiol_Activation Thiol Activation Enediyne->Thiol_Activation Bergman_Cyclization Bergman Cyclization Thiol_Activation->Bergman_Cyclization Diradical Diradical Formation Bergman_Cyclization->Diradical DNA_DSB DNA Double-Strand Breaks Diradical->DNA_DSB H abstraction Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_DSB->Sensor_Proteins Effector_Proteins Effector Proteins (e.g., p53) Sensor_Proteins->Effector_Proteins Bcl2_Family Bcl-2 Family (Bax/Bak activation) Effector_Proteins->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for enediyne-induced apoptosis.

Experimental Workflow for Cytotoxicity and DNA Cleavage Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of this compound and esperamicin.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_dna_cleavage DNA Cleavage Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound & Esperamicin Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Plasmid_DNA Supercoiled Plasmid DNA Incubation Incubate with Compounds + Activator Plasmid_DNA->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Analysis Analyze DNA Cleavage (ss vs ds breaks) Electrophoresis->Analysis

Caption: Experimental workflow for comparing cytotoxicity and DNA cleavage.

Conclusion

This compound and esperamicin are extraordinarily potent antitumor agents that share a common mechanism of action centered on DNA cleavage via a reactive diradical intermediate. The available data, although not from direct comparative studies, consistently highlight their picomolar to nanomolar cytotoxicity. Future research involving side-by-side comparisons in a broad panel of cancer cell lines and detailed investigations into the specific signaling pathways they modulate will be invaluable for fully elucidating their therapeutic potential and guiding the development of next-generation enediyne-based cancer therapies.

References

Selectivity index of Shishijimicin A for cancer cells vs normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shishijimicin A, a member of the enediyne class of natural products, has garnered significant attention in the field of oncology due to its exceptionally potent cytotoxic activity against cancer cells. Isolated from the marine ascidian Didemnum proliferum, this molecule exhibits anti-tumor effects at picomolar concentrations, rivaling or even exceeding the potency of many established chemotherapeutic agents. However, the therapeutic window of this compound is a critical consideration, as its powerful DNA-damaging mechanism may not discriminate between malignant and healthy cells. This guide provides a comparative overview of the selectivity of this compound, supported by available experimental data, detailed methodologies, and an exploration of its mechanism of action.

Selectivity Index: A Measure of Targeted Toxicity

The selectivity index (SI) is a crucial metric in drug discovery, quantifying the differential activity of a compound against cancer cells versus normal cells. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for minimizing off-target toxicity.

While direct, comprehensive comparative studies on a wide panel of cancer and normal cell lines for this compound are limited in publicly available literature, the extreme potency against cancer cell lines is well-documented. For instance, this compound has demonstrated IC50 values in the picomolar range against HeLa cervical cancer cells.[1][2] It has been reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy drug, paclitaxel (B517696) (Taxol).[1]

The enediyne class of antibiotics, to which this compound belongs, is known for its potent but often non-selective cytotoxicity. This lack of inherent tumor specificity is a primary driver for their development as payloads in antibody-drug conjugates (ADCs), which utilize monoclonal antibodies to target the cytotoxic agent specifically to cancer cells.

Table 1: Cytotoxicity of this compound Against a Cancer Cell Line

Cell LineCell TypeIC50 (pM)
HeLaCervical Carcinoma1.8 - 6.9

Mechanism of Action: DNA Cleavage and Apoptotic Cascade

The profound cytotoxicity of this compound stems from its unique chemical structure, which contains a reactive enediyne core. This core undergoes a Bergman cyclization reaction to form a highly reactive para-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks. This irreparable DNA damage triggers a cellular cascade culminating in programmed cell death, or apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The DNA damage inflicted by this compound activates the DNA Damage Response (DDR) pathway. Key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are recruited to the sites of DNA damage.[3][4][5] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[6][7] Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic machinery is engaged.

The apoptotic pathway triggered by enediynes like the structurally related calicheamicin (B1180863) is dependent on the pro-apoptotic protein Bax.[8] This suggests a mitochondrial-mediated (intrinsic) apoptotic pathway, where the release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to the execution of cell death.[8]

ShishijimicinA_Signaling_Pathway This compound-Induced DNA Damage and Apoptosis Pathway ShishijimicinA This compound DNA Nuclear DNA ShishijimicinA->DNA Binds to minor groove DSB DNA Double-Strand Breaks DNA->DSB Bergman cyclization & H-abstraction ATM_ATR ATM / ATR Kinases DSB->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound using a standard in vitro assay.

Cell Viability Assay (MTT Assay)

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HeLa) and a normal human cell line (e.g., human dermal fibroblasts) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations.

  • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

4. Incubation:

  • Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

5. MTT Assay:

  • Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

7. Selectivity Index Calculation:

  • Calculate the selectivity index using the formula: SI = IC50 (normal cells) / IC50 (cancer cells).

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Normal Lines) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep This compound Serial Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Dissolve Formazan Crystals MTT->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 SI Determine Selectivity Index IC50->SI

Caption: Workflow for determining cytotoxicity and selectivity.

Conclusion

This compound is an extraordinarily potent cytotoxic agent with a clear mechanism of action involving DNA damage-induced apoptosis. While its picomolar efficacy against cancer cells is remarkable, the available data suggests that, like other enediyne antibiotics, it may exhibit limited selectivity for cancer cells over normal cells. This inherent lack of selectivity underscores the rationale for its incorporation into targeted delivery systems such as antibody-drug conjugates, which hold the promise of harnessing its phenomenal potency while minimizing systemic toxicity. Further research providing direct comparative cytotoxicity data on a broader range of cancer and normal cell lines is warranted to fully elucidate the therapeutic potential of this compound as a standalone agent.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Shishijimicin A

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety Information

Personnel must be fully aware of the significant hazards associated with Shishijimicin A before commencing any work. Its mechanism of action involves cleaving double-stranded DNA, which is the basis for its potent cytotoxic properties.[1]

CharacteristicDataSource(s)
Compound Class Enediyne Antitumor Antibiotic[1]
Known Hazards Extremely cytotoxic. As a DNA-damaging agent, it should be handled as a potential carcinogen, mutagen, and teratogen.[3]
Cytotoxicity (HeLa cells) IC₅₀ values of 1.8 - 6.9 pM[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to protect laboratory personnel from exposure.[4] All PPE must be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.

PPE CategoryItem and SpecificationsHandling Protocol
Hand Protection Double Gloving: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4] Gloves must comply with ASTM D6978-05 standards. The outer glove should have a long cuff that covers the gown sleeve.Change outer gloves every 30-60 minutes or immediately upon known or suspected contact. Inspect gloves for tears or punctures before use.
Body Protection Disposable Gown: Solid-front, back-closing gown made of a low-permeability, lint-free fabric.[5] Long sleeves with tight-fitting elastic or knit cuffs are required.Gown must not be worn outside of the designated handling area. Change immediately if compromised by a spill.
Eye & Face Protection Full-face shield or safety goggles with a fluid-resistant mask. [4][5]A full-face shield is preferred to protect against splashes to the face and eyes.[4]
Respiratory Protection Fit-tested N95 or N100 respirator. Required when handling the powdered form of the compound or when there is any risk of aerosol generation.[4]
Additional Protection Disposable shoe covers and head cap. [4]To be worn at all times within the designated handling area to prevent the spread of contamination.

Operational and Disposal Plan

A systematic, step-by-step approach is mandatory for all procedures involving this compound.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a restricted-access room, clearly marked with "Cytotoxic Agent Handling Area" signs.

  • Engineering Controls: All manipulations, including weighing, reconstituting, and aliquoting, must occur within a certified Class II Biological Safety Cabinet (BSC) or a glove box.[4] The work surface of the BSC should be covered with a plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after completion of the work.[4]

  • Spill Kit: A fully stocked cytotoxic spill kit must be readily accessible in the designated area.[6] All personnel must be trained in its use.

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated area, don all required PPE in the correct order (shoe covers, head cap, inner gloves, gown, mask/respirator, face shield/goggles, outer gloves).

  • Prepare Workspace: Place all necessary equipment (vials, solvents, pipettes, waste containers) onto the absorbent pad within the BSC to minimize traffic in and out of the cabinet.

  • Handle Compound:

    • If handling the solid form, carefully weigh the required amount directly into a tared container inside the BSC. Avoid any actions that could generate dust.

    • To reconstitute, slowly add the solvent to the side of the vial to avoid aerosolization.

  • Perform Experiment: Conduct all experimental steps within the confines of the BSC.

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment within the BSC using an appropriate deactivating agent (e.g., a high pH solution or a commercial product for cytotoxic drug decontamination), followed by a rinse with 70% ethanol.[7]

  • Initial Waste Disposal: All disposable items used during the procedure (pipette tips, tubes, absorbent pads, outer gloves) must be placed into a primary cytotoxic waste container located within the BSC.[8]

Post-Handling and Disposal
  • Seal Primary Waste: Securely seal the primary cytotoxic waste container before removing it from the BSC.

  • Surface Decontamination: After removing all items, thoroughly decontaminate the interior surfaces of the BSC again.

  • Doff PPE: Remove PPE in the designated doffing area, proceeding from most to least contaminated to avoid re-contaminating yourself (e.g., outer gloves, gown, shoe covers, face shield, mask, inner gloves). Dispose of all disposable PPE as cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Waste Management: All waste generated, including used PPE, is considered cytotoxic waste. It must be placed in clearly labeled, leak-proof, puncture-resistant containers.[6] Disposal must follow institutional and local regulations for cytotoxic waste.

Spill Management
  • Evacuate and Secure: Immediately alert others and evacuate the area. Secure the area to prevent entry.

  • Don PPE: Put on a full set of new PPE, including a respirator.

  • Contain Spill:

    • Liquid: Cover the spill with absorbent pads from the cytotoxic spill kit.

    • Powder: Gently cover the spill with dampened absorbent pads to avoid making the powder airborne.[7]

  • Clean-up: Working from the outside of the spill inward, carefully collect all contaminated materials and place them in the cytotoxic waste container.[7]

  • Decontaminate Area: Clean the spill area three times with an appropriate deactivating agent, followed by a water rinse.[7]

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Experimental Workflow Visualization

The following diagram illustrates the critical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (in BSC) cluster_disposal Phase 3: Post-Handling & Disposal prep_area 1. Prepare Designated Area & Verify Spill Kit don_ppe 2. Don Full PPE prep_area->don_ppe Proceed to Gowning Area handle_compound 3. Handle this compound (Weighing/Reconstitution) don_ppe->handle_compound Enter Designated Area decontaminate_items 4. Decontaminate Surfaces & Equipment handle_compound->decontaminate_items spill Spill Event handle_compound->spill dispose_primary 5. Place Waste in Primary Container decontaminate_items->dispose_primary doff_ppe 6. Doff PPE Correctly dispose_primary->doff_ppe Exit Designated Area final_disposal 7. Dispose of All Cytotoxic Waste (per regulations) doff_ppe->final_disposal spill_response Execute Spill Management Protocol spill->spill_response IMMEDIATE ACTION spill_response->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.